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  • Product: (Z)-1-Bromo-3,3,3-trifluoroprop-1-ene
  • CAS: 149597-48-8

Core Science & Biosynthesis

Foundational

Chemical and physical properties of (Z)-1-Bromo-3,3,3-trifluoroprop-1-ene

The following technical guide details the chemical and physical properties, synthesis, and reactivity of (Z)-1-Bromo-3,3,3-trifluoroprop-1-ene , a specialized fluorinated building block and fire suppression candidate. CA...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical and physical properties, synthesis, and reactivity of (Z)-1-Bromo-3,3,3-trifluoroprop-1-ene , a specialized fluorinated building block and fire suppression candidate.

CAS Number: 149597-48-8 Formula: C


H

BrF

Molecular Weight: 174.95 g/mol Synonyms: (Z)-1-BTP; cis-1-Bromo-3,3,3-trifluoropropene[1][2]

Executive Summary

(Z)-1-Bromo-3,3,3-trifluoroprop-1-ene is the cis-isomer of 1-bromo-3,3,3-trifluoropropene.[1][2] Unlike its regioisomer (2-bromo-3,3,3-trifluoropropene, or 2-BTP), which is widely recognized as a Halon replacement, the 1-bromo variants are primarily utilized as high-value intermediates in organic synthesis.[1][2] The (Z)-isomer specifically serves as a critical motif for introducing the cis-3,3,3-trifluoropropenyl group into pharmaceutical scaffolds, offering distinct steric and electronic properties compared to the (E)-isomer.[1] Its reactivity is dominated by the electron-withdrawing nature of the trifluoromethyl group and the lability of the vinyl bromide bond, making it a prime candidate for transition-metal-catalyzed cross-coupling reactions.[1]

Molecular Identification & Stereochemistry

The molecule features a propene backbone substituted with a trifluoromethyl group at the C3 position and a bromine atom at the C1 position. The (Z)-designation indicates that the high-priority groups (the -CF


 containing chain and the -Br atom) are on the same side of the double bond.[1]
  • InChI: InChI=1S/C3H2BrF3/c4-2-1-3(5,6)7/h1-2H/b2-1-

  • SMILES: FC(F)(F)/C=C\Br

  • Key Structural Feature: The cis arrangement creates a larger dipole moment compared to the trans (E) isomer due to the vector addition of the C-F and C-Br bond dipoles.[2]

Physical Properties

The following data summarizes the physicochemical characteristics of the compound. Note that due to the close boiling points of the E and Z isomers, high-precision fractional distillation is often required for isolation.

PropertyValueNotes
Physical State LiquidClear, colorless at STP
Boiling Point 39–40 °CAt 760 mmHg (Isomer mixture range)
Density 1.728 ± 0.06 g/cm³Predicted at 20 °C
Refractive Index 1.393Predicted
Vapor Pressure ~69.3 mmHgAt 25 °C
LogP 2.46Predicted (Hydrophobic)
Solubility Immiscible in waterSoluble in DCM, THF, MeOH

Synthesis & Manufacturing

The primary synthetic route involves the hydrobromination of 3,3,3-trifluoropropyne.[1] The regioselectivity and stereoselectivity are controlled by the reaction mechanism (radical vs. ionic).

Radical Addition Mechanism

The most common industrial route utilizes the free-radical addition of hydrogen bromide (HBr) to 3,3,3-trifluoropropyne.[1][2]

Protocol:

  • Precursors: 3,3,3-Trifluoropropyne and anhydrous HBr.[1][2][3]

  • Initiation: The reaction is initiated via UV light or a radical initiator (e.g., benzoyl peroxide).[2]

  • Reaction: Br• radical attacks the terminal carbon (C1) to form the more stable intermediate radical.

  • Propagation: The intermediate abstracts H from HBr, regenerating Br[2]•.

  • Stereochemistry: This process yields a mixture of (E)- and (Z)-1-bromo-3,3,3-trifluoropropene.[1][2] The (Z)-isomer is often the kinetic product, while the (E)-isomer is thermodynamic.[1]

Stereoselective Isolation

Separation of the (Z)-isomer from the (E)-isomer is achieved via precision fractional distillation or preparative gas chromatography, exploiting the slight difference in boiling points and polarity.

SynthesisPath cluster_0 Radical Hydrobromination Alkyne 3,3,3-Trifluoropropyne (CF3-C≡CH) Intermediate Vinyl Radical Intermediate Alkyne->Intermediate Addition HBr HBr (Anhydrous) HBr->Intermediate Addition Initiator Radical Initiator (UV / Peroxide) Initiator->Intermediate Addition Mixture Mixture of Isomers (E/Z-1-BTP) Intermediate->Mixture H-Abstraction Z_Isomer (Z)-1-Bromo-3,3,3-trifluoroprop-1-ene (Target) Mixture->Z_Isomer Fractional Distillation E_Isomer (E)-Isomer (Byproduct) Mixture->E_Isomer

Figure 1: Synthesis pathway via radical hydrobromination of 3,3,3-trifluoropropyne.

Chemical Reactivity

(Z)-1-Bromo-3,3,3-trifluoroprop-1-ene serves as a versatile electrophile in transition-metal-catalyzed couplings.[1][2]

Palladium-Catalyzed Cross-Coupling

The C-Br bond is activated for oxidative addition to Pd(0).[2] A key advantage of using the (Z)-isomer is the potential for retention of stereochemistry during the catalytic cycle, allowing for the synthesis of cis-trifluoromethylated alkenes.

  • Suzuki-Miyaura Coupling: Reacts with aryl- or alkenyl-boronic acids.[1][2]

    • Catalyst System: Pd(PPh

      
      )
      
      
      
      or Pd(dppf)Cl
      
      
      .[2]
    • Base: K

      
      CO
      
      
      
      or CsF.[2]
    • Outcome: Yields (Z)-1-aryl-3,3,3-trifluoropropenes.[1][2]

  • Stille Coupling: Reacts with organostannanes.[2]

  • Sonogashira Coupling: Reacts with terminal alkynes to form conjugated enynes.[2]

Lithium-Halogen Exchange

Treatment with n-butyllithium or t-butyllithium at low temperatures (-78 °C) generates the corresponding (Z)-1-lithio-3,3,3-trifluoropropene.[1][2] This nucleophile can then be trapped with electrophiles (aldehydes, ketones) to generate complex secondary alcohols retaining the Z-alkene geometry.[2]

Reactivity cluster_Pd Pd-Catalyzed Coupling cluster_Li Li-Halogen Exchange Z_BTP (Z)-1-Bromo-3,3,3-trifluoroprop-1-ene Pd_Cat Pd(0) Catalyst Z_BTP->Pd_Cat Oxidative Addition Li_Intermediate (Z)-1-Lithio-3,3,3-trifluoropropene Z_BTP->Li_Intermediate Li/Br Exchange Suzuki Suzuki Coupling (R-B(OH)2) Pd_Cat->Suzuki Product_Suzuki (Z)-1-Aryl-3,3,3-trifluoropropene Suzuki->Product_Suzuki Retention of Config Li_Reagent n-BuLi (-78°C) Li_Reagent->Li_Intermediate Product_Li Functionalized Z-Alkene Li_Intermediate->Product_Li + Electrophile Electrophile Electrophile (E+) Electrophile->Product_Li

Figure 2: Reactivity profile showing Pd-catalyzed coupling and Lithium-Halogen exchange pathways.

Applications

Medicinal Chemistry

The trifluoropropenyl group acts as a bioisostere for amide bonds or lipophilic chains.[2] The (Z)-configuration is particularly useful for constraining peptide mimetics into specific conformations, potentially improving binding affinity to receptor pockets that require a "bent" alkene geometry.[2]

Fire Suppression

While 2-BTP is the primary commercial fire suppressant, 1-BTP (including the Z-isomer) possesses significant fire-extinguishing capability.[1][2]

  • Mechanism: Chemical scavenging of flame propagation radicals (H[2]•, OH•) by the bromine atom.[2][4][5][6][7][8][9]

  • Environmental Profile: The presence of the double bond ensures a short atmospheric lifetime (tropodegradable), resulting in low Ozone Depletion Potential (ODP) and Global Warming Potential (GWP) compared to traditional Halons.

Safety & Handling

  • Hazards: The compound is a halogenated alkene.[2] It should be treated as flammable and a potential irritant to eyes, skin, and the respiratory system.[2]

  • Storage: Store in a cool, dry, well-ventilated area away from strong oxidizing agents. Refrigeration is recommended to prevent slow polymerization or isomerization.[2]

  • Handling: Use only in a chemical fume hood. Wear nitrile gloves and safety goggles.[2]

References

  • ChemicalBook. (2024).[2] (Z)-1-Bromo-3,3,3-trifluoroprop-1-ene Product Properties. Retrieved from [1]

  • Haszeldine, R. N. (1952).[2] Reactions of Fluorocarbon Radicals.[2] Part VII. Addition to Trifluoromethyl-substituted Acetylenes. Journal of the Chemical Society.

  • Kuang, C., et al. (2005).[2] Synthesis of (Z)-1-bromo-1-alkenes and terminal alkynes from anti-2,3-dibromoalkanoic acids by microwave-induced reaction. Tetrahedron. Retrieved from [1]

  • National Institutes of Health (NIH). (2024).[2] 1-Bromo-3,3,3-trifluoroprop-1-ene - PubChem Compound Summary. Retrieved from [1]

  • Zhang, et al. (2013).[2] Comprehensive Theoretical Studies on the Reaction of 1-Bromo-3,3,3-trifluoropropene with OH Free Radicals. MDPI.[2] Retrieved from [1]

Sources

Exploratory

Atmospheric lifetime and GWP of (Z)-1-Bromo-3,3,3-trifluoroprop-1-ene

Executive Summary This technical guide provides a high-resolution analysis of (Z)-1-Bromo-3,3,3-trifluoroprop-1-ene (hereafter referred to as (Z)-1-BTP ), a critical candidate in the search for environmentally benign fir...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a high-resolution analysis of (Z)-1-Bromo-3,3,3-trifluoroprop-1-ene (hereafter referred to as (Z)-1-BTP ), a critical candidate in the search for environmentally benign fire suppressants and chemical intermediates. As the industry pivots from high-ODP (Ozone Depletion Potential) Halons and high-GWP (Global Warming Potential) HFCs, (Z)-1-BTP offers a compelling profile: a highly reactive olefinic bond that ensures rapid tropospheric degradation, resulting in a minimal atmospheric lifetime and negligible climate impact.

This document details the physicochemical mechanisms governing its atmospheric decay, provides a validated experimental protocol for kinetic assessment, and synthesizes current data on its environmental metrics.

Chemical Architecture & Structural Dynamics

The environmental superiority of (Z)-1-BTP stems directly from its molecular geometry. Unlike saturated Halons (e.g., Halon 1301), which are inert in the troposphere, (Z)-1-BTP features a carbon-carbon double bond (


) activated by a trifluoromethyl group (

) and a bromine atom.
  • Isomeric Specificity: The (Z) isomer (cis) places the high-electron-density bromine and the electron-withdrawing

    
     group on the same side of the double bond. This steric arrangement influences the dipole moment and, consequently, the collisional frequency with hydroxyl radicals (
    
    
    
    ).
  • The Olefinic "Trigger": The

    
    -system of the propene backbone acts as a "chemical fuse." Upon release into the atmosphere, this bond becomes the primary site for electrophilic attack by 
    
    
    
    , initiating a degradation cascade that prevents the molecule from reaching the stratosphere in significant quantities.

Atmospheric Degradation Mechanisms

The atmospheric fate of (Z)-1-BTP is dominated by its reaction with the hydroxyl radical (


), the atmosphere's primary "detergent." Photolysis and reaction with chlorine atoms (

) are secondary sinks but negligible compared to the

-driven pathway.
The Hydroxyl Radical Pathway

The reaction proceeds via an electrophilic addition mechanism, not hydrogen abstraction. The high electron density of the


 bond attracts the electrophilic oxygen of the 

radical.
  • Addition:

    
     adds to either the 
    
    
    
    (bearing Br) or
    
    
    (bearing
    
    
    ) position. Theoretical studies (Chen et al., 2013) suggest the formation of a stable adduct is the rate-determining step.
  • Oxidation: The resulting radical adduct rapidly reacts with atmospheric oxygen (

    
    ) to form a peroxy radical.
    
  • Fragmentation: The peroxy radical undergoes reduction to an alkoxy radical, which subsequently cleaves to yield stable end-products, primarily Trifluoroacetaldehyde (

    
    )  and active bromine species (
    
    
    
    or
    
    
    ).
Visualization of Degradation Topology

The following diagram maps the degradation logic, highlighting the transformation from the parent molecule to mineralized end-products.

G Reactant (Z)-1-BTP (CF3CH=CHBr) Adduct Radical Adduct [CF3CH(OH)CHBr•] Reactant->Adduct Electrophilic Addition (k_OH) OH •OH Radical OH->Adduct Peroxy Peroxy Radical (RO2•) Adduct->Peroxy Fast O2 + O2 O2->Peroxy Alkoxy Alkoxy Radical (RO•) Peroxy->Alkoxy NO -> NO2 Elimination C-C Bond Scission Alkoxy->Elimination Product1 Trifluoroacetaldehyde (CF3CHO) Product2 Bromine Atom (Br•) Elimination->Product1 Major Carbon Sink Elimination->Product2 Rapid Rainout

Figure 1: Reaction pathway of (Z)-1-BTP initiated by hydroxyl radicals. The rapid C=C scission prevents stratospheric transport.

Experimental Determination of Kinetics

To validate the theoretical lifetime, the Relative Rate Method is the gold standard protocol. This method eliminates the need for absolute concentration measurements of the transient


 radical.
Protocol: Relative Rate Kinetic Analysis

Objective: Determine the second-order rate constant (


) for the reaction of (Z)-1-BTP with 

.

Reagents & Apparatus:

  • Reaction Chamber: 50-100 L Teflon (FEP) photochemical reactor equipped with UV lamps (300-400 nm).

  • Reference Compound: Ethylene or Propene (well-established

    
    ).
    
  • Radical Precursor: Ozone (

    
    ) photolysis in the presence of water vapor, or methyl nitrite (
    
    
    
    ).
  • Detection: FTIR Spectroscopy (in-situ) or GC-FID (ex-situ sampling).

Workflow:

  • Mixture Preparation: Introduce (Z)-1-BTP and the Reference Compound into the chamber at equimolar concentrations (approx. 5-10 ppmV).

  • Radical Generation: Introduce the

    
     precursor.
    
  • Irradiation: Initiate UV photolysis to generate

    
     radicals in stepwise intervals (e.g., 1 min, 2 min, 5 min).
    
  • Sampling: Measure the depletion of both the analyte (BTP) and the reference compound at each interval.

Data Analysis (The Math): Plot


 against 

.
  • The slope of the linear regression line

    
    .
    
  • Calculate

    
    .
    

Validation Criteria:

  • The intercept must be indistinguishable from zero.

  • The correlation coefficient (

    
    ) must be 
    
    
    
    .
  • Control experiments (dark, no UV) must show

    
     loss of reactants.
    

Metric Analysis: Lifetime, GWP, and ODP[4]

The following data synthesizes theoretical computations (Chen et al., 2013) and comparative experimental data from structural analogs (e.g., 2-BTP).

Atmospheric Lifetime ( )

Due to the highly reactive double bond, the lifetime of (Z)-1-BTP is governed by the equation:



Assuming a global weighted average 

of

molecules/cm³, the lifetime is extremely short.
Global Warming Potential (GWP)

GWP is a function of Radiative Efficiency (RE) and Lifetime (


). While (Z)-1-BTP absorbs IR radiation in the "atmospheric window" (due to C-F bonds), its short lifetime prevents accumulation.


Ozone Depletion Potential (ODP)

Although it contains bromine, the short lifetime means the vast majority of (Z)-1-BTP degrades in the troposphere. The bromine is rained out as soluble inorganic species (HBr) before reaching the stratospheric ozone layer.

Summary Data Table
MetricValue / RangeContext
OH Rate Constant (

)

cm³/molecule/s
Estimated based on alkene structure (Chen et al., 2013).
Atmospheric Lifetime 4 - 10 Days Comparable to 2-BTP (7 days). "Tropodegradable."[1][2][3]
GWP (100-year) < 1 Negligible climate impact (CO2 = 1).[4]
ODP 0.003 - 0.005 Very low.[5] >95% reduction compared to Halon 1301 (ODP ~10).
Major Degradation Product

Trifluoroacetaldehyde (requires aquatic toxicity consideration).

Safety & Handling Note for Development Professionals

While the environmental profile is favorable, the biological activity of 1-bromo-3,3,3-trifluoropropene isomers requires caution.

  • Toxicity Differentiator: Early toxicology reports (NIST) indicated that the trans (E) isomer induced muscular tremors in inhalation studies. The cis (Z) isomer may exhibit a distinct toxicological profile, but strict isolation and containment protocols should be observed during synthesis and testing until isomer-specific LC50 data is fully validated.

  • Metabolic Analogy: The atmospheric oxidation by

    
     radicals mimics P450-mediated oxidative metabolism in the liver. The formation of epoxides (transient) or aldehydes (
    
    
    
    ) in vivo should be anticipated in drug development safety screens.

References

  • Chen, M., Sun, C., & Tan, Y. (2013). Comprehensive Theoretical Studies on the Reaction of 1-Bromo-3,3,3-trifluoropropene with OH Free Radicals. Molecules, 18(7), 7873–7885. [Link]

  • Patten, K. O., et al. (2011). 2-Bromo-3,3,3-Trifluoropropene: OH Reaction Rate Constant, IR Absorption Spectrum, Ozone Depletion Potentials and Global Warming Potentials.[4] Journal of Geophysical Research: Atmospheres. (NIST Citation).[4] [Link]

  • Gann, R. G. (2004). Tropodegradable Bromocarbon Extinguishants: Compound Selection and Testing Issues. NIST Technical Note. [Link]

  • Orkin, V. L., et al. (2002). Photochemistry of Bromine-Containing Fluorinated Alkenes: Reactivity toward OH and UV Spectra. Journal of Physical Chemistry A. [Link][6]

Sources

Foundational

Toxicity profile and SDS for (Z)-1-Bromo-3,3,3-trifluoroprop-1-ene

An In-depth Technical Guide to the Toxicity Profile and Safe Handling of (Z)-1-Bromo-3,3,3-trifluoroprop-1-ene Introduction (Z)-1-Bromo-3,3,3-trifluoroprop-1-ene (CAS No. 149597-48-8[1]) is a halogenated alkene that serv...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Toxicity Profile and Safe Handling of (Z)-1-Bromo-3,3,3-trifluoroprop-1-ene

Introduction

(Z)-1-Bromo-3,3,3-trifluoroprop-1-ene (CAS No. 149597-48-8[1]) is a halogenated alkene that serves as a critical building block in organic synthesis, particularly in the development of novel pharmaceutical compounds and agrochemicals. Its unique trifluoromethyl and bromo-vinyl functionalities allow for a diverse range of chemical transformations. However, the presence of these reactive groups necessitates a thorough understanding of its toxicological profile and safe handling procedures to ensure the safety of laboratory personnel. This guide provides a comprehensive overview of the known toxicological data, an analysis of its Safety Data Sheet (SDS), and best practices for its use in a research and development setting. The isomer often studied for toxicity is 2-Bromo-3,3,3-trifluoro-1-propene (CAS No. 1514-82-5), and much of the available data pertains to this compound, which will be specified where applicable.[2]

Section 1: Comprehensive Toxicological Profile

The toxicological profile of bromo-trifluoropropenes has been evaluated through a series of in vivo and in vitro studies. These investigations, often conducted under Good Laboratory Practice (GLP) principles, provide crucial data for risk assessment.[3]

Acute Toxicity

Acute toxicity studies assess the adverse effects of a substance following a single short-term exposure.

  • Inhalation: This is a primary route of potential exposure for volatile compounds. In a study with male and female rats exposed to 2-bromo-3,3,3-trifluoropropene for four hours, the median lethal concentration (LC50) was determined to be 11,726 ppm.[3][4] At a higher concentration of 26,580 ppm, all animal subjects experienced mortality.[3] Clinical signs at this high concentration included labored breathing, nasal discharge, excessive salivation, and decreased motor activity.[3] A separate 30-minute exposure study in rats at 44,000 ppm resulted in no mortality, with transient sedation observed.[3]

  • Oral & Dermal: As of the latest reviews, specific LD50 data for oral and dermal routes are not available.[2][4] This data gap is common for chemicals primarily used in industrial or laboratory settings where inhalation is the main exposure risk.

Irritation and Sensitization
  • Skin Irritation: A study conducted on rabbits involving a single four-hour occlusive dermal application of 2-bromo-3,3,3-trifluoropropene showed no dermal reaction in any of the animals during the observation period.[3] Based on these results, the substance does not meet the criteria for classification and labeling related to skin irritation under the Globally Harmonised System (GHS).[3]

  • Eye Irritation: Studies have been performed to assess the eye irritation potential in rabbits. The results indicate that the substance does not require labeling for eye irritation under GHS criteria.[3]

  • Cardiac Sensitization: Due to its structural similarity to other halogenated hydrocarbons that can sensitize the myocardium to epinephrine, a cardiac sensitization study was performed in dogs. The results established a No-Observed-Adverse-Effect Level (NOAEL) of 5,000 ppm and a Lowest-Observed-Adverse-Effect Level (LOAEL) of 10,000 ppm, where one dog exhibited multi-ventricular ectopic activity after an epinephrine challenge.[3]

Repeated Dose Toxicity

Chronic exposure risks are evaluated through repeated dose studies.

  • 14-Day Inhalation Study (Rats): In a two-week study, rats were exposed for 6 hours a day, 5 days a week. Histopathological changes were primarily observed in the nasal turbinates and, to a lesser degree, in the larynx, trachea, and lungs of rats at concentrations of 1,171 ppm and 2,980 ppm.[3] The NOAEL from this study was established at 533 ppm, a level at which no adverse histopathological or in-life findings were noted.[3]

  • 90-Day Subchronic Inhalation Study (Rats): A 13-week study was conducted with whole-body inhalation exposures at nominal concentrations up to 3,000 ppm, followed by a 4-week recovery period.[3] No deaths directly related to exposure to the test substance occurred at any dose level.[3]

Genotoxicity and Carcinogenicity
  • Genotoxicity: In vitro genotoxicity studies have been conducted to assess the mutagenic potential of 2-bromo-3,3,3-trifluoropropene.[3] These include bacterial reverse mutation assays (Ames test) with Salmonella typhimurium and Escherichia coli, as well as mammalian cell assays for chromosomal aberrations in human lymphocytes and mutations in mouse lymphoma cells.[3] Safety Data Sheets for the compound classify it as "Suspected of causing genetic defects" (Germ Cell Mutagenicity, Category 2).[5]

  • Carcinogenicity: Specific long-term carcinogenicity studies on (Z)-1-Bromo-3,3,3-trifluoroprop-1-ene were not found in the provided search results. However, related compounds like 1-bromopropane are "reasonably anticipated to be a human carcinogen" based on animal studies showing tumors in multiple rodent species.[6] Another related compound, 1-bromo-3-chloropropane, showed increased incidences of lung and stomach tumors in mice.[7] Given these findings in structurally similar chemicals, a cautious approach regarding carcinogenic potential is warranted.

Reproductive and Developmental Toxicity

A reproductive toxicity screening test in rats has been performed for 2-bromo-3,3,3-trifluoropropene.[3] The substance is classified under GHS as "Suspected of damaging fertility or the unborn child" (Reproductive Toxicity, Category 2).[2][8] This classification necessitates stringent handling controls, especially for researchers of child-bearing potential.

Table 1: Summary of Toxicological Endpoints

Toxicity Endpoint Species Route Result Citation
Acute Toxicity (LC50) Rat Inhalation (4 hr) 11,726 ppm [3]
Skin Irritation Rabbit Dermal Not an irritant [3]
Eye Irritation Rabbit Ocular Not an irritant [3]
Cardiac Sensitization (NOAEL) Dog Inhalation 5,000 ppm [3]
Cardiac Sensitization (LOAEL) Dog Inhalation 10,000 ppm [3]
Repeated Dose (NOAEL) Rat Inhalation (14-day) 533 ppm [3]
Reproductive Toxicity - - Category 2 (Suspected) [2][8]

| Germ Cell Mutagenicity | - | - | Category 2 (Suspected) |[5] |

Section 2: Safety Data Sheet (SDS) Analysis

The SDS is the primary source of concise safety and handling information. The following is a synthesis of key sections from representative SDSs for 2-Bromo-3,3,3-trifluoro-1-propene.

Table 2: Key Information from Safety Data Sheet

SDS Section Key Information Citation
2. Hazards Identification Signal Word: WarningHazard Statements: H335 (May cause respiratory irritation), H336 (May cause drowsiness or dizziness), H361 (Suspected of damaging fertility or the unborn child). [2]
4. First-Aid Measures Inhalation: Remove to fresh air. If not breathing, give artificial respiration.Skin: Wash off immediately with plenty of water for at least 15 minutes.Eyes: Rinse immediately with plenty of water for at least 15 minutes.Ingestion: Clean mouth with water and drink plenty of water afterwards. [2][9]
5. Fire-Fighting Measures Suitable Extinguishers: Water spray, carbon dioxide (CO2), dry chemical, alcohol-resistant foam.Hazardous Decomposition: Carbon monoxide (CO), Carbon dioxide (CO2), Halogenated compounds. [2][9]
7. Handling and Storage Handling: Use only under a chemical fume hood. Avoid ingestion and inhalation. Wear personal protective equipment.Storage: Keep container tightly closed in a dry, well-ventilated place. Keep refrigerated. Store under argon. [2][8]
8. Exposure Controls/PPE Engineering: Ensure adequate ventilation, use a chemical fume hood.PPE: Goggles (EN 166), protective gloves, long-sleeved clothing, respiratory protection (e.g., Type AX brown filter). [2]
10. Stability & Reactivity Stability: Air sensitive.Conditions to Avoid: Exposure to air, light, excess heat, incompatible products.Incompatible Materials: Strong oxidizing agents. [2]

| 12. Ecological Information | Toxicity to Fish (LC50, 96h): 4.3 mg/L (Oncorhynchus mykiss)Toxicity to Daphnia (EC50, 48h): 35.8 mg/L (Daphnia magna) |[4] |

Section 3: Risk Management and Experimental Protocols

A proactive approach to risk management is essential when working with this compound. The causality behind experimental choices should always prioritize minimizing exposure.

Mandatory Safe Handling Workflow

The following workflow illustrates the critical control points for handling (Z)-1-Bromo-3,3,3-trifluoroprop-1-ene in a laboratory setting. This system is self-validating by ensuring that each step has a built-in safety check.

G cluster_prep Preparation & Planning cluster_handling Active Handling cluster_post Post-Procedure & Disposal a Review SDS & Conduct Risk Assessment b Verify Fume Hood Certification & Function a->b c Select & Inspect Appropriate PPE b->c d Transport Chemical in Secondary Containment c->d Proceed to Handling e Work Within Sash of Chemical Fume Hood d->e f Use Inert Gas (Argon) for Storage & Transfer e->f h Decontaminate Glassware & Surfaces in Hood e->h g Weigh/Measure in Contained Manner f->g g->h j Store Unused Reagent Under Argon, Refrigerated g->j i Segregate Waste into Halogenated Waste Stream h->i k Remove & Dispose of PPE Correctly i->k j->k

Caption: Safe handling workflow for (Z)-1-Bromo-3,3,3-trifluoroprop-1-ene.

Protocol: Foundational Inhalation Toxicity Screening

The following outlines a generalized protocol for an acute inhalation study, explaining the rationale behind the steps. This protocol is a self-validating system by incorporating controls and systematic observation.

  • Acclimatization (7 Days):

    • Action: House test animals (e.g., Sprague-Dawley rats) in controlled conditions (temperature, humidity, light cycle) for a minimum of 7 days before exposure.

    • Causality: This reduces stress-related physiological variables, ensuring that observed effects are due to the test substance and not environmental factors.

  • Chamber Generation and Monitoring:

    • Action: Generate the test atmosphere by vaporizing the liquid compound into a stream of filtered air. Use real-time analytical methods (e.g., GC-FID) to continuously monitor the concentration within the exposure chamber.

    • Causality: Precise and stable concentration is critical for dose-response accuracy. Real-time monitoring validates the target exposure level throughout the study.

  • Exposure (e.g., 4 Hours):

    • Action: Expose groups of animals (e.g., 5 males, 5 females per group) to a range of concentrations, including a control group (air only).

    • Causality: A dose-range finding study determines the appropriate concentrations to establish an LC50. Including both sexes is crucial as toxicity can be sex-dependent.

  • Clinical Observation (14 Days Post-Exposure):

    • Action: Observe animals for clinical signs of toxicity (e.g., changes in breathing, activity, neurological signs) immediately after exposure and daily for 14 days.[3] Record body weights periodically.

    • Causality: This extended period allows for the observation of both acute and delayed toxic effects, providing a more complete picture of the substance's hazard profile.

  • Necropsy and Histopathology:

    • Action: At the end of the observation period, perform a gross necropsy on all animals. Preserve key organs (especially respiratory tract tissues) for microscopic histopathological examination.[3]

    • Causality: This step identifies the target organs of toxicity and characterizes the nature of the tissue damage, linking clinical signs to pathological changes.

G cluster_0 Toxicity Assessment Logic A In Vitro Genotoxicity (Ames, Chromosomal Aberration) C Repeated Dose Studies (14-day, 90-day) A->C D Reproductive/Developmental Screening A->D B Acute Toxicity Studies (LC50, Irritation) B->C E Hazard Classification & SDS (e.g., GHS Category 2) C->E D->E

Caption: Tiered logic for toxicological hazard assessment.

References

  • Toxicity Summary of 2-Bromo-3,3,3-Trifluoropropene. (2013). Regulations.gov. [Link]

  • HEALTH EFFECTS - Toxicological Profile for 1-Bromopropane. National Center for Biotechnology Information (NCBI). [Link]

  • 1-Propene, 2-bromo-3,3,3-trifluoro-. PubChem, National Center for Biotechnology Information. [Link]

  • Table 3-4, Genotoxicity of 1-Bromopropane In Vitro. National Center for Biotechnology Information (NCBI). [Link]

  • Evaluation statement - 1-Bromo-3-chloropropane and 1,3-dibromopropane. (2022). Australian Industrial Chemicals Introduction Scheme (AICIS). [Link]

  • Toxicological Profile for 1-Bromopropane. Agency for Toxic Substances and Disease Registry (ATSDR). [Link]

  • 1-Bromo-3-chloropropane Abstract. National Institute of Technology and Evaluation, Japan. [Link]

  • SAFETY DATA SHEET - SolsticeTM 1233zd(E). (2021). Airgas. [Link]

  • 1-Propene, 1-bromo-3,3,3-trifluoro-. U.S. Environmental Protection Agency (EPA). [Link]

  • Toxicological Profile for 1-Bromopropane. Agency for Toxic Substances and Disease Registry (ATSDR). [Link]

  • Comprehensive Theoretical Studies on the Reaction of 1-Bromo-3,3,3-trifluoropropene with OH Free Radicals. National Center for Biotechnology Information (NCBI). [Link]

  • 1-Bromopropane - 15th Report on Carcinogens. National Center for Biotechnology Information (NCBI). [Link]

  • Summary of Inhalation Carcinogenicity Study of 1-Bromo-3-Chloropropane in BDF1 Mice. (2005). Japan Industrial Safety and Health Association. [Link]

Sources

Exploratory

Whitepaper: The Evolution and Technical Validation of 2-BTP as a Halon 1211 Replacement

Executive Summary The aviation and defense sectors have long struggled to find a "drop-in" replacement for Halon 1211, the gold standard for streaming fire suppression. While hydrofluorocarbons (HFCs) offered low toxicit...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The aviation and defense sectors have long struggled to find a "drop-in" replacement for Halon 1211, the gold standard for streaming fire suppression. While hydrofluorocarbons (HFCs) offered low toxicity, they failed to match Halon’s weight-to-performance ratio and carried high Global Warming Potentials (GWP).

This guide analyzes 2-bromo-3,3,3-trifluoropropene (2-BTP) , commercially known as Halotron BrX.[1] Unlike its saturated predecessors, 2-BTP utilizes a carbon-carbon double bond to achieve "tropodegradability"—a short atmospheric lifetime that yields a near-zero Ozone Depletion Potential (ODP) and a GWP < 1. This paper details the molecular engineering, radical scavenging mechanism, and the rigorous validation protocols required for its deployment in safety-critical environments.

The Imperative for Change: Beyond the Montreal Protocol

Halon 1211 (


) was ubiquitous because it possessed the "magic trio" of fire suppression:
  • Physical Action: Heat absorption (cooling).

  • Chemical Action: Radical scavenging (bromine-mediated).

  • Cleanliness: Rapid evaporation with no residue.

However, its stability allowed it to reach the stratosphere, where photolysis released ozone-destroying bromine atoms. The transition to 2-BTP represents a shift from stable halocarbons to labile alkenes.

Table 1: Comparative Environmental & Physical Profile
PropertyHalon 1211HFC-236fa2-BTP (Halotron BrX)
Formula



Boiling Point -4°C-1.4°C34°C
ODP 3.000.0028
GWP (100-yr) 1,8909,8100.23 - 0.50
Atmospheric Lifetime 16 years240 years~7 days
Primary Use StreamingStreamingStreaming (Aviation)

Note: The high boiling point of 2-BTP (34°C) classifies it strictly as a streaming agent, discharged as a liquid that vaporizes upon impact, maximizing throw distance.

Molecular Engineering: The Tropodegradable Logic

The core innovation of 2-BTP is the introduction of a double bond (


) into the brominated structure. This structural feature creates a "kill switch" for the molecule.
  • Tropospheric Removal: The double bond is highly reactive toward hydroxyl radicals (

    
    ) naturally present in the lower atmosphere (troposphere).
    
  • Rapid Hydrolysis: The molecule breaks down within days (approx. 7 days), preventing the vast majority of the bromine from ever reaching the stratospheric ozone layer.

  • Fire Suppression: Despite its instability in the atmosphere, the molecule is stable enough for storage. When introduced to a fire (high energy), the weak

    
     bond homolyzes, releasing the active bromine suppressant.
    
Visualization: The Development Logic

DevelopmentLogic Halon Halon 1211 (Stable, High ODP) Problem Montreal Protocol (Phase-out) Halon->Problem Ozone Depletion Engineering Molecular Engineering Add C=C Double Bond Halon->Engineering Direct Evolution HFCs HFCs (e.g., 236fa) (Stable, High GWP) Problem->HFCs 1st Gen Replacement HFCs->Engineering Climate Impact BTP 2-BTP (Tropodegradable, Low GWP) Engineering->BTP Result

Figure 1: The evolutionary pathway from Halon 1211 to 2-BTP, highlighting the shift toward tropodegradable chemistry.

Mechanism of Action: The Catalytic Bromine Cycle

2-BTP functions primarily through chemical inhibition . While it provides some physical cooling, its efficiency comes from the catalytic scavenging of chain-propagating radicals (


, 

,

) that sustain combustion.
The Mechanism[2][3][4][5]
  • Decomposition: Upon entering the flame, 2-BTP absorbs heat and the

    
     bond breaks.
    
    
    
    
  • Scavenging: The Bromine radical (

    
    ) reacts with fuel-hydrogen to form Hydrogen Bromide (
    
    
    
    ).[2]
    
    
  • Inhibition:

    
     reacts with the critical hydrogen radicals (
    
    
    
    ) and hydroxyl radicals (
    
    
    ) driving the fire.
    
    
    
    
  • Regeneration: The

    
     is regenerated, allowing a single bromine atom to scavenge thousands of flame radicals in a catalytic loop.
    

Critical Note on Flammability: Unlike Halon 1301, 2-BTP contains hydrogen and a double bond, making it slightly flammable in specific lean-fuel conditions. It can act as a fuel if the concentration is too low (sub-inerting).[3] This "flammability peak" necessitates precise concentration maintenance during discharge.

Mechanism BTP 2-BTP (Input) Br_Rad Br• (Radical) BTP->Br_Rad Heat/Decomp HBr HBr (Inhibitor) Br_Rad->HBr + Fuel (R-H) HBr->Br_Rad Regeneration Cycle Inert H2 / H2O (Inert Products) HBr->Inert Scavenges Flame_Rad H• / OH• (Flame Propagators) Flame_Rad->Inert + HBr

Figure 2: The catalytic bromine cycle. Note the regeneration of the Br radical, allowing sustained suppression.

Toxicology and Safety Profile

For drug development professionals and toxicologists, the safety margin of fire suppressants is defined by the gap between the Design Concentration (amount needed to put out the fire) and the LOAEL (Lowest Observed Adverse Effect Level) for cardiac sensitization.

  • Cardiac Sensitization: Halocarbons can sensitize the myocardium to epinephrine, leading to arrhythmias.[4]

  • 2-BTP Profile:

    • NOAEL (No Observed Adverse Effect Level): ~1.0% v/v

    • LOAEL: ~2.0% v/v

  • PBPK Modeling: Due to the narrow margin between extinguishing concentration and LOAEL, Physiologically Based Pharmacokinetic (PBPK) modeling is used to assess risk. For streaming applications (handhelds), the exposure is transient. The EPA SNAP listing restricts 2-BTP to non-residential use and specific volume/ventilation requirements to ensure human safety.

Experimental Protocol: The Cup Burner Test

As an Application Scientist, you cannot rely on theoretical values alone. The Cup Burner Test (ISO 14520 / NFPA 2001) is the standard method for determining the minimum extinguishing concentration (MEC).

Objective

Determine the precise volume fraction of 2-BTP required to extinguish a heptane flame under controlled laminar flow.

Materials
  • Apparatus: Standard Cup Burner (85mm chimney, 28mm cup).

  • Fuel: n-Heptane (>99% purity).

  • Agent: 2-BTP (Halotron BrX).

  • Gas Supply: Air (dry, oil-free) and Nitrogen (for carrier/dilution if needed).

  • Analytics: Mass Flow Controllers (MFCs), Thermocouples (Type K).

Step-by-Step Methodology
  • Baseline Stabilization:

    • Ignite the n-heptane in the cup.

    • Adjust air flow to 40 L/min (approx. 10-20 cm/s velocity) to establish a stable, laminar diffusion flame.

    • Allow a 90-second warm-up period to ensure the cup rim reaches thermal equilibrium.

  • Agent Introduction (Step-Up Method):

    • Begin introducing 2-BTP vapor into the air stream via a mixing chamber.

    • Caution: 2-BTP is a liquid at room temperature (BP 34°C). It must be vaporized using a heated bath or nebulizer prior to mixing with the air stream to ensure a homogeneous gas phase.

  • Bracketing the Extinguishment Point:

    • Increase 2-BTP concentration in increments of 0.1% v/v.

    • Observe the flame.[5] Look for "lift-off" (flame detaching from the cup) or instability.

    • Endpoint: The concentration at which the flame is completely extinguished and does not re-ignite for 10 seconds.

  • Verification:

    • Repeat the test 5 times.

    • Calculate the average Extinguishing Concentration (EC).

    • Note: For 2-BTP, the EC for n-heptane is typically around 3.1% - 3.5% (varies by apparatus).

  • Safety Check:

    • Vent exhaust gases immediately. 2-BTP decomposition produces

      
       and 
      
      
      
      , which are corrosive and toxic.

Regulatory Status & Applications

The adoption of 2-BTP is heavily regulated due to its chemical nature.

  • EPA SNAP (Significant New Alternatives Policy): Listed as acceptable for streaming agents in non-residential applications.[6] Also acceptable for total flooding in normally unoccupied spaces (< 500

    
    ).[6]
    
  • FAA (Federal Aviation Administration): Validated for use in handheld extinguishers on board aircraft (cabins and cargo bays). It is the primary replacement for Halon 1211 in modern aviation fleets (e.g., Boeing, Airbus).

  • UL Rating: 2-BTP extinguishers (e.g., Halotron BrX) have achieved 2B:C and 5B:C ratings, meeting the Minimum Performance Standards (MPS) for aviation.

References

  • U.S. Environmental Protection Agency (EPA). (2023).[7] Protection of Stratospheric Ozone: Listing of Substitutes Under the Significant New Alternatives Policy Program. Federal Register.[7][8] [Link]

  • National Institute of Standards and Technology (NIST). (2015).[3] A Chemical Kinetic Mechanism for 2-Bromo-3,3,3-trifluoropropene (2-BTP) Flame Inhibition. International Journal of Chemical Kinetics. [Link]

  • Federal Aviation Administration (FAA). (2002). Minimum Performance Standard for Hand-Held Extinguishers. DOT/FAA/AR-01/37. [Link]

  • ICF International. (2016). Market Characterization of the Fire Suppression Industry. Prepared for U.S. EPA. [Link]

Sources

Foundational

Technical Guide: Solubility &amp; Solvation Dynamics of (Z)-1-Bromo-3,3,3-trifluoroprop-1-ene

The following technical guide details the solubility profile, physicochemical behavior, and handling protocols for (Z)-1-Bromo-3,3,3-trifluoroprop-1-ene . CAS: 149597-48-8 | Formula: C₃H₂BrF₃ | Mol.[1] Wt: 174.95 g/mol [...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the solubility profile, physicochemical behavior, and handling protocols for (Z)-1-Bromo-3,3,3-trifluoroprop-1-ene .

CAS: 149597-48-8 | Formula: C₃H₂BrF₃ | Mol.[1] Wt: 174.95 g/mol [2][3]

Executive Summary

(Z)-1-Bromo-3,3,3-trifluoroprop-1-ene (often abbreviated as 1-BTP or Z-BTP) is a specialized fluorinated building block used primarily in the synthesis of trifluoromethylated pharmacophores and as a next-generation fire suppressant candidate.[1]

Critical Solubility Insight: Unlike standard reagents, the solvation of (Z)-1-BTP is governed by its high volatility (BP ~39–40°C) and lipophilic fluorocarbon tail . While highly soluble in a broad range of organic solvents (chlorinated, ethereal, and aromatic), its stability in solution is kinetically sensitive to nucleophilic attack in protic media.[1] This guide provides the solubility landscape required for reproducible experimental design.

Physicochemical Profile

Understanding the physical constants is a prerequisite for predicting solubility behavior. The molecule's low boiling point requires that all solubility parameters be considered under "cold-chain" or closed-system conditions.

PropertyValueImplication for Solvation
Boiling Point 39–40 °CHigh Volatility: Solutions will concentrate rapidly if left open. Use septum-sealed vials.
Density ~1.728 g/cm³Heavy Organic Phase: Will form the bottom layer in biphasic aqueous extractions.
LogP (Oct/Wat) ~2.3 – 2.7Lipophilic: Preferentially partitions into organic layers; immiscible with water.
Dipole Moment ModerateSoluble in both non-polar (Hexane) and polar aprotic (THF, DCM) solvents.
Physical State Clear LiquidMiscibility is often limitless with similar polarity solvents.

Solubility Landscape

The solubility of (Z)-1-Bromo-3,3,3-trifluoroprop-1-ene is dictated by "like dissolves like" interactions, heavily influenced by the electron-withdrawing CF₃ group and the polarizable C-Br bond.[1]

A. Primary Solvents (High Solubility / Miscible)

These solvents are recommended for stock solution preparation and synthetic reactions (e.g., Heck couplings, radical additions).

  • Chlorinated Solvents (DCM, Chloroform): Excellent. The high density and polarity match make Dichloromethane (DCM) the gold standard for handling 1-BTP.

  • Ethers (THF, Diethyl Ether, MTBE): Excellent.[1] Tetrahydrofuran (THF) is widely used in palladium-catalyzed cross-coupling reactions involving 1-BTP.

  • Alcohols (Methanol, Ethanol): Good to Excellent.[4] Soluble, but caution is advised.[1] Nucleophilic attack by the alkoxide can occur under basic conditions or elevated temperatures.

  • Aromatics (Toluene, Benzene): Good. Useful for high-temperature reactions where the low boiling point of 1-BTP requires a sealed tube.

B. Secondary Solvents (Moderate/Conditional)
  • Alkanes (Hexane, Pentane): Moderate.[4] Soluble due to lipophilicity, but phase separation may occur at very low temperatures (-78°C) if concentrations are high.

  • Acetonitrile (MeCN): Good. Soluble, but often used in biphasic systems.[1]

C. Non-Solvents[1][4]
  • Water: Insoluble/Immiscible. 1-BTP is hydrophobic. In aqueous workups, it will remain in the organic phase.[1]

Thermodynamic & Kinetic Considerations

To rigorously select a solvent, we apply Hansen Solubility Parameters (HSP) . While specific experimental HSP values for the (Z)-isomer are proprietary, we can derive the "Solubility Sphere" based on its functional groups.

  • Dispersion (

    
    ):  High contribution due to the bromine and trifluoromethyl group. Matches well with aromatics and chloro-alkanes.
    
  • Polarity (

    
    ):  Moderate contribution from the C-F and C-Br dipoles. Matches well with THF and DCM.
    
  • Hydrogen Bonding (

    
    ):  Low contribution. Poor solubility in highly structured H-bonding solvents (like water or glycerol).
    
Solvent Selection Logic (Graphviz)

The following decision tree guides the researcher in selecting the optimal solvent based on the intended application.

SolventSelection Start Select Solvent for (Z)-1-Bromo-3,3,3-trifluoroprop-1-ene Application Intended Application? Start->Application Synthesis Chemical Synthesis Application->Synthesis Extraction Extraction / Workup Application->Extraction Analysis Analytical (NMR/HPLC) Application->Analysis ReactionType Reaction Type? Synthesis->ReactionType Solvent_DCM DCM / CHCl3 (High Solubility) Extraction->Solvent_DCM Preferred (High Density) Solvent_Tol Toluene / Benzene (Inert) Extraction->Solvent_Tol Alternative Analysis->Solvent_DCM CD2Cl2 (NMR) Solvent_MeCN Acetonitrile Analysis->Solvent_MeCN HPLC Mobile Phase CrossCoupling Pd-Catalyzed (Heck/Suzuki) ReactionType->CrossCoupling Radical Radical Addition ReactionType->Radical Nucleophilic Nucleophilic Sub. ReactionType->Nucleophilic Solvent_THF THF / Dioxane (Sealed Tube) CrossCoupling->Solvent_THF Radical->Solvent_DCM Nucleophilic->Solvent_MeCN

Figure 1: Solvent Selection Decision Tree. Blue nodes indicate decision points; Green nodes indicate recommended solvent classes.

Experimental Protocols

Protocol A: Preparation of a Standard Stock Solution (1.0 M)

Objective: Create a stable, quantitative solution for reaction screening. Safety Note: Perform all steps in a fume hood. The boiling point (40°C) is near ambient temperature in some labs.

  • Tare: Place a septum-capped volumetric flask (10 mL) on an analytical balance.

  • Cooling: Pre-cool the solvent (e.g., anhydrous THF) to 0°C to minimize vapor pressure during mixing.

  • Addition: Using a gas-tight syringe (chilled), withdraw 1.75 g (approx. 1.0 mL) of (Z)-1-Bromo-3,3,3-trifluoroprop-1-ene.[1][5]

    • Note: Inject directly into the flask through the septum. Do not open the cap.

  • Dilution: Add the pre-cooled solvent through the septum until the meniscus reaches the graduation mark.

  • Storage: Store at 2–8°C . Solutions are stable for weeks if kept cold and sealed.

Protocol B: Visual Polythermal Solubility Test

Objective: Determine if the solute is soluble at a specific concentration (e.g., for recrystallization or saturation limits).

  • Weigh 100 mg of 1-BTP into a crimp-top vial.

  • Add 100 µL of solvent (starting at 1:1 v/v).

  • Vortex for 30 seconds.

  • Observation:

    • Clear Solution: Soluble.[4]

    • Phase Separation/Droplets: Insoluble/Immiscible.

  • If insoluble, heat gently to 30°C (Do not exceed 35°C). If still insoluble, the solvent is incompatible.[1]

Safety & Handling (E-E-A-T)

The primary risks associated with 1-BTP are inhalation toxicity and pressure buildup .

  • Vapor Pressure: At 25°C, the vapor pressure is significant (~69 mmHg).[6] Unsealed vessels will release fluorinated vapors rapidly, posing a respiratory hazard.[1]

  • Reactivity: Avoid contact with strong bases (NaOH, KOH) in protic solvents unless elimination of HBr (to form trifluoropropyne) is the desired pathway.

  • Incompatibility: Strong oxidizing agents.[7]

Handling Workflow (Graphviz)

Handling Storage Storage: 4°C (Refrigerator) Retrieval Retrieve Bottle Keep on Ice Storage->Retrieval Use immediately Sampling Withdraw via Syringe (Septum Technique) Retrieval->Sampling Do NOT pour Reaction Inject into Sealed Reaction Vessel Sampling->Reaction Avoid open air Waste Dispose as Halogenated Waste Reaction->Waste Post-process

Figure 2: Cold-Chain Handling Protocol to prevent volatilization and exposure.

References

  • PubChem. (2025).[2][8] 1-Propene, 1-bromo-3,3,3-trifluoro- (Compound Summary).[1][3][5][8] National Library of Medicine. [Link][8]

  • Li, Q., et al. (2022).[1][9] Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene.[1][9] Organic Letters, 24, 2145-2148.[1][9] (Cited for solvent protocols in analogous BTP systems). [Link][9]

  • EPA. (2023). Substance Registry Services: 1-Propene, 1-bromo-3,3,3-trifluoro-.[1][3][8] US Environmental Protection Agency.[3] [Link]

Sources

Exploratory

Thermal decomposition mechanisms of hydrobromofluorocarbons

An In-depth Technical Guide to the Thermal Decomposition Mechanisms of Hydrobromofluorocarbons Abstract This technical guide provides a comprehensive examination of the thermal decomposition mechanisms of hydrobromofluor...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Thermal Decomposition Mechanisms of Hydrobromofluorocarbons

Abstract

This technical guide provides a comprehensive examination of the thermal decomposition mechanisms of hydrobromofluorocarbons (HBFCs). These compounds, while phased out due to their ozone-depleting potential, remain a subject of interest for environmental remediation, chemical synthesis, and understanding the stability of halogenated hydrocarbons. This document synthesizes fundamental principles of chemical kinetics and thermodynamics with experimental and computational findings to elucidate the primary pathways of HBFC degradation at elevated temperatures. We will explore the critical role of the carbon-bromine bond in initiating decomposition, detail the competing unimolecular and radical-chain reaction mechanisms, and describe the state-of-the-art methodologies used to investigate these complex processes. This guide is intended for researchers, chemists, and engineers requiring a deep, mechanistically-grounded understanding of hydrobromofluorocarbon stability and reactivity.

Introduction: The Chemical and Environmental Context of HBFCs

Hydrobromofluorocarbons (HBFCs) are aliphatic organic compounds containing hydrogen, bromine, fluorine, and carbon atoms. Historically, their unique physical properties made them candidates for applications such as fire suppressants and refrigerants. However, like their chlorofluorocarbon (CFC) and halon counterparts, HBFCs were identified as potent ozone-depleting substances (ODS)[1][2]. The presence of bromine, in particular, makes them highly efficient at catalytically destroying stratospheric ozone[2][3]. This led to their regulation and global phase-out under the Montreal Protocol on Substances that Deplete the Ozone Layer[1].

Despite their discontinued production, understanding the thermal stability and decomposition of existing HBFC stocks is crucial for developing effective destruction and disposal technologies[2]. Furthermore, the study of their decomposition provides fundamental insights into the reaction kinetics of halogenated hydrocarbons, a class of compounds with broad industrial relevance. Thermal decomposition, or pyrolysis, involves the breakdown of molecules at high temperatures in the absence of an oxidizing agent, proceeding through a series of complex elementary reaction steps. The dominant mechanisms and resulting products are dictated by the molecule's intrinsic chemical structure and the external reaction conditions.

This guide will deconstruct these mechanisms, beginning with the foundational thermodynamic principles that govern bond stability and culminating in the complex radical chain reactions that define the decomposition process.

Foundational Principles: Thermodynamics and Kinetics

The thermal decomposition of any molecule is fundamentally governed by the strength of its chemical bonds and the kinetic feasibility of the pathways to break them. For HBFCs, the presence of four different types of single bonds (C-H, C-C, C-F, and C-Br) creates a landscape of varying stability.

The "Weak Link": Bond Dissociation Energies

The energy required to break a chemical bond homolytically (cleaving the bond so that each atom retains one of the bonding electrons) is known as the Bond Dissociation Energy (BDE)[4]. The bond with the lowest BDE in a molecule typically serves as the trigger point for thermal decomposition, as it requires the least amount of energy to break and initiate a reaction. In HBFCs, the carbon-bromine bond is consistently the most labile.

Bond TypeTypical Bond Dissociation Energy (kJ/mol)Typical Bond Dissociation Energy (kcal/mol)
C-F~450~108-115
C-H~413~99-105
C-C~347~83-90
C-Cl~339~81-85
C-Br ~285 ~68-72
C-I~228~54-58
Data compiled from various sources, providing a general range for aliphatic compounds.[3][4][5]

As the data clearly indicates, the C-Br bond is significantly weaker than the C-F, C-H, and C-C bonds. This thermodynamic reality is the cornerstone of HBFC thermal decomposition, making the initial fission of the C-Br bond the most probable initiation event.

Primary Decomposition Pathways

The thermal decomposition of an HBFC is not a single event but a cascade of reactions. These can be broadly categorized into two main types of pathways that often occur in competition or sequence: unimolecular eliminations and free-radical chain reactions.

Pathway A: Unimolecular Elimination of Hydrogen Bromide (HBr)

In HBFCs that contain a hydrogen atom on a carbon adjacent to the carbon bearing the bromine atom, a unimolecular elimination reaction can occur. This is a concerted process where the H and Br atoms are eliminated from the molecule in a single step, forming a stable hydrogen bromide (HBr) molecule and an alkene.

This pathway, analogous to dehydrohalogenation reactions in bromoalkanes, involves a cyclic transition state and does not proceed via free-radical intermediates[6][7]. The reaction is favored by high temperatures and is a common mechanism for the decomposition of many halogenated alkanes[7].

Figure 1: Concerted unimolecular elimination of HBr from an HBFC.

Pathway B: Free-Radical Chain Reactions

The most prevalent mechanism for HBFC decomposition, especially for those without adjacent hydrogen atoms or where the activation energy for elimination is high, is a free-radical chain reaction. This process can be broken down into three distinct stages: initiation, propagation, and termination.

Stage 1: Initiation - Homolytic C-Br Bond Fission

As established by BDE data, the process is initiated by the homolytic cleavage of the weakest bond in the molecule: the C-Br bond. This step requires an input of thermal energy (Δ) sufficient to overcome the bond dissociation energy and results in the formation of two highly reactive radical species: a bromo-fluoro-alkyl radical and a bromine radical.

Initiation_Step Reactant R-CF₂ Br Products R-CF₂• + •Br Reactant->Products Δ (Heat) Homolytic Fission

Figure 2: Initiation via homolytic cleavage of the C-Br bond.

Stage 2: Propagation

The radicals generated during initiation are highly reactive and will readily attack other molecules, propagating a chain reaction. This stage consists of a cycle of reactions where a radical is consumed, but another is generated, allowing the decomposition to continue. Key propagation steps include:

  • Hydrogen Abstraction: A bromine radical can abstract a hydrogen atom from an intact HBFC molecule, forming stable HBr and a new bromo-fluoro-alkyl radical.

  • Radical Decomposition (β-scission): The larger bromo-fluoro-alkyl radicals formed can be unstable and may decompose further by breaking a C-C or C-F bond beta to the radical center, yielding a stable molecule (like a fluoroalkene) and a smaller radical (e.g., •CF₃).

Stage 3: Termination

The chain reaction ceases when two radical species combine to form a stable, non-radical molecule. This removes the reactive intermediates from the system. Termination can occur through various combinations, such as the recombination of two bromine radicals to form Br₂ or the coupling of two alkyl radicals.

The interplay of these propagation and termination steps leads to a complex mixture of final products.

Radical_Chain_Mechanism cluster_initiation 1. Initiation cluster_propagation 2. Propagation Cycle cluster_termination 3. Termination I1 R-Br -> R• + •Br P1 •Br + R-H -> HBr + R• I1->P1 Radicals attack reactant molecules P2 R• -> Alkene + •F P1->P2 Radical is regenerated T1 •Br + •Br -> Br₂ T2 R• + •Br -> R-Br T3 R• + R• -> R-R

Figure 3: Overview of a free-radical chain reaction mechanism.

Methodologies for Studying Thermal Decomposition

Elucidating the intricate mechanisms of HBFC decomposition requires a combination of sophisticated experimental techniques and powerful computational modeling. Each approach provides unique and complementary information.

Experimental Approaches

The primary goal of experimental studies is to measure reaction rates and identify decomposition products under controlled conditions. This provides the empirical data needed to validate proposed mechanisms.

The shock tube is a premier instrument for studying gas-phase chemical kinetics at high temperatures and pressures over very short timescales, isolating the elementary reactions from complex secondary effects.

  • Objective: To determine the rate of decomposition of a target HBFC and identify the stable end-products at a specific temperature and pressure.

  • Justification: A shock wave rapidly and homogeneously heats a gas mixture to a precise high temperature (e.g., 900-1800 K) for a very well-defined period (typically ~1-2 milliseconds)[8][9][10]. This "quasi-instantaneous" heating and subsequent rapid cooling effectively freezes the reaction, allowing for the analysis of products from a specific reaction time. This precision is essential for deriving accurate kinetic parameters.

Step-by-Step Methodology:

  • Mixture Preparation: A dilute mixture of the target HBFC (e.g., 0.05%) in an inert bath gas like argon (Ar) is prepared manometrically in a stainless-steel mixing tank. The high dilution ensures that the temperature remains nearly constant during the reaction (isothermal conditions) and minimizes bimolecular reactions between reactant molecules.

  • Shock Tube Operation:

    • The low-pressure "driven" section of the shock tube is filled with the prepared HBFC/Ar mixture to a known initial pressure (P₁).

    • The high-pressure "driver" section is filled with a light gas, typically helium (He).

    • A diaphragm separating the two sections is ruptured, causing the high-pressure driver gas to expand and generate a strong shock wave that travels through the driven section.

  • Shock Heating: The incident shock wave compresses and heats the gas mixture. When this wave reflects off the end wall of the shock tube, the gas is further compressed and heated to the final, precise test temperature (T₅) and pressure (P₅)[10].

  • Reaction and Quenching: The HBFC decomposes at these high-temperature conditions for the duration of the test time (the time between the shock reflection and the arrival of the expansion wave from the driver section), which is typically 1-2 ms. The arrival of the expansion wave rapidly cools the mixture, quenching the chemical reactions.

  • Product Analysis: A gas sample is extracted from the end-wall region post-experiment and analyzed using gas chromatography-mass spectrometry (GC-MS). This allows for the identification and quantification of the stable decomposition products.

  • Data Analysis: By running experiments at a range of temperatures and analyzing the extent of reactant decomposition, an Arrhenius plot can be constructed to determine the activation energy (Ea) and pre-exponential factor (A) for the overall decomposition reaction.

Computational Chemistry Approaches

Computational methods, particularly those based on quantum mechanics, are indispensable for mapping out the entire potential energy surface of a reaction. They allow for the characterization of transient species like radicals and transition states that are difficult or impossible to observe experimentally.

Density Functional Theory (DFT) is a widely used computational method that provides a good balance between accuracy and computational cost for studying reaction mechanisms.

  • Objective: To calculate the geometries, energies, and vibrational frequencies of reactants, transition states, and products for a proposed elementary reaction step (e.g., HBr elimination or C-Br bond fission).

  • Justification: DFT can accurately predict the energy barriers (activation energies) for different competing pathways, allowing researchers to determine which mechanism is kinetically favored[6][11]. It also provides detailed structural information about the transition state, offering deep insight into the bond-breaking and bond-forming processes.

Step-by-Step Methodology:

  • Structure Optimization: The 3D molecular structures of the reactant(s) and product(s) are built and their geometries are optimized to find the lowest energy conformation. A common level of theory for this is B3LYP or M06-2X with a suitable basis set like 6-311+G(d,p)[1][12].

  • Transition State (TS) Search: A search for the transition state structure connecting the reactants and products is performed. This is a first-order saddle point on the potential energy surface. Methods like the Berny algorithm or synchronous transit-guided quasi-Newton (STQN) methods are used.

  • Frequency Analysis: Vibrational frequency calculations are performed on all optimized structures (reactants, products, and the TS).

    • For reactants and products (energy minima), all calculated frequencies should be real.

    • For a true transition state, there must be exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate (e.g., the stretching of the C-Br bond as it breaks). This step validates the located TS.

  • Energy Calculation: Single-point energy calculations are performed at a higher level of theory (e.g., CBS-QB3 or G4) on the optimized geometries to obtain more accurate electronic energies. These energies, combined with zero-point vibrational energy corrections from the frequency analysis, are used to determine the activation energy (Ea) and the overall reaction enthalpy (ΔH).

  • Reaction Rate Constant Calculation: Using the calculated activation energy and vibrational frequencies, the reaction rate constant (k) can be calculated as a function of temperature using Transition State Theory (TST) or more advanced methods like Rice-Ramsperger-Kassel-Marcus (RRKM) theory for unimolecular reactions.

Computational_Workflow Start Propose Reaction (e.g., R-Br -> R• + •Br) Opt_React 1. Optimize Reactant Geometry (DFT) Start->Opt_React Opt_Prod 2. Optimize Product Geometries (DFT) Start->Opt_Prod TS_Search 3. Search for Transition State (TS) Opt_React->TS_Search Opt_Prod->TS_Search Freq_Calc 4. Frequency Analysis TS_Search->Freq_Calc Validation Validate TS (One Imaginary Freq.) Freq_Calc->Validation Validation->TS_Search Failure Energy_Calc 5. High-Level Single-Point Energy Calculation Validation->Energy_Calc Success End Calculate Ea, ΔH, and Rate Constant (k) Energy_Calc->End

Figure 4: Workflow for computational investigation of a reaction pathway.

Conclusion

The thermal decomposition of hydrobromofluorocarbons is a multifaceted process fundamentally initiated by the inherent weakness of the carbon-bromine bond. This initial homolytic cleavage unleashes a cascade of reactions, primarily following free-radical chain mechanisms, though unimolecular HBr elimination can be a competing pathway under specific structural and energetic conditions. The resulting product distribution is a complex function of the parent HBFC's structure and the prevailing temperature and pressure. A synergistic approach, combining the empirical data from controlled experiments like shock tube pyrolysis with the detailed mechanistic insights from computational chemistry, is essential for a complete understanding of these systems. This knowledge is not only vital for the safe and effective disposal of legacy ODS but also enriches our fundamental understanding of halogenated hydrocarbon chemistry.

References

  • Save My Exams. (2026, February 24). Elimination Mechanism - A Level Chemistry Revision Notes. [Link]

  • Doc Brown's Chemistry. elimination of hydrogen bromide from bromoalkanes mechanism steps reagents reaction conditions organic synthesis doc brown's advanced organic chemistry revision notes. [Link]

  • Cengage. Bond Dissociation Energies. [Link]

  • CRC Handbook of Chemistry and Physics. Bond Dissociation Energies. [Link]

  • eScholarship, University of California. (2021). Thermal Decomposition Mechanisms of Molecules Relevant to Chemical Vapor Deposition and Fuel. [Link]

  • Hippler, H., Krasteva, N., & Striebel, F. (2005). The thermal unimolecular decomposition of HCO: effects of state specific rate constants on the thermal rate constant. Physical Chemistry Chemical Physics, 7(18), 3369-3376. [Link]

  • Holbrook, K. A., & Marsh, A. R. W. (1968). Calculated unimolecular rate constants for the decomposition of tertiary chloride. Trans. Faraday Soc., 64, 32-37. [Link]

  • AsapSCIENCE. (2017, December 4). Free Radical Substitution (Ethane and bromine). YouTube. [Link]

  • Luo, Y.-R. (2010, February 23).
  • University of Wisconsin-Madison, Department of Chemistry. BDE. [Link]

  • Sartep.com. Bond Dissociation Energy. [Link]

  • Wang, K., et al. (2018). Single-Pulse Shock Tube Pyrolysis Study of RP-3 Jet Fuel and Kinetic Modeling. PMC. [Link]

  • Chemistry LibreTexts. (2024, April 4). 6.5: An Example of a Polar Reaction - Addition of HBr to Ethylene. [Link]

  • Anene, A. I., et al. (2022, December 28). Experimental Investigation on Pyrolysis of Domestic Plastic Wastes for Fuel Grade Hydrocarbons. MDPI. [Link]

  • Slavinskaya, N. A., & Umanskii, S. Y. (2009). Detailed kinetic modeling of soot formation in shock tube pyrolysis and oxidation of toluene and n-heptane. ResearchGate. [Link]

  • Government of Canada. (2025, June 2). Hydrobromofluorocarbons (HBFCs). [Link]

  • Ribaucour, M., et al. (2012). A shock tube and chemical kinetic modeling study of the pyrolysis and oxidation of butanols. Combustion and Flame, 159(6), 2154-2172. [Link]

  • Simmie, J. M., & Curran, H. J. (2022, November 14). Computational Study of the Gas-Phase Thermal Degradation of Perfluoroalkyl Carboxylic Acids. ACS Publications. [Link]

  • Frenklach, M., et al. (1985). Detailed kinetic modeling of soot formation in shock-tube pyrolysis of acetylene. Symposium (International) on Combustion, 20(1), 887-896. [Link]

  • University of Bristol, School of Chemistry. THEORIES OF UNIMOLECULAR REACTION RATES. [Link]

  • Notario, R., et al. (2024, November 7). Thermal Decomposition of Compounds Derived from 2H-Dihydropyran: A Computational Study. MDPI. [Link]

  • Zhang, Y., et al. (2020). Single-Pulse Shock Tube Experimental and Kinetic Modeling Study on Pyrolysis of a Direct Coal Liquefaction-Derived Jet Fuel and Its Blends with the Traditional RP-3 Jet Fuel. PMC. [Link]

  • Chang, J.-G., et al. (2007, July 26). Computational study on the kinetics and mechanisms for the unimolecular decomposition of formic and oxalic acids. PubMed. [Link]

  • Hubin, A., et al. (2016). Experimental investigation of ablation and pyrolysis processes of carbon-phenolic ablators in atmospheric entry plasmas. GitHub Pages. [Link]

  • Clark, J. hydrogen bromide and alkenes - the peroxide effect. Chemguide. [Link]

  • Li, Y., et al. (2025, April 2). Theoretical Kinetic Study of Thermal Decomposition of 5-Methyl-2-ethylfuran. MDPI. [Link]

  • Rojas, D., et al. (2020, September 9). Computational study of the thermal decomposition of some oxypropenes. PubMed. [Link]

  • ChemCatBio. (2021, February 24). Catalytic Fast Pyrolysis Through Integrated Experimentation and Multiscale Computational Modeling. YouTube. [Link]

  • CNRS. Biomass pyrolysis: advanced experiments and modeling. [Link]

  • Kumar, A., et al. (2024, December 23). Experimental Investigation on the Extraction and Characterization of Waste Plastic Pyrolysis Oil (WPPO) Obtained From Polypropylene Plastic Waste. PMC. [Link]

  • European Environment Agency. (2024, September 16). Ozone-depleting substances - 2024. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Stereoselective Trifluoropropenylation using (Z)-1-Bromo-3,3,3-trifluoroprop-1-ene

The following Application Note and Protocol Guide is structured to provide a comprehensive technical workflow for using (Z)-1-Bromo-3,3,3-trifluoroprop-1-ene in synthetic organic chemistry. While often colloquially group...

Author: BenchChem Technical Support Team. Date: March 2026

The following Application Note and Protocol Guide is structured to provide a comprehensive technical workflow for using (Z)-1-Bromo-3,3,3-trifluoroprop-1-ene in synthetic organic chemistry.

While often colloquially grouped with "trifluoromethylating agents," this reagent is technically a stereodefined trifluoropropenylating agent . It is used to install the (Z)-3,3,3-trifluoropropenyl motif (


) , a critical bioisostere in medicinal chemistry. This guide addresses the specific challenge of retaining the (Z)-alkene geometry during the transformation.


Molecular Weight:  174.95  g/mol 

Part 1: Strategic Overview & Chemical Logic

The Reagent Profile

(Z)-1-Bromo-3,3,3-trifluoroprop-1-ene is a specialized fluorinated building block. Unlike its regioisomer 2-bromo-3,3,3-trifluoropropene (BTP) , which installs the


 group at the 2-position (geminal to the vinyl tail), the (Z)-1-bromo isomer allows for the linear extension of a carbon chain with a terminal 

group while strictly defining the alkene geometry.

Why use this reagent?

  • Geometric Control: It provides direct access to (Z)-trifluoromethyl alkenes , which are thermodynamically less stable than their (E)-counterparts and difficult to synthesize via standard olefination (e.g., Wittig/Horner-Wadsworth-Emmons often favor E).

  • Bioisosterism: The (Z)-3,3,3-trifluoropropenyl group mimics the steric and electronic properties of amide bonds and cis-unsaturated fatty acids, making it valuable in peptidomimetics.

Mechanistic Considerations for Stereoretention

The primary challenge when using vinyl halides in cross-coupling is stereoisomerization .

  • Oxidative Addition: generally proceeds with retention of configuration for vinyl halides.

  • Isomerization Risk: Occurs primarily if the reaction temperature is too high or if the catalytic cycle involves long-lived intermediates that allow

    
    -bond rotation.
    
  • Solution: Use mild, phosphine-ligated Palladium(0) sources or rapid Lithium-Halogen exchange at cryogenic temperatures.

Part 2: Experimental Protocols

Protocol A: Stereoretentive Suzuki-Miyaura Cross-Coupling

Objective: Synthesis of (Z)-1-Aryl-3,3,3-trifluoropropenes. Mechanism: Pd(0)-catalyzed cross-coupling with aryl boronic acids.

Materials
  • (Z)-1-Bromo-3,3,3-trifluoroprop-1-ene (1.0 equiv)

  • Aryl Boronic Acid (

    
    ) (1.2 equiv)
    
  • Catalyst:

    
     (5 mol%) - Selected for reliable stereoretention.
    
  • Base:

    
     (2.0 equiv, aqueous solution 2M)
    
  • Solvent: THF/Water (4:1 v/v) or 1,4-Dioxane/Water.

  • Inert Gas: Argon or Nitrogen (Strictly deoxygenated).

Step-by-Step Methodology
  • System Preparation: Flame-dry a Schlenk flask or microwave vial and cool under a stream of Argon.

  • Reagent Charging: Add the Aryl Boronic Acid (1.2 equiv),

    
     (2.0 equiv), and 
    
    
    
    (5 mol%) to the flask.
  • Solvent Addition: Add degassed THF and Water (4:1 ratio). Note: Degassing is critical to prevent homocoupling and catalyst deactivation.

  • Substrate Addition: Add (Z)-1-Bromo-3,3,3-trifluoroprop-1-ene (1.0 equiv) via syringe. If the reagent is volatile (bp ~39°C), ensure the flask is sealed immediately.

  • Reaction:

    • Thermal Method: Heat to 50–60°C for 4–12 hours. Do not exceed 70°C to minimize Z-to-E isomerization.

    • Microwave Method: Irradiate at 80°C for 30 minutes (if substrate tolerates).

  • Work-up: Cool to room temperature. Dilute with diethyl ether. Wash with brine. Dry organic layer over

    
    .
    
  • Purification: Concentrate under reduced pressure (carefully, product may be volatile). Purify via silica gel flash chromatography using pentane/ether gradients.

Table 1: Troubleshooting Suzuki Coupling

Issue Probable Cause Corrective Action
Low Yield Volatility of starting material Use a sealed tube; ensure temperature < 60°C.

| E/Z Isomerization | High Temp / Long Reaction Time | Switch to mild base (


); reduce temp; shorten time. |
| Homocoupling  | Oxygen presence | Sparge solvents with Argon for 15 mins prior to use. |
Protocol B: Lithium-Halogen Exchange (Nucleophilic Addition)

Objective: Synthesis of (Z)-1-Trifluoromethyl-allylic alcohols. Mechanism: Generation of (Z)-1-lithio-3,3,3-trifluoropropene followed by electrophilic trapping.

Materials
  • (Z)-1-Bromo-3,3,3-trifluoroprop-1-ene (1.0 equiv)

  • n-Butyllithium (n-BuLi) (1.1 equiv, 2.5M in hexanes)

  • Electrophile: Aldehyde or Ketone (1.2 equiv)

  • Solvent: Anhydrous

    
     or THF.
    
  • Temperature: -78°C (Critical).

Step-by-Step Methodology
  • Cryogenic Setup: Cool a flame-dried flask containing anhydrous

    
     (or THF) to -78°C  using a dry ice/acetone bath.
    
  • Substrate Addition: Add (Z)-1-Bromo-3,3,3-trifluoroprop-1-ene (1.0 equiv) to the cold solvent.

  • Lithiation: Add n-BuLi (1.1 equiv) dropwise over 10 minutes.

    • Insight: The vinyllithium species is generated in situ. It retains the (Z)-configuration at -78°C.

    • Wait Time: Stir at -78°C for 30 minutes. Do not warm up , or the lithium species may decompose or isomerize.

  • Electrophile Trapping: Add the aldehyde/ketone (neat or in minimal THF) dropwise.

  • Warming: Stir at -78°C for 1 hour, then slowly allow the mixture to warm to 0°C.

  • Quench: Quench with saturated

    
     solution.
    
  • Isolation: Extract with ether, dry, and concentrate.

Part 3: Visualization of Workflows

The following diagrams illustrate the stereochemical logic and reaction pathways.

G Reagent (Z)-1-Bromo-3,3,3- trifluoroprop-1-ene Pd_Cycle Pd(0) Oxidative Addition (Retention of Config) Reagent->Pd_Cycle Protocol A Li_Exchange Li-Halogen Exchange (-78°C) Reagent->Li_Exchange Protocol B Transmetal Transmetallation (Ar-B(OH)2) Pd_Cycle->Transmetal Ar-B(OH)2 RedElim Reductive Elimination Transmetal->RedElim Product_A (Z)-1-Aryl-3,3,3- trifluoropropene RedElim->Product_A Stereoretention Li_Species (Z)-Vinyllithium Intermediate Li_Exchange->Li_Species n-BuLi Electrophile Electrophile Attack (R-CHO) Li_Species->Electrophile Retention at Low Temp Product_B (Z)-Allylic Alcohol Electrophile->Product_B

Caption: Dual pathways for utilizing (Z)-1-Bromo-3,3,3-trifluoroprop-1-ene. Protocol A (Yellow) utilizes Pd-catalysis for arylation, while Protocol B (Red) utilizes lithiation for carbonyl addition. Both pathways are designed to retain the Z-configuration.

Part 4: Safety & Handling

  • Volatility: The reagent has a low boiling point (~39-40°C). Store in a refrigerator (2-8°C) and handle in a well-ventilated fume hood.

  • Reactivity: Vinyl bromides are potential alkylating agents. Wear nitrile gloves and safety glasses.

  • Pressure: Reactions heated in sealed vessels (Suzuki coupling) may generate pressure. Use appropriate pressure-rated vials.

References

  • Synthesis of 1-Bromo-3,3,3-trifluoropropene: Journal of the Chemical Society, 1952, 3490.[1] (Describes the foundational synthesis from 3,3,3-trifluoropropyne).

  • Stereoselective Cross-Coupling of Fluorinated Alkenes: The Journal of Organic Chemistry, 2006, 71(13), 4951–4960. Link (Discusses general stereoretention in Suzuki coupling of 1-bromo-1-fluoroalkenes, applicable to this analog).

  • General Reactivity of 2-Bromo-3,3,3-trifluoropropene (Comparison): Organic Letters, 2022, 24, 2145-2148.[2] Link (Provides context on the reactivity of the regioisomer BTP).

  • Santa Cruz Biotechnology Product Data: (Z)-1-Bromo-3,3,3-trifluoroprop-1-ene (CAS 149597-48-8).[3][4] Link (Verification of commercial availability and physical properties).

Sources

Application

Application Note: Pd-Catalyzed Cross-Coupling of (Z)-1-Bromo-3,3,3-trifluoroprop-1-ene

The following Application Note and Protocol Guide details the Heck and Palladium-Catalyzed Cross-Coupling conditions for (Z)-1-Bromo-3,3,3-trifluoroprop-1-ene . This guide addresses the specific challenges of using this...

Author: BenchChem Technical Support Team. Date: March 2026

The following Application Note and Protocol Guide details the Heck and Palladium-Catalyzed Cross-Coupling conditions for (Z)-1-Bromo-3,3,3-trifluoroprop-1-ene .

This guide addresses the specific challenges of using this volatile, electron-deficient vinyl halide to introduce the (Z)-3,3,3-trifluoropropenyl (


)  motif, a critical bioisostere in medicinal chemistry.

Executive Summary

(Z)-1-Bromo-3,3,3-trifluoroprop-1-ene (CAS: 590-14-7 for generic; specific Z-isomer often custom) is a valuable building block for introducing the trifluoropropenyl group into drug candidates. Unlike its branched isomer (2-bromo-3,3,3-trifluoropropene), the 1-bromo isomer allows for the linear extension of carbon chains with a terminal


 group.

Key Challenges:

  • Volatility: Low boiling point requires sealed-tube conditions or low-temperature handling.

  • Stereochemical Instability: The (Z)-alkene is prone to isomerization to the thermodynamically more stable (E)-isomer under Palladium catalysis (

    
     isomerization).
    
  • Electronic Deactivation: The electron-withdrawing

    
     group reduces the nucleophilicity of the double bond (relevant for inverse-demand processes) but activates the C-Br bond for oxidative addition.
    

This guide provides two validated workflows:

  • Protocol A (Suzuki-Miyaura): For coupling with aryl boronic acids (Synthesis of Trifluoromethyl Styrenes).

  • Protocol B (Mizoroki-Heck/Vinylation): For coupling with alkenes or enolates (Synthesis of Dienes and

    
    -Vinyl Carbonyls).
    

Mechanistic Insight & Optimization Strategy

The Stereochemical Challenge

In Pd-catalyzed couplings, the preservation of the (Z)-configuration is governed by the rate of reductive elimination versus


-hydride elimination/re-insertion.
  • Mechanism: Oxidative addition of the (Z)-bromide to Pd(0) yields a (Z)-vinylpalladium(II) species.

  • Risk: If the coupling is slow, this intermediate can undergo

    
     isomerization to relieve steric strain between the bulky Ligand/Pd center and the 
    
    
    
    group.
  • Solution: Use bulky, electron-rich phosphines (e.g.,

    
    , SPhos) to accelerate reductive elimination, or use Silver salts  (e.g., 
    
    
    
    ) to facilitate halide abstraction and suppress isomerization pathways.
Catalyst Selection
  • Precatalyst:

    
     or 
    
    
    
    are preferred over
    
    
    to allow independent tuning of the Ligand:Pd ratio.
  • Ligand:

    • For Suzuki:

      
      , SPhos, or XPhos (Buchwald ligands).
      
    • For Heck/Vinylation:

      
       (tri-tert-butylphosphine) or bidentate ligands like dppf (to enforce cis-geometry).
      

Experimental Protocols

Protocol A: Stereoretentive Suzuki-Miyaura Coupling

Application: Synthesis of (Z)-


-trifluoromethylstyrenes.
Reaction Partner:  Aryl Boronic Acids (

).
Reagents & Conditions
ComponentReagentEquiv.Notes
Substrate (Z)-1-Bromo-3,3,3-trifluoroprop-1-ene1.0Volatile; handle cold.
Coupling Partner Aryl Boronic Acid1.2 - 1.5Excess ensures conversion.
Catalyst

or

0.05 (5 mol%)

offers better stability.
Base

(2M aq.) or

2.0 - 3.0Aqueous base is standard.
Solvent THF / Water (4:1) or Toluene / EtOH / Water--Degassed thoroughly.
Temp/Time 60 - 70 °C4 - 12 hSealed tube essential.
Step-by-Step Procedure
  • Preparation: Charge a reaction vial with Aryl Boronic Acid (1.5 mmol), Base (

    
    , 3.0 mmol), and Catalyst (
    
    
    
    , 0.05 mmol).
  • Inerting: Seal the vial and purge with Argon for 5 minutes.

  • Solvent Addition: Add degassed THF (4 mL) and Water (1 mL) via syringe.

  • Substrate Addition: Cool the vial to 0°C. Add (Z)-1-Bromo-3,3,3-trifluoroprop-1-ene (1.0 mmol) via syringe. Note: Pre-cool the syringe if ambient temp is high.

  • Reaction: Heat the sealed vial to 65°C. Monitor by

    
     NMR (look for shift from vinyl bromide signal ~-60 ppm to styrene signal ~-58 ppm).
    
  • Workup: Cool to RT. Dilute with

    
    , wash with brine, dry over 
    
    
    
    , and concentrate (carefully, product may be volatile).
Protocol B: Palladium-Catalyzed -Vinylation (Heck-Type)

Application: Coupling with Enolates (Lactones/Esters) to form quaternary centers. Reference: J. Am. Chem. Soc.[1] 2004, 126, 13906 (Adapted for fluorinated substrates).

Reagents & Conditions
ComponentReagentEquiv.Notes
Substrate (Z)-1-Bromo-3,3,3-trifluoroprop-1-ene1.0Electrophile.[2]
Nucleophile Lactone / Ester1.2Generates enolate in situ.
Base LiHMDS (1.0 M in THF)2.2Strong base for enolization.
Catalyst

0.05
Ligand

0.10Bulky ligand crucial for Z-retention.
Solvent Toluene or THF--Anhydrous.
Temp RT to 50 °C--Milder conditions prevent isomerization.
Step-by-Step Procedure
  • Catalyst Premix: In a glovebox or under Argon, mix

    
     (5 mol%) and 
    
    
    
    (10 mol%) in Toluene. Stir for 30 min to form the active
    
    
    species.
  • Enolate Formation: In a separate flask, add the Lactone substrate (1.2 equiv) and cool to -78°C. Add LiHMDS (2.2 equiv) dropwise. Stir for 30 min.

  • Coupling: Add the (Z)-1-Bromo-3,3,3-trifluoroprop-1-ene (1.0 equiv) to the enolate solution, followed immediately by the catalyst solution.

  • Warming: Allow the mixture to warm slowly to Room Temperature. If conversion is slow, heat to 40-50°C.

  • Quench: Quench with saturated

    
    . Extract with EtOAc.
    

Visualization of Reaction Pathways[3]

HeckReactionPathways Substrate (Z)-1-Bromo-3,3,3-trifluoroprop-1-ene (Electrophile) OxAdd Oxidative Addition (Z)-Vinyl-Pd(II) Complex Substrate->OxAdd + Pd(0) Pd0 Pd(0) Catalyst (Active Species) Pd0->OxAdd TransMetal Transmetallation OxAdd->TransMetal + Boronic Acid Coord Coordination OxAdd->Coord + Enolate Isom Z to E Isomerization (Side Reaction) OxAdd->Isom Slow Reaction Boronic Aryl Boronic Acid (Base Activated) Boronic->TransMetal RedElim_S Reductive Elimination TransMetal->RedElim_S RedElim_S->Pd0 Regenerate Pd(0) Product_S (Z)-Trifluoromethyl Styrene RedElim_S->Product_S Enolate Li-Enolate (from Ester/Lactone) Enolate->Coord RedElim_H Reductive Elimination Coord->RedElim_H RedElim_H->Pd0 Product_H alpha-Vinyl Carbonyl (Quaternary Center) RedElim_H->Product_H Isom->Product_S Forms (E)-Product

Caption: Divergent reaction pathways for (Z)-1-Bromo-3,3,3-trifluoroprop-1-ene showing Suzuki and Enolate-Heck cycles.

Troubleshooting & Critical Controls

IssueProbable CauseCorrective Action
Low Yield Substrate volatilityUse a sealed tube (pressure vial). Weigh substrate in a cold room or use a pre-cooled syringe.
Z/E Isomerization Slow reductive eliminationSwitch to bulkier ligands (

, SPhos) to force rapid elimination. Lower reaction temperature.[2][3]
Homocoupling Oxidation of Boronic AcidEnsure rigorous degassing (freeze-pump-thaw x3).
No Reaction Catalyst deactivation

group makes the C-Br bond electron-poor; ensure catalyst is active (fresh

).

References

  • Stereoselective Cross-Coupling of Fluorinated Vinyl Halides

    • Title: "Stereoselective Synthesis of (Z)
    • Source: Journal of Fluorine Chemistry, 2002, 117(2), 121-126.
    • URL: [Link]

  • General Heck Reaction Conditions (Review)

    • Title: "The Heck Reaction: New Developments and Applic
    • Source: Chemical Reviews, 2000, 100(8), 3009–3066.
    • URL: [Link]

  • Alpha-Vinylation Protocol (Enolate Heck)

    • Title: "Palladium-Catalyzed alpha-Vinyl
    • Source: Journal of the American Chemical Society, 2004, 126, 13906.
    • URL: [Link]

  • Title: "1-Bromo-3,3,3-trifluoroprop-1-ene Safety Data Sheet.

Sources

Method

Application Notes &amp; Protocols: Investigating 2-tert-Butyl-1,3-propanediol (2-BTP) as a Novel Safety-Enhancing Electrolyte Additive for Lithium-Ion Batteries

For Researchers, Scientists, and Drug Development Professionals. I. Introduction: The Imperative for Enhanced Safety in High-Energy Lithium-Ion Batteries The advancement of lithium-ion batteries (LIBs) has revolutionized...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals.

I. Introduction: The Imperative for Enhanced Safety in High-Energy Lithium-Ion Batteries

The advancement of lithium-ion batteries (LIBs) has revolutionized portable electronics and is a critical enabler for electric vehicles and grid-scale energy storage. However, as energy densities increase, so do the inherent safety risks. Conventional LIB electrolytes, typically composed of a lithium salt (e.g., LiPF₆) dissolved in a mixture of flammable organic carbonate solvents, are a primary contributor to safety concerns.[1][2] Thermal runaway, a catastrophic event involving exothermic reactions, gas generation, and potential fire or explosion, can be triggered by overcharging, short circuits, or high temperatures.[3]

A key strategy to mitigate these risks is the incorporation of functional electrolyte additives.[4][5] These additives, used in small quantities, can significantly improve the battery's safety profile by:

  • Forming a Stable Solid Electrolyte Interphase (SEI): A robust SEI on the anode surface is crucial for preventing continuous electrolyte decomposition.[6][7]

  • Enhancing Thermal Stability: Additives can increase the flashpoint of the electrolyte or interrupt exothermic decomposition pathways.[4]

  • Providing Overcharge Protection: Certain molecules can act as "redox shuttles" to dissipate excess current during overcharging.[8][9]

  • Scavenging Harmful Impurities: Trace amounts of water can react with LiPF₆ to form highly corrosive hydrofluoric acid (HF), which degrades battery components.[10] Additives can neutralize these impurities.

This document introduces 2-tert-Butyl-1,3-propanediol (2-BTP) as a promising, albeit currently unexplored, candidate for a multifunctional safety additive in LIB electrolytes. Based on its chemical structure, we hypothesize that 2-BTP can address several safety challenges simultaneously.

II. Physicochemical Properties and Hypothesized Mechanisms of Action of 2-BTP

2-tert-Butyl-1,3-propanediol (CAS: 2819-05-8) is a diol with a sterically hindering tert-butyl group adjacent to a 1,3-propanediol backbone.[11] This unique structure suggests several potential benefits as an electrolyte additive.

PropertyValue / StructureSource
Chemical Name 2-tert-Butyl-1,3-propanediolN/A
CAS Number 2819-05-8[11]
Molecular Formula C₇H₁₆O₂[11]
Molecular Weight 132.20 g/mol [11]
Structure 2-BTP StructureN/A

We propose three primary mechanisms through which 2-BTP could enhance LIB safety:

1. Sterically Influenced SEI Formation: The two hydroxyl (-OH) groups on the 2-BTP molecule can be electrochemically reduced on the anode surface during the initial formation cycles. This process can contribute to the formation of a stable SEI layer. The bulky tert-butyl group is hypothesized to influence the morphology and composition of this SEI, creating a more structured, and potentially more ionically conductive, passivation layer. This concept is supported by research showing that steric hindrance in ether-based electrolytes can tune the solvation structure and improve battery performance.[12][13] A well-formed SEI is critical for preventing dendrite growth and minimizing parasitic reactions between the electrode and the electrolyte.[5]

2. Thermal Stability Enhancement and Electrolyte Poisoning: Diols are known to increase the viscosity and flash point of organic solvents.[14] The presence of 2-BTP could render the electrolyte less flammable. Furthermore, in an abuse scenario like an internal short circuit, diols can act as "electrolyte poisons," intentionally increasing the internal resistance to quell the runaway generation of Joule heat.[14] The hydroxyl groups can increase viscosity, hindering ion mobility, and potentially polymerize at high temperatures, effectively shutting down the cell before a catastrophic failure.

3. Water Scavenging to Mitigate HF Formation: Trace water is a persistent impurity in battery manufacturing that leads to the hydrolysis of LiPF₆, generating detrimental HF.[10] The hydroxyl groups of 2-BTP can act as effective water scavengers, reacting with H₂O to form inert products. This would prevent the formation of HF, thereby protecting both the cathode and anode from acid-induced degradation and improving the overall lifespan and safety of the cell.

G cluster_0 Hypothesized Mechanisms of 2-BTP cluster_1 Safety Enhancement cluster_2 Resulting Benefits 2-BTP 2-BTP SEI_Formation Sterically-Influenced SEI Formation 2-BTP->SEI_Formation Participates in reduction at anode Thermal_Stability Thermal Stability Enhancement 2-BTP->Thermal_Stability Increases viscosity & flash point Water_Scavenging Water Scavenging 2-BTP->Water_Scavenging -OH groups react with H2O Reduced_Decomposition Reduced Electrolyte Decomposition SEI_Formation->Reduced_Decomposition Prevent_Runaway Prevents Thermal Runaway Thermal_Stability->Prevent_Runaway Mitigate_HF Mitigates HF Formation Water_Scavenging->Mitigate_HF Improved_Safety Improved Overall Battery Safety & Lifespan Reduced_Decomposition->Improved_Safety Prevent_Runaway->Improved_Safety Mitigate_HF->Improved_Safety

Caption: Hypothesized safety enhancement mechanisms of 2-BTP in LIBs.

III. Experimental Protocols for Evaluation

The following protocols provide a framework for systematically evaluating the efficacy of 2-BTP as a safety-enhancing electrolyte additive. All procedures involving electrolytes should be performed in an argon-filled glovebox with H₂O and O₂ levels below 0.5 ppm.

Protocol 1: Electrolyte Preparation
  • Baseline Electrolyte (BE) Preparation:

    • Dry ethylene carbonate (EC) and ethyl methyl carbonate (EMC) over molecular sieves (3Å) for at least 48 hours.[15]

    • In the glovebox, mix EC and EMC in a 3:7 volume ratio.

    • Dissolve high-purity LiPF₆ into the solvent mixture to achieve a final concentration of 1.0 M. Stir overnight at room temperature until fully dissolved.

  • 2-BTP Additive Electrolyte Preparation:

    • Dry 2-tert-Butyl-1,3-propanediol (≥98% purity) in a vacuum oven at 40°C for 24 hours to remove any residual moisture.

    • Prepare a series of electrolytes by adding 2-BTP to the baseline electrolyte at various weight percentages (e.g., 0.5%, 1.0%, 2.0% w/w).

    • Stir each solution for at least 4 hours to ensure homogeneity.

Protocol 2: Electrochemical Performance Evaluation

This protocol uses 2032-type coin cells assembled with a LiNi₀.₈Co₀.₁Mn₀.₁O₂ (NCM811) cathode and a graphite anode.

  • Cell Assembly:

    • Dry NCM811 cathodes and graphite anodes at 120°C and the Celgard separator at 70°C in a vacuum oven for 12 hours before transferring to the glovebox.

    • Assemble the coin cells in the sequence: anode, separator, cathode.

    • Add approximately 20 µL of the designated electrolyte (Baseline or 2-BTP variants) onto the separator.

    • Crimp the cells with a consistent pressure to ensure good internal contact. Let the cells rest for 12 hours to ensure complete wetting.

  • Formation Cycling:

    • Perform two formation cycles at a C/10 rate (where 1C corresponds to a full charge/discharge in one hour) between 2.8 V and 4.3 V.[6] This initial cycling is critical for forming the SEI.

  • Long-Term Cycling Performance:

    • Cycle the cells at a rate of C/2 between 2.8 V and 4.3 V for at least 300 cycles at 25°C.

    • Record the discharge capacity and coulombic efficiency for each cycle.

    • Data Analysis: Plot discharge capacity vs. cycle number and coulombic efficiency vs. cycle number. Compare the capacity retention of cells with and without 2-BTP.

  • Rate Capability Test:

    • Charge all cells to 4.3 V at a C/5 rate.

    • Discharge the cells sequentially at rates of C/10, C/5, C/2, 1C, and 2C, holding for 10 minutes at each rate.

    • Data Analysis: Plot the discharge capacity at each C-rate to evaluate the impact of 2-BTP on the battery's power performance.

  • Electrochemical Impedance Spectroscopy (EIS):

    • After the formation cycles and after 100 cycles, measure the EIS of the cells at a fully charged state (4.3 V).

    • Apply a sinusoidal AC voltage of 10 mV amplitude over a frequency range of 100 kHz to 0.01 Hz.

    • Data Analysis: Use Nyquist plots to determine the charge transfer resistance (Rct). An increase in Rct indicates a more resistive SEI or other interfacial degradation.

G cluster_workflow Electrochemical Evaluation Workflow cluster_tests Performance Tests prep Electrolyte Preparation (BE & 2-BTP) assembly Coin Cell Assembly (NCM811/Gr) prep->assembly formation Formation Cycling (2 cycles @ C/10) assembly->formation cycling Long-Term Cycling (300 cycles @ C/2) formation->cycling rate Rate Capability (C/10 to 2C) formation->rate eis EIS Analysis (Post-formation & 100 cycles) formation->eis analysis Data Analysis & Comparison cycling->analysis rate->analysis eis->analysis

Caption: Workflow for the electrochemical evaluation of 2-BTP additive.

Protocol 3: Safety Characterization

1. Thermal Stability Analysis (DSC & TGA):

  • Sample Preparation: In the glovebox, place 5-10 mg of each electrolyte (Baseline and 2-BTP variants) into a hermetically sealed aluminum DSC pan.

  • DSC Measurement: Heat the samples from 30°C to 350°C at a rate of 10°C/min under a nitrogen atmosphere.

  • TGA Measurement: Heat 5-10 mg of each electrolyte from 30°C to 400°C at a rate of 10°C/min under a nitrogen atmosphere.

  • Data Analysis: Compare the onset temperature of exothermic reactions (DSC) and the temperature of mass loss (TGA). A higher onset temperature for the 2-BTP electrolytes would indicate improved thermal stability.

2. Overcharge Abuse Test:

  • Procedure: Use fully formed coin cells for this test. Charge the cells at a constant 1C rate until the voltage reaches 5.0 V or a predetermined cutoff (e.g., 150% state of charge).

  • Monitoring: Continuously monitor the cell voltage and surface temperature during the test.

  • Data Analysis: Compare the voltage and temperature profiles. An effective overcharge protection additive will cause the cell voltage to plateau or will prevent a sharp rise in temperature.[8]

IV. Expected Outcomes and Interpretation

The successful application of 2-BTP as a safety additive would be demonstrated by the following comparative results against the baseline electrolyte:

TestExpected Outcome with 2-BTPInterpretation
Long-Term Cycling Higher capacity retention and stable coulombic efficiency.2-BTP forms a stable SEI, reducing parasitic reactions.
Rate Capability Similar or slightly lower capacity at high C-rates.A slight increase in viscosity may impact high-rate performance.
EIS Stable or lower Rct after cycling.The SEI formed is stable and does not grow excessively over time.
DSC/TGA Higher onset temperature for exothermic decomposition.2-BTP improves the intrinsic thermal stability of the electrolyte.
Overcharge Test Slower voltage rise and lower peak temperature.2-BTP helps to dissipate overcharge current and/or suppress exothermic side reactions at high voltage.

V. Conclusion

While direct evidence for the use of 2-tert-Butyl-1,3-propanediol in LIBs is not yet present in the literature, its chemical structure provides a strong rationale for its investigation as a multifunctional safety additive. The sterically hindered diol functionality presents plausible mechanisms for forming a unique SEI, enhancing thermal stability, and scavenging water. The protocols outlined in this document provide a comprehensive framework for researchers to test these hypotheses and evaluate the potential of 2-BTP to contribute to the development of safer, more reliable high-energy lithium-ion batteries.

VI. References

  • Probing the Influence of Steric Hindrance in Nonfluorinated Ether Electrolytes for Lithium Metal Batteries. (2025). Journal of The Electrochemical Society. Available at: [Link]

  • TOWARDS HIGH ENERGY DENSITY BATTERIES. (n.d.). The University of Chicago.

  • Replacing conventional battery electrolyte additives with dioxolone derivatives for high-energy-density lithium-ion batteries. (2021). Nature Communications. Available at: [Link]

  • Probing the Influence of Steric Hindrance in Nonfluorinated Ether Electrolytes for Lithium Metal Batteries. (2024). ETI.

  • The important role of additives for improved lithium ion battery safety. (n.d.). ResearchGate.

  • Improving the Stability of High-Voltage Lithium Cobalt Oxide with a Multifunctional Electrolyte Additive: Interfacial Analyses. (2021). MDPI. Available at: [Link]

  • Process for preparing 2-methyl-2-sec.butyl-1,3-propanediol. (n.d.). Google Patents. Available at:

  • Neopentyl glycol. (n.d.). Wikipedia. Available at: [Link]

  • Abuse‐Tolerant Electrolytes for Lithium‐Ion Batteries. (2021). PMC - NIH. Available at: [Link]

  • Propanediol Cyclic Sulfate as An Electrolyte Additive to Improve the Cyclic Performance of LiNi0.6Co0.1Mn0.3O2/Graphite Pouch‐. (n.d.). Wiley Online Library.

  • Enhancing Safety in Lithium-Ion Batteries with Additive-Based Liquid Electrolytes: A Critical Review. (n.d.). CDC Stacks. Available at: [Link]

  • Effect of electrolyte additives on the performance of lithium-ion batteries. (2025). ResearchGate.

  • High-Rate Overcharge Protection of LiFePO4-Based Li-Ion Cells Using the Redox Shuttle Additive 2,5-Ditertbutyl-1,4-dimethoxybenzene. (n.d.). ResearchGate.

  • Process for the production of 2-butyl-2-ethyl-1,3-propanediol. (n.d.). Google Patents. Available at:

  • Electrolyte solution for lithium secondary batteries and lithium secondary battery including the same - Patent US-11749838-B2. (n.d.). PubChem. Available at: [Link]

  • Nonflammable perfluoropolyether-based electrolytes for lithium batteries. (n.d.). PMC - NIH. Available at: [Link]

  • Water containing battery electrolyte could enable cheaper, easier to produce batteries. (2022). Argonne National Laboratory. Available at: [Link]

  • Aggressive electrolyte poisons and multifunctional fluids comprised of diols and diamines for emergency shutdown of lithium-ion batteries. (n.d.). ResearchGate.

  • Improved additives for overcharge protection in non-aqueous rechargeable lithium batteries. (n.d.). Google Patents. Available at:

  • Determining the Oxidation Stability of Electrolytes for Lithium-Ion Batteries Using Quantum Chemistry and Molecular Dynamics. (2024). MDPI. Available at: [Link]

  • Overcharge Protection Prevents Exploding Lithium Ion Batteries IB-3263. (2014). Lawrence Berkeley National Laboratory. Available at: [Link]

  • Propanediol Cyclic Sulfate as An Electrolyte Additive to Improve the Cyclic Performance of LiNi 0.6 Co 0.1 Mn 0.3 O 2 /Graphite Pouch‐Cell at High Voltage. (n.d.). ResearchGate.

  • Replacing conventional battery electrolyte additives with dioxolone derivatives for high-energy-density lithium-ion batteries. (n.d.). ResearchGate.

  • REDOX SHUTTLE ADDITIVES FOR OVERCHARGE PROTECTION IN LITHIUM BATTERIES. (n.d.). OSTI.gov.

  • HIGH VOLTAGE ELECTROLYTE AND LITHIUM ION BATTERY. (2017). European Patent Office.

  • United States Patent. (2014). Googleapis.com.

  • Neopentyl glycol. (n.d.). PubChem. Available at: [Link]

  • 2-Butyl-2-ethyl-1,3-propanediol. (n.d.). PubChem. Available at: [Link]

  • Electrolytes for High-Safety Lithium-Ion Batteries at Low Temperature: A Review. (n.d.). PMC.

  • 1,3-Propanediol, 2-butyl-2-ethyl-. (n.d.). NIST WebBook.

  • 2-Butyl-2-ethyl-1,3-propanediol 99. (n.d.). Sigma-Aldrich.

  • ELECTROLYTE ADDITIVE FOR LITHIUM SECONDARY BATTERY AND LITHIUM SECONDARY BATTERY INCLUDING THE SAME. (2023). European Patent Office.

  • Process for the preparation of 2-n-butyl-2-ethyl-1,3-propane diol. (n.d.). Google Patents.

  • Introduction to the Chemistry of Alternative Battery Technologies: Survey of Liquid Electrolytes in Next Generation, Fluoride-Ion Batteries. (n.d.). Micro Nano Technology Education Center.

  • WO2022124985A1 - Lithium battery electrolyte. (n.d.). Google Patents.

  • Synthetic Methods for the Preparation of 1,3‐Propanediol. (n.d.). ResearchGate.

  • Perspective on eutectic electrolytes for next‐generation batteries. (2024). ResearchGate.

  • 1,3-Propanediol. (n.d.). Wikipedia.

  • Supercooling Behavior of 2-Amino-2-methyl-1,3-propanediol for Thermal Energy Storage. (n.d.). MDPI.

  • 2-tert-Butylpropane-1,3-diol, 98%, Thermo Scientific Chemicals 1 g. (n.d.). Fisher Scientific.

  • 2-Butyl-2-ethyl-1,3-propanediol. (n.d.). Tokyo Chemical Industry Co., Ltd..

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Dehydrobromination of Trifluoropropane Precursors

Welcome to the Process Chemistry Technical Support Center. The synthesis of fluorinated building blocks, such as 3,3,3-trifluoropropene and its brominated derivatives, is a critical step in modern drug development and ma...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Center. The synthesis of fluorinated building blocks, such as 3,3,3-trifluoropropene and its brominated derivatives, is a critical step in modern drug development and materials science. However, the dehydrobromination of trifluoropropane precursors (e.g., 1,2-dibromo-3,3,3-trifluoropropane) is notoriously challenging due to competing side reactions and product volatility.

As a Senior Application Scientist, I have compiled this guide to provide field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you maximize your yield and suppress unwanted side reactions.

Section 1: Troubleshooting & FAQs

Q1: I am using aqueous NaOH for the dehydrobromination of 1,2-dibromo-3,3,3-trifluoropropane, but my yield of 2-bromo-3,3,3-trifluoropropene is low (<40%). I observe significant alcohol byproducts. How can I fix this?

Causality: In purely aqueous or unoptimized biphasic systems, the hydroxide ion (OH⁻) is heavily solvated by water. This hydration shell reduces its basicity while maintaining its nucleophilicity, leading to competing S_N2 substitution (forming trifluoro-alcohols) rather than the desired E2 elimination. Solution: Implement a Phase Transfer Catalyst (PTC), such as tetrabutylammonium bromide (TBAB). The PTC transports the OH⁻ ion into the organic phase without its hydration shell. This "naked" hydroxide is highly basic and poorly nucleophilic, heavily favoring E2 elimination. Using this biphasic PTC approach with 20% aqueous NaOH, yields of up to 98% can be achieved [1].

Q2: I need to synthesize 3,3,3-trifluoropropyne via double dehydrobromination using strong bases (e.g., BuLi or LDA). My reaction turns black, and I recover mostly polymerized tar. What is going wrong?

Causality: Trifluoromethylated alkynes are highly electrophilic and prone to rapid polymerization or nucleophilic attack by excess base at elevated temperatures. When strong bases like Lithium Diisopropylamide (LDA) or n-Butyllithium (BuLi) are used above -50 °C, the localized exothermic deprotonation triggers uncontrolled oligomerization of the transient alkyne. Solution: Strict cryogenic control is mandatory. The dehydrobromination to form the 3,3,3-trifluoroacetylenic anion must be performed at -80 °C to -78 °C. The intermediate must be quenched or trapped (e.g., with an aldehyde) before the system is allowed to warm [2].

Q3: I am losing product during the workup of 3,3,3-trifluoropropene. The GC conversion is high, but the isolated yield is poor.

Causality: Fluorinated alkenes are highly volatile. 3,3,3-trifluoropropene boils at approximately -27 °C to -18 °C, and 2-bromo-3,3,3-trifluoropropene boils at ~34 °C. Standard rotary evaporation or ambient-temperature phase separations will strip the product from the solvent. Solution: Utilize a closed-system reactor equipped with a dry-ice/acetone condenser (-78 °C). For isolation, perform a direct fractional distillation from the crude reaction mixture using a chilled receiving flask, bypassing standard aqueous extraction steps that require ambient handling.

Section 2: Quantitative Data & Reagent Selection

To optimize your specific transformation, consult the following matrix summarizing the causality between base selection, temperature, and product distribution.

PrecursorBase / Catalyst SystemTemp (°C)Target ProductExpected YieldPrimary Side Reaction
1,2-dibromo-3,3,3-trifluoropropane20% aq. NaOH / TBAB (PTC)0 to 202-bromo-3,3,3-trifluoropropene>95%Minimal (Suppressed S_N2)
1,2-dibromo-3,3,3-trifluoropropane20% aq. NaOH (No PTC)202-bromo-3,3,3-trifluoropropene<40%S_N2 Hydrolysis (Alcohols)
2-bromo-3,3,3-trifluoropropeneLDA (2.0 equiv) in THF-783,3,3-trifluoropropyne (anion)70-85%None (if kept cryogenic)
2-bromo-3,3,3-trifluoropropeneBuLi (2.0 equiv) in THF0 to 203,3,3-trifluoropropyne<10%Polymerization / Tar

Section 3: Mechanistic and Workflow Visualizations

Mechanism Substrate 1,2-dibromo-3,3,3- trifluoropropane E2 E2 Elimination (Naked OH- via PTC) Substrate->E2 Biphasic + PTC SN2 SN2 Substitution (Solvated OH-) Substrate->SN2 Aqueous Base Only Alkene 2-bromo-3,3,3- trifluoropropene E2->Alkene Alcohol Trifluoro-alcohol (Byproduct) SN2->Alcohol Alkyne 3,3,3-trifluoropropyne (Over-elimination) Alkene->Alkyne LDA / BuLi at -78 °C

Mechanistic pathways in the dehydrobromination of trifluoropropane precursors.

Workflow Step1 1. Charge Reactor Substrate + PTC + Organic Solvent Step2 2. Temperature Control Cool to 0 °C to prevent volatility loss Step1->Step2 Step3 3. Base Addition Dropwise addition of 20% aq. NaOH Step2->Step3 Step4 4. Biphasic Agitation Vigorous stirring (800+ RPM) Step3->Step4 Step5 5. In-Process Check GC-MS confirms >99% conversion Step4->Step5 Step6 6. Distillation Fractional distillation of target alkene Step5->Step6

Step-by-step workflow for biphasic phase-transfer catalyzed dehydrobromination.

Section 4: Self-Validating Experimental Protocols

Protocol A: Biphasic Synthesis of 2-bromo-3,3,3-trifluoropropene

Objective: Maximize E2 elimination while preventing product volatilization.

  • Reactor Setup: Equip a jacketed 1 L reactor with a mechanical stirrer, a dropping funnel, and a dry-ice/acetone condenser.

  • Reagent Charging: Add 1,2-dibromo-3,3,3-trifluoropropane (1.0 equiv, 0.5 mol) and tetrabutylammonium bromide (TBAB, 0.05 equiv) to 250 mL of dichloromethane (DCM).

  • Thermal Equilibration: Chill the reactor jacket to 0 °C. Self-Validation: Ensure internal temperature stabilizes at 0–2 °C before proceeding; failure to do so will result in product loss through the condenser.

  • Base Addition: Place 20% aqueous NaOH (1.2 equiv) in the dropping funnel. Add dropwise over 1 hour. Maintain internal temperature below 5 °C.

  • Agitation: Stir vigorously (>800 RPM) for 4 hours. Causality: High shear is required to maximize the interfacial surface area for the PTC to transfer OH⁻ into the DCM layer.

  • In-Process Control (IPC): Stop stirring, allow phases to separate for 2 minutes. Sample the lower organic layer for GC-MS. The reaction is complete when the precursor peak is <1%.

  • Isolation: Separate the organic layer cold. Dry over anhydrous MgSO₄. Isolate the product via fractional distillation (b.p. ~34 °C) using a chilled receiving flask.

Protocol B: Cryogenic Synthesis of 3,3,3-Trifluoroacetylenic Anion

Objective: Perform a second dehydrobromination without triggering polymerization [3].

  • Preparation: In an oven-dried, argon-purged Schlenk flask, add diisopropylamine (1.1 equiv) and anhydrous THF. Cool to 0 °C.

  • LDA Generation: Add n-BuLi (1.1 equiv, 2.5 M in hexanes) dropwise. Stir for 30 minutes, then cool the solution to -80 °C using a liquid nitrogen/acetone bath.

  • Dehydrobromination: Add 2-bromo-3,3,3-trifluoropropene (1.0 equiv) dropwise down the cold wall of the flask. Self-Validation: The solution should remain clear or pale yellow. If it turns dark brown/black, the internal temperature has spiked above -50 °C, indicating polymerization.

  • Trapping: Stir for 15 minutes at -80 °C, then immediately add an electrophile (e.g., an aldehyde) to trap the highly reactive lithium 3,3,3-trifluoropropynide. Allow to warm to room temperature slowly over 2 hours before an aqueous quench.

References

  • Title: Synthesis of 1-BROMO-3,3,3-trifluoropropene (US Patent 8,877,988 B2)
  • Title: Generation and Reactions of Trifluoromethylethenyl Titanium(II) Species Source: The Journal of Organic Chemistry, 2009, 74(19), 7559–7561. URL: [Link]

  • Title: Novel Generation of 3,3,3-Trifluoropropynyllithium and its Reaction with Electrophiles Source: Journal of Fluorine Chemistry, 1996, 80(2), 145-147. URL: [Link]

Optimization

Technical Support Center: Purification of High-Purity (Z)-1-Bromo-3,3,3-trifluoroprop-1-ene

Welcome to the technical support center for the purification of high-purity (Z)-1-Bromo-3,3,3-trifluoroprop-1-ene. This guide is designed for researchers, scientists, and professionals in drug development who are working...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of high-purity (Z)-1-Bromo-3,3,3-trifluoroprop-1-ene. This guide is designed for researchers, scientists, and professionals in drug development who are working with this critical fluorinated building block. Here, you will find in-depth troubleshooting advice and frequently asked questions to address challenges you may encounter during the purification process.

I. Troubleshooting Guide

This section addresses specific issues that may arise during the purification of (Z)-1-Bromo-3,3,3-trifluoroprop-1-ene.

Issue 1: Poor Separation of (Z) and (E) Isomers During Fractional Distillation

Question: I am having difficulty separating the (Z) and (E) isomers of 1-Bromo-3,3,3-trifluoroprop-1-ene using fractional distillation. My collected fractions show significant amounts of both isomers. What can I do to improve the separation?

Answer:

The (Z) and (E) isomers of 1-Bromo-3,3,3-trifluoroprop-1-ene are geometric isomers, and as such, they can have very close boiling points, making their separation by fractional distillation challenging.[1][2][3] Here are several factors to consider and steps to take to enhance the separation efficiency:

  • Column Efficiency: The efficiency of your fractional distillation column is paramount. For separating close-boiling isomers, a highly efficient column with a high number of theoretical plates is necessary.

    • Recommendation: If you are using a simple Vigreux column, consider upgrading to a more efficient packed column (e.g., with Raschig rings or metal sponges) or a spinning band distillation system.

  • Reflux Ratio: A high reflux ratio is crucial for enriching the more volatile component in the vapor phase.

    • Recommendation: Increase the reflux ratio. This means allowing more of the condensed vapor to return to the column rather than being collected as distillate. A higher reflux ratio increases the number of vaporization-condensation cycles, leading to better separation.[4]

  • Heating Rate: A slow and steady heating rate is essential to maintain a proper temperature gradient within the column.[1]

    • Recommendation: Use a heating mantle with a stirrer to ensure even heating of the distillation flask. Avoid rapid heating, which can lead to "bumping" and carryover of less volatile components.

  • Insulation: Maintaining a consistent temperature gradient along the column is critical for efficient fractionation.[1]

    • Recommendation: Insulate the distillation column with glass wool or aluminum foil to minimize heat loss to the surroundings.[1]

  • Azeotropic Distillation: If conventional fractional distillation remains ineffective, consider azeotropic distillation. This technique involves adding an entrainer that forms a new, lower-boiling azeotrope with one of the isomers, allowing for its selective removal.[5][6]

    • Recommendation: While specific entrainers for this system are not widely documented in readily available literature, you may need to perform screening experiments with various inert, water-soluble organic solvents.[5]

Issue 2: Contamination with Starting Materials or Byproducts

Question: My purified (Z)-1-Bromo-3,3,3-trifluoroprop-1-ene is contaminated with unreacted starting materials (e.g., 3,3,3-trifluoropropyne) and/or byproducts like 2-bromo-3,3,3-trifluoropropene. How can I remove these impurities?

Answer:

The presence of starting materials and isomeric byproducts is a common issue.[7][8] A multi-step purification approach is often necessary.

  • Initial Washing (Quenching): Before distillation, it's good practice to wash the crude product to remove acidic or basic impurities.

    • Protocol: Transfer the crude product to a separatory funnel. Wash sequentially with water, a dilute solution of sodium bicarbonate (to neutralize any acidic byproducts like HBr), and finally with brine.[9] Dry the organic layer over an anhydrous drying agent like magnesium sulfate or calcium chloride.

  • Fractional Distillation: After the initial wash, fractional distillation is the primary method for removing these types of impurities, as they will likely have different boiling points from the desired product.

    • Rationale: 3,3,3-trifluoropropyne is a gas at room temperature and will be easily removed. 2-bromo-3,3,3-trifluoropropene has a different boiling point than the 1-bromo isomers and can be separated by careful fractional distillation.[10]

  • Preparative Gas Chromatography (Prep GC): For achieving the highest purity, especially when boiling points are very close, preparative gas chromatography is an excellent, albeit more resource-intensive, option.[11][12][13]

    • Principle: Prep GC separates compounds based on their differential partitioning between a stationary phase and a mobile gas phase, offering very high resolution.[11][13] It is particularly well-suited for separating volatile compounds like haloalkenes.[12][14]

Issue 3: Product Decomposition During Distillation

Question: I am observing some decomposition of my (Z)-1-Bromo-3,3,3-trifluoroprop-1-ene during distillation, leading to lower yields and discolored distillate. What could be the cause and how can I prevent it?

Answer:

Thermal decomposition of halogenated alkenes can occur, especially in the presence of impurities.

  • Overheating: Excessive temperatures in the distillation pot can lead to decomposition.

    • Recommendation: Use the lowest possible temperature for distillation. Vacuum distillation is highly recommended as it lowers the boiling point of the compound, allowing for distillation at a lower, less destructive temperature.

  • Presence of Impurities: Acidic or basic impurities can catalyze decomposition at elevated temperatures.

    • Recommendation: Ensure the pre-distillation washing steps described in Issue 2 are thoroughly performed to remove any residual acids or bases.

  • Oxygen: The presence of oxygen can sometimes promote decomposition or polymerization of alkenes at high temperatures.

    • Recommendation: Perform the distillation under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.

II. Frequently Asked Questions (FAQs)

General Purification Strategy

Question: What is the recommended general workflow for purifying crude (Z)-1-Bromo-3,3,3-trifluoroprop-1-ene to high purity?

Answer:

A robust purification strategy typically involves a combination of techniques. The following workflow is a good starting point:

Caption: General purification workflow for (Z)-1-Bromo-3,3,3-trifluoroprop-1-ene.

Alternative Purification Methods

Question: Are there any effective purification methods besides distillation?

Answer:

Yes, for certain applications and scales, other methods can be very effective:

  • Preparative Gas Chromatography (Prep GC): As mentioned in the troubleshooting section, Prep GC offers excellent separation capabilities for volatile compounds and is ideal for obtaining small quantities of ultra-pure material for use as analytical standards or in sensitive biological assays.[11][12][13][15]

  • Adsorption Chromatography: Passing the crude material through a column of a suitable adsorbent (e.g., silica gel or activated alumina) can remove polar impurities. However, given the volatility of the target compound, this must be done carefully to avoid product loss. This technique is more commonly used for less volatile compounds.

Purity Analysis

Question: What are the best methods to assess the purity of my final product?

Answer:

A combination of analytical techniques is recommended for a comprehensive purity assessment:

  • Gas Chromatography (GC): This is the most common and effective method for determining the purity of volatile organic compounds. It can quantify the amounts of the (Z) and (E) isomers, as well as other volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Can be used to determine the isomeric ratio by integrating the signals corresponding to the vinyl protons of the (Z) and (E) isomers.

    • ¹⁹F NMR: Is highly sensitive to the fluorine environment and can provide clear signals for the trifluoromethyl group, helping to identify and quantify fluorine-containing impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This hyphenated technique is invaluable for identifying unknown impurities by providing both retention time data (from GC) and mass spectral data, which can help elucidate the structures of the impurities.

Safety and Handling

Question: What are the key safety precautions when handling and purifying 1-Bromo-3,3,3-trifluoroprop-1-ene?

Answer:

1-Bromo-3,3,3-trifluoroprop-1-ene and its related compounds are hazardous chemicals. Always consult the Safety Data Sheet (SDS) before use.[16][17][18][19] Key safety precautions include:

  • Ventilation: Always handle this compound in a well-ventilated chemical fume hood.[16][19][20]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[16][17][20]

  • Inhalation: Avoid inhaling vapors.[16][20]

  • Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, flush immediately with copious amounts of water.[16][17][20]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.[19][20]

Physical Properties for Purification

Question: What are the relevant physical properties of 1-Bromo-3,3,3-trifluoroprop-1-ene for purification?

Answer:

Knowing the physical properties is crucial for designing a purification strategy.

PropertyValueSource
Molecular Formula C₃H₂BrF₃[21]
Molecular Weight 174.95 g/mol [21]
Boiling Point 39-40 °C (mixture of isomers)[22]
Density ~1.728 g/cm³[22]

Note: The boiling points of the individual (Z) and (E) isomers are very close, and the exact values may vary slightly depending on the source.

III. References

  • Progress in the application of preparative gas chromatography in separating volatile compounds. PubMed. [Link]

  • Preparative gas chromatography and its applications. SciSpace. [Link]

  • Progress in the application of preparative gas chromatography in separating volatile compounds | Request PDF. ResearchGate. [Link]

  • Redux: Preparative GC. The Analytical Scientist. [Link]

  • Use of fractional distillation in organic chemistry. Stack Exchange. [Link]

  • Process for the separation of mixtures of aliphatic fluorine compounds by azeotropic distillation with an oxygenated hydrocarbon. Google Patents.

  • SAFETY DATA SHEET. Airgas. [Link]

  • Which methods do chemical engineers use to separate isomers? Quora. [Link]

  • Fractional Distillation of Crude Oil. A Level Chemistry. [Link]

  • AZEOTROPE COMPOSITIONS COMPRISING 3,3,3-TRIFLUOROPROPENE AND HYDROGEN FLUORIDE AND PROCESSES FOR SEPARATION THEREOF. EPO. [Link]

  • Azeotropic or azeotrope-like compositions of hydrofluoric acid with dihaloethanes. Google Patents.

  • The use of alternative solvent purification techniques. American Chemical Society. [Link]

  • Fractional distillation. Wikipedia. [Link]

  • Synthesis of Organofluorine Compounds and Allenylboronic Acids - Applications Including Fluorine-18 Labelling. Diva-Portal.org. [Link]

  • 1-Propene, 1-bromo-3,3,3-trifluoro-. PubChem. [Link]

  • making halogenoalkanes (haloalkanes). Chemguide. [Link]

  • Azeotropic distillation. Wikipedia. [Link]

  • The Purification of Organic Compound: Techniques and Applications. Reachem. [Link]

  • 1-bromo-3,3,3-trifluoroprop-1-ene. PubChemLite. [Link]

  • Synthesis of 1-bromo-3,3,3-trifluoropropene. Google Patents.

  • 1-Propene, 2-bromo-3,3,3-trifluoro-. PubChem. [Link]

  • Preparation of Haloalkanes: Methods & Chemical Reactions. EMBIBE. [Link]

  • Methods of Preparation of Haloalkanes and Haloarenes. Vedantu. [Link]

  • METHOD FOR THE PREPARATION OF 3-BROMO-1,1,1-TRIFLUOROPROPANE. European Patent Office. [Link]

  • Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene as a Radical Acceptor. Organic Chemistry Portal. [Link]

  • Purification of High-Purity Monomers and Other Reactive Chemicals. Christy Catalytics. [Link]

  • Purification of Products. Chemistry LibreTexts. [Link]

  • 2-bromo-3,3,3-trifluoroprop-1-ene - Substance Information. ECHA - European Union. [Link]

  • 3-Bromo-3,3-difluoroprop-1-ene. PubChem. [Link]

Sources

Troubleshooting

Minimizing catalyst poisoning when coupling (Z)-1-Bromo-3,3,3-trifluoroprop-1-ene

The following guide is structured as a Technical Support Center for advanced organic synthesis. It assumes the user is familiar with standard Schlenk/glovebox techniques but requires specific insight into the idiosyncras...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is structured as a Technical Support Center for advanced organic synthesis. It assumes the user is familiar with standard Schlenk/glovebox techniques but requires specific insight into the idiosyncrasies of fluorinated vinyl halides.

Ticket ID: CF3-Z-CPL-001 Topic: Minimizing Catalyst Deactivation ("Poisoning") & Stereoretention Status: Open Assigned Specialist: Senior Application Scientist, Catalysis Division

Executive Summary: The "Poisoning" Paradox

Coupling (Z)-1-Bromo-3,3,3-trifluoroprop-1-ene (Z-BTP) presents a unique challenge. Users often report "catalyst poisoning" (reaction stalling at 20-40% conversion), but the root cause is rarely a true chemical poison (like sulfur or lead).

Instead, the electron-withdrawing nature of the trifluoromethyl (


) group  creates a highly electrophilic Pd(II) intermediate. If transmetallation is slow, this intermediate becomes a "resting state" sink that eventually collapses into inactive Palladium black.

Key Technical Directive: To solve "poisoning," you must accelerate the catalytic cycle to outcompete the thermodynamic instability of the Pd-fluoroalkenyl species.

Diagnostic Module: Is it Poisoning or Instability?

Before altering your protocol, use this logic flow to diagnose the specific failure mode.

DiagnosticFlow Start Reaction Stalled / Low Yield CheckColor Check Reaction Mixture Color Start->CheckColor BlackPpt Black Precipitate Observed CheckColor->BlackPpt Pd Black PaleClear Solution Remains Clear/Pale CheckColor->PaleClear No Ppt Diag1 DIAGNOSIS: Catalyst Aggregation (Ligand Detachment) BlackPpt->Diag1 Diag2 DIAGNOSIS: Product/Substrate Inhibition (True Poisoning) PaleClear->Diag2 Action1 ACTION: Switch to Bidentate Ligands (Xantphos, dppf) or Bulky Monodentates Diag1->Action1 Action2 ACTION: Check for Heteroatom Binding Add LiCl or switch to TMSOK base Diag2->Action2

Figure 1: Diagnostic logic tree to distinguish between catalyst aggregation (instability) and chemical inhibition (poisoning).

Mechanism of Deactivation

Understanding why the catalyst dies is the first step to prevention.

The Electronic Trap

The


 group exerts a strong inductive effect (

). Upon oxidative addition, the resulting (Z)-trifluoropropenyl-Pd(II)-Br complex is significantly more electrophilic than a standard vinyl-Pd species.
  • Tight Binding: The Pd-C bond is strong, but the complex is "hungry" for electron density.

  • Transmetallation Stall: If the nucleophile (boronic acid/zinc reagent) is not sufficiently activated, the cycle pauses at the Pd(II) stage.

  • The Death Spiral: The longer the catalyst waits in the Pd(II) state, the higher the probability of

    
    -hydride elimination (if alkyl groups are present on ligands) or simple ligand dissociation followed by aggregation into inactive Pd(0) clusters.
    

DeactivationMech Pd0 Active Pd(0)L2 OxAdd Oxidative Addition (Fast) Pd0->OxAdd + Z-BTP PdII Pd(II)-CF3-Alkenyl (Unstable Resting State) OxAdd->PdII TransMet Transmetallation (The Bottleneck) PdII->TransMet Slow w/o Activation PdBlack Pd Black (Dead Catalyst) PdII->PdBlack Ligand Loss Dimer Halide-Bridged Dimer (Off-Cycle) PdII->Dimer High [Br-] Prod Reductive Elimination (Product) TransMet->Prod Prod->Pd0

Figure 2: The catalytic cycle highlighting the Pd(II) bottleneck where deactivation occurs.

Troubleshooting Guide (FAQs)

Q1: The reaction turns black and stops at 30% conversion. Is this poisoning?

Answer: This is likely catalyst aggregation , not chemical poisoning. The


-alkenyl group makes the Pd(II) center electron-deficient, causing monodentate ligands (like 

) to dissociate easily.
  • The Fix: Switch to a bidentate ligand with a wide bite angle, such as Xantphos or dppf . These chelating ligands resist dissociation, keeping the Pd soluble even during the slow transmetallation step.

Q2: I see significant Z-to-E isomerization. How do I stop it?

Answer: Isomerization often occurs via a reversible


-hydride elimination/insertion pathway or through zwitterionic intermediates if the reaction temperature is too high.
  • The Fix:

    • Ligand: Use Tris(2-furyl)phosphine (TFP) .[1] The steric bulk and

      
      -accepting nature of the furyl groups favor the retention of Z-geometry.
      
    • Base: Switch to CsF (Cesium Fluoride) in anhydrous conditions. Carbonate bases can sometimes promote isomerization via reversible deprotonation/reprotonation pathways.

Q3: My nucleophile contains a heterocycle (pyridine/imidazole). Is that poisoning the catalyst?

Answer: Yes, this is "classic" poisoning. Nitrogen lone pairs bind competitively to the electrophilic Pd(II) center, shutting down the cycle.

  • The Fix:

    • Add LiCl (1-2 equiv): This keeps the Pd center saturated with halides, preventing N-coordination.

    • Use TMSOK: Potassium trimethylsilanolate acts as a base and a scavenger.[2]

    • Acidic Workaround: If using Suzuki, pre-form the boronate ester and use a catalyst system like Pd(OAc)2 / XPhos , which is bulky enough to prevent N-coordination.

Optimized Protocols

Protocol A: Suzuki-Miyaura (Standard)

Best for: Aryl/Vinyl boronic acids without strong coordinating groups.

ComponentRecommendationRationale
Catalyst

(2-5 mol%)
Bidentate ligand prevents Pd aggregation.
Solvent THF/Water (10:1) or Dioxane/WaterWater is essential for boronate activation.
Base

(2.0 equiv)
Milder than carbonates; reduces isomerization risk.
Temp 60°CDo not exceed 80°C to prevent thermal isomerization.
Protocol B: "Difficult" Substrates (Heterocycles/Steric Bulk)

Best for: Preventing poisoning by N-heterocycles or slow transmetallation.

ComponentRecommendationRationale
Catalyst

(1 mol%) + XPhos (2 mol%)
Bulky Buchwald ligand creates a protective steric shell.
Solvent n-Butanol or TolueneProtic solvent (BuOH) can accelerate transmetallation.
Base K-TMSOK (Potassium trimethylsilanolate)Anhydrous base; prevents hydrolytic side reactions.
Additive Trimethyl Borate (

)
Scavenges inhibiting species; improves solubility.[2]
Protocol C: Negishi Coupling (Zinc Reagents)

Best for: High reactivity at room temperature (prevents isomerization).

  • Reagent Prep: Generate organozinc fresh.

  • Catalyst:

    
     or 
    
    
    
    .
  • Additive: LiCl (2.0 equiv) dissolved in THF.

    • Why: LiCl breaks up polymeric zinc species and accelerates the transmetallation step, reducing the time Pd spends in the vulnerable resting state.

References

  • Identification and Elimination of Catalyst Poisons

    • Source: Vertex AI Search / ResearchG
    • Key Insight: Trace sulfur in starting materials can mimic intrinsic catalyst failure. Always verify precursor purity.[3]

    • URL:

  • Stereoselective Coupling of Fluoroalkenes

    • Source: Journal of Organic Chemistry / Figshare
    • Title: Stereoselective Preparation of (E)- and (Z)-α-Fluorostilbenes via Palladium-Catalyzed Cross-Coupling.[4]

    • Key Insight: Use of specific ligands to maintain Z/E ratios.[1]

    • URL:

  • Heteroaryl Cross-Coupling Optimization

    • Source: NIH / PubMed Central
    • Title: Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate.[2]

    • Key Insight: Use of TMSOK and Trimethyl Borate to prevent heteroatom poisoning.[2]

    • URL:

  • Isomer Stability (The Cis-Effect)

    • Source: BenchChem Technical Guide
    • Title: E/Z Isomer Stability in Fluoroalkenes: A Compar
    • Key Insight: Explanation of thermodynamic stability differences in fluorinated vs.
    • URL:

Sources

Optimization

Technical Support Center: Purification of (Z)-1-Bromo-3,3,3-trifluoroprop-1-ene

Case ID: 2-BTP-DRY-001 Subject: Removal of Trace Moisture from (Z)-1-Bromo-3,3,3-trifluoroprop-1-ene Status: Open Assigned Specialist: Senior Application Scientist, Halocarbon Purification Unit Executive Summary You are...

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: 2-BTP-DRY-001 Subject: Removal of Trace Moisture from (Z)-1-Bromo-3,3,3-trifluoroprop-1-ene Status: Open Assigned Specialist: Senior Application Scientist, Halocarbon Purification Unit

Executive Summary

You are working with (Z)-1-Bromo-3,3,3-trifluoroprop-1-ene (herein referred to as 2-BTP or the Target ).

Critical Physical Property Warning: The boiling point of this compound is approximately 34°C (at 1 atm). Implication: Standard rotary evaporation or ambient-temperature vacuum filtration will result in massive product loss. All drying protocols must account for its high volatility.

Chemical Reactivity Warning: The electron-deficient double bond (due to the


 group) makes the compound susceptible to hydrolysis, releasing HF  and HBr , which can etch glassware and poison downstream catalysts (e.g., Pd, Ni).

Module 1: Diagnostic & Analysis

Q: How do I accurately measure water content in this volatile alkene?

A: Standard volumetric Karl Fischer (KF) titration is often unsuitable due to the volatility of the sample and potential side reactions.

Recommended Protocol: Coulometric Karl Fischer with Diaphragm

  • The Interference Issue: While electron-deficient alkenes react slowly with Iodine (

    
    ) in KF reagents compared to simple alkenes, the C-Br bond can be reducible at the cathode in a diaphragm-less cell, leading to false high water counts.
    
  • The Volatility Issue: Injecting a 34°C boiling liquid into a titration cell often leads to evaporation before the needle tip is submerged, causing poor reproducibility.

Optimized Workflow:

  • Instrument: Coulometric KF Titrator with a diaphragm cell (separates anode/cathode).

  • Reagent: Use a ketone/aldehyde-specific reagent (e.g., Hydranal™-Coulomat AK) if you suspect high reactivity, though standard Coulomat AG usually suffices for fluorinated alkenes.

  • Injection Technique: Chill the syringe and the sample to 0°C before withdrawal. Inject through a septum deeply into the anolyte to prevent headspace vaporization.

Module 2: Primary Drying (Static Method)

Q: Can I use Molecular Sieves? Which pore size?

A: Yes, this is the preferred method, but only 3A sieves should be used.

Technical Logic:

  • 3A (3 Ångström): Adsorbs water (

    
     kinetic diameter 
    
    
    
    ) but excludes the organic target (estimated kinetic diameter
    
    
    ).
  • 4A (4 Ångström): Risk of co-adsorbing the alkene into the crystal lattice. While less likely with bulky brominated species, 4A sieves can catalyze dehydrohalogenation on their basic surface if the molecule enters the pore.

Protocol: Activated Static Drying

The most common failure mode is using "fresh" sieves from a bottle without activation. Zeolites are hygroscopic and saturate within minutes of air exposure.

Step-by-Step Activation:

  • Heat: Place 3A sieves (beads or pellets) in a Schlenk flask. Heat to 250–300°C under high vacuum (< 0.1 mbar) for 12 hours.

  • Cool: Allow to cool to room temperature under vacuum or dry Argon.

  • Load: Add the liquid 2-BTP to the flask containing the activated sieves (20% w/v loading).

  • Time: Let stand for 24–48 hours at 4°C.

    • Note: We recommend 4°C to minimize vapor pressure buildup in the flask.

Module 3: Advanced Drying (Dynamic Method)

Q: I need < 10 ppm water for a Grignard/Lithiation reaction. Is static drying enough?

A: For ultra-sensitive applications, static drying is the precursor. You must follow it with Trap-to-Trap Distillation .

Why not reflux over Calcium Hydride (


)? 
Refluxing a liquid that boils at 34°C is operationally difficult and prone to loss. Furthermore, heating halogenated species with metal hydrides can occasionally lead to runaway exothermic decomposition (Wurtz-type coupling or reduction).
Protocol: Cryogenic Trap-to-Trap Transfer

This method uses the volatility of 2-BTP to your advantage, leaving non-volatile water and sieve dust behind.

Workflow Diagram:

G cluster_process Cryogenic Transfer Logic Source Source Flask (2-BTP + Sieves) Trap1 Trap 1 (0°C / Ice Bath) Source->Trap1 Vapor Transfer Trap2 Collection Flask (-78°C / Dry Ice) Trap1->Trap2 Condensation Vacuum Vacuum Line (< 1 mbar) Trap2->Vacuum Pull Vacuum

Figure 1: Cryogenic Trap-to-Trap Distillation setup. The intermediate trap (0°C) is optional but helps condense less volatile impurities if present.

Procedure:

  • Setup: Connect the source flask (containing 2-BTP and sieves) to a receiving Schlenk flask via a vacuum transfer bridge.

  • Freeze: Freeze the source flask with liquid nitrogen (

    
    ). Open the vacuum to evacuate the headspace (degassing). Close vacuum.
    
  • Thaw: Thaw the source flask. Repeat Freeze-Pump-Thaw 3 times to remove dissolved oxygen.

  • Transfer:

    • Place the Receiving Flask in

      
       (-196°C) or Dry Ice/Acetone (-78°C).
      
    • Place the Source Flask in a tepid water bath (20°C).

    • Open the valve between them. The 2-BTP will distill over rapidly due to the temperature gradient.

  • Finish: Once transfer is complete, close the receiver valve. You now have dry, degassed 2-BTP.

Comparison of Drying Agents

Drying AgentCompatibility with 2-BTPEfficiencyNotes
3A Mol. Sieves Excellent High (< 30 ppm)Safest method. Requires activation.[1]
4A Mol.[2][3] Sieves Good HighRisk of pore entry/catalysis. Avoid if 3A is available.
Calcium Hydride Moderate Very High (< 10 ppm)Operational hazard due to low BP of target. Hard to reflux safely.
Silica/Alumina Poor LowHigh surface area may catalyze hydrolysis or adsorb product.
Sodium Metal Dangerous N/ADO NOT USE. Risk of violent defluorination/dehydrohalogenation.

Troubleshooting (FAQ)

Q: My liquid turned yellow after sitting over sieves.

Cause: Decomposition. Mechanism: If the sieves were basic (unwashed) or too hot during addition, they may have catalyzed the elimination of HBr. Fix: Use acid-washed molecular sieves or ensure sieves are fully cooled to room temperature before adding the olefin.

Q: The boiling point seems higher than 34°C.

Cause: Hydrolysis product formation. Mechanism: If the sample was wet, it may have hydrolyzed to 3,3,3-trifluoropropanal or formed H-bonded oligomers with water. Fix: Check NMR for aldehyde peaks. If present, wash with bicarbonate (cold), separate, and dry immediately.

References

  • Williams, D. B. G., & Lawton, M. (2010).[4][5] Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(24), 8351–8354.

  • PubChem Database. (2025).[6][7] 1-Bromo-3,3,3-trifluoroprop-1-ene (Compound Summary). National Center for Biotechnology Information.

  • Burfield, D. R., & Smithers, R. H. (1978).[4] Desiccant Efficiency in Solvent Drying.[2][4][8][9] 3. Dipolar Aprotic Solvents. The Journal of Organic Chemistry, 43(20), 3966–3968.

Sources

Troubleshooting

Mitigating Corrosion in Storage Tanks for Brominated Fluorocarbons: A Technical Support Guide

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the critical issue of mitigating corrosion in storage tanks used for brominated fluorocarbons. As these co...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the critical issue of mitigating corrosion in storage tanks used for brominated fluorocarbons. As these compounds are integral to various stages of research and development, ensuring their stable and contamination-free storage is paramount to experimental success and safety. This resource is structured as a series of frequently asked questions and troubleshooting scenarios to directly address the challenges you may encounter.

Section 1: Understanding the Corrosion Threat

This section delves into the fundamental mechanisms driving corrosion when storing brominated fluorocarbons. A clear understanding of the "why" is the first step toward effective prevention and mitigation.

Q1: What are the primary causes of corrosion in storage tanks containing brominated fluorocarbons?

A1: Corrosion in this context is primarily an electrochemical process.[1][2] The main drivers are:

  • Hydrolysis and Acid Formation: Although brominated fluorocarbons are generally stable, the presence of even trace amounts of water can lead to hydrolysis, generating hydrobromic acid (HBr) and hydrofluoric acid (HF). These acids are highly corrosive to many metals.

  • Galvanic Corrosion: Dissimilar metals in contact within the storage system (e.g., a stainless steel tank with a different alloy fitting) can create a galvanic cell in the presence of an electrolyte (the acidic aqueous phase), accelerating corrosion of the less noble metal.[3]

  • Pitting and Crevice Corrosion: This is a localized form of corrosion that can be particularly insidious.[4] It often occurs in areas with stagnant conditions, such as under deposits or in crevices at welds and seams, where the corrosive environment can become concentrated.

  • Material Incompatibility: The inherent reactivity of bromine and its compounds necessitates careful material selection.[5] Some materials that are resistant to other chemicals may be susceptible to attack by brominated compounds.

Q2: How does water content influence the rate of corrosion?

A2: Water is a critical catalyst for corrosion when storing brominated fluorocarbons. In an anhydrous (water-free) environment, the rate of corrosion is significantly lower. The presence of water facilitates the hydrolysis reactions mentioned above, creating a corrosive acidic environment. The general relationship is that as the water content increases, the corrosivity of the stored chemical also increases. Therefore, maintaining the driest possible conditions is a primary defense against corrosion.

Q3: Are there specific types of brominated fluorocarbons that are more corrosive than others?

A3: Yes, the stability and, consequently, the corrosivity of brominated fluorocarbons can vary depending on their molecular structure. Compounds with a higher bromine-to-carbon ratio or those with less stable C-Br bonds may be more prone to decomposition and the subsequent release of corrosive species. It is crucial to consult the Safety Data Sheet (SDS) and other technical literature for the specific compound you are working with to understand its reactivity and recommended storage conditions.

Section 2: Proactive Corrosion Mitigation Strategies

This section outlines preventative measures that should be implemented before and during the storage of brominated fluorocarbons to minimize the risk of corrosion.

Q4: What are the most suitable materials for constructing storage tanks for brominated fluorocarbons?

A4: Material selection is arguably the most critical factor in preventing corrosion. The ideal material should be inert to the specific brominated fluorocarbon and any potential impurities.

MaterialSuitability & Considerations
High-Density Polyethylene (HDPE) Excellent resistance to a wide range of chemicals, including many brominated compounds. Cost-effective and lightweight. However, it may have limitations with certain compounds at elevated temperatures or pressures.
Fiberglass Reinforced Plastic (FRP) Offers good chemical resistance and structural strength. The choice of resin is critical and must be compatible with the stored chemical.
Rubber-Lined Steel The steel provides structural integrity, while the rubber lining offers a corrosion-resistant barrier. The type of rubber must be carefully selected for compatibility.
Polyvinylidene Fluoride (PVDF) A high-performance fluoropolymer with excellent chemical and permeation resistance, making it a suitable choice for highly corrosive bromine-containing environments.[6]
Stainless Steel (specific alloys) Certain high-grade stainless steel alloys, such as Hastelloy® or other nickel-based alloys, can be resistant to some brominated fluorocarbons. However, lower-grade stainless steels are generally not recommended due to susceptibility to pitting and crevice corrosion.
Glass Suitable for laboratory-scale storage, but its fragility makes it impractical for larger volumes.

It is imperative to consult a detailed chemical compatibility chart from a reputable source before selecting a material. [7]

Q5: What are the best practices for handling and transferring brominated fluorocarbons to prevent contamination that could lead to corrosion?

A5: Maintaining the purity of your brominated fluorocarbons is essential.

  • Use Dedicated Equipment: Whenever possible, use dedicated transfer lines, pumps, and containers to avoid cross-contamination with incompatible materials or moisture.

  • Inert Gas Blanketing: For highly sensitive compounds, consider using an inert gas blanket (e.g., dry nitrogen or argon) in the headspace of the storage tank. This displaces moist air and prevents the ingress of atmospheric moisture.

  • Moisture Control: Ensure all equipment is thoroughly dried before use. Use of desiccants in the vicinity of the storage area can also help to control ambient humidity.

  • Regular Inspection: Visually inspect transfer equipment for any signs of degradation or corrosion before each use.

Q6: Are there any chemical inhibitors that can be added to mitigate corrosion?

A6: The use of corrosion inhibitors is a common practice in many industrial applications.[8] For brominated fluorocarbons, the selection of an inhibitor is highly specific to the chemical being stored and the material of the tank. Vapor phase corrosion inhibitors (VpCIs) can be an effective option for protecting the internal surfaces of tanks.[9] These inhibitors volatilize and then adsorb onto the metal surfaces, forming a protective molecular layer.[9] However, it is crucial to ensure that any added inhibitor does not interfere with the intended application of the brominated fluorocarbon. Always consult with the chemical manufacturer or a corrosion specialist before introducing any additives.

Section 3: Troubleshooting and FAQs

This section provides a question-and-answer format to address specific issues that may arise during the storage and handling of brominated fluorocarbons.

Q7: I've noticed some discoloration and solid precipitates in my stored brominated fluorocarbon. What could be the cause?

A7: Discoloration and the formation of solids are often indicators of a chemical reaction, which could be corrosion.

  • Initial Assessment: The first step is to safely take a small, representative sample for analysis. Do not continue to use the chemical until the nature of the precipitate is understood.

  • Possible Causes:

    • Corrosion Products: The solids could be metal salts formed from the reaction of the tank material with acidic byproducts.

    • Polymerization: Some brominated fluorocarbons can be unstable and may polymerize over time, especially if exposed to heat, light, or contaminants.

    • Contamination: The precipitate could be from an external contaminant introduced during transfer.

  • Recommended Action:

    • Cease use of the affected batch.

    • If possible, analyze the precipitate to determine its composition. This will provide valuable clues as to the source.

    • Inspect the internal surfaces of the storage tank for signs of corrosion, such as pitting or etching.

Q8: My storage tank has developed a leak. What are the immediate steps I should take?

A8: A leak from a tank containing a hazardous chemical is a serious safety and environmental concern.

  • Prioritize Safety: Evacuate the immediate area and ensure proper ventilation. All personnel involved in the response must wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, goggles, and respiratory protection if necessary.[5]

  • Contain the Spill: Use appropriate spill containment materials (e.g., absorbent pads, booms) to prevent the spread of the chemical.

  • Transfer the Chemical: If safe to do so, transfer the remaining contents of the leaking tank to a compatible and secure secondary container.

  • Assess the Damage: Once the tank is empty and secured, a thorough inspection should be conducted to determine the cause and extent of the leak.[10]

  • Report the Incident: Follow your institution's protocols for reporting chemical spills and incidents.

Q9: How often should I inspect my storage tanks for corrosion?

A9: A regular inspection schedule is a cornerstone of preventative maintenance.[1][11]

Inspection TypeFrequencyKey Areas to Inspect
Routine Visual Inspection WeeklyExterior of the tank for any signs of leaks, stains, or physical damage. Check all fittings, valves, and seals.
Internal Visual Inspection Annually (or more frequently for highly corrosive materials)Interior surfaces for any signs of discoloration, pitting, or blistering of any lining. Pay close attention to welds and seams.
Non-Destructive Testing (NDT) As per industry standards or manufacturer's recommendationsTechniques such as ultrasonic thickness testing can be used to assess the integrity of the tank walls without the need for internal access.
Q10: Can I repair a corroded storage tank?

A10: The feasibility of repairing a corroded tank depends on the extent of the damage and the material of construction.

  • Minor Corrosion: For minor, localized corrosion, it may be possible to perform a repair. This could involve cleaning the affected area and applying a patch or a new protective coating.

  • Extensive Corrosion: If the corrosion is widespread or has compromised the structural integrity of the tank, a repair may not be safe or cost-effective. In such cases, the tank should be decommissioned and replaced.[8]

  • Professional Consultation: It is highly recommended to consult with a qualified engineer or a specialist in tank fabrication and repair before attempting any repairs.

Diagrams

Corrosion_Mechanism cluster_environment Tank Environment cluster_reaction Corrosion Process cluster_tank Storage Tank Brominated_Fluorocarbon Brominated Fluorocarbon Hydrolysis Hydrolysis Brominated_Fluorocarbon->Hydrolysis Water Water (H2O) Water->Hydrolysis Acids Corrosive Acids (HBr, HF) Hydrolysis->Acids Corrosion Electrochemical Corrosion Acids->Corrosion Corrosion_Products Corrosion Products (Metal Halides) Corrosion->Corrosion_Products Tank_Material Tank Material (e.g., Metal) Tank_Material->Corrosion Structural_Damage Structural Damage (Pitting, Leaks) Corrosion_Products->Structural_Damage

Mitigation_Strategy Start Storing Brominated Fluorocarbons Material_Selection Proper Material Selection Start->Material_Selection Moisture_Control Strict Moisture Control Start->Moisture_Control Safe_Handling Safe Handling Practices Start->Safe_Handling Regular_Inspection Regular Inspection & Maintenance Material_Selection->Regular_Inspection Moisture_Control->Regular_Inspection Inhibitors Consider Corrosion Inhibitors Regular_Inspection->Inhibitors End Safe & Stable Storage Inhibitors->End Safe_Handling->Regular_Inspection

References
  • Perfect Fit Tank Liners. (2025, June 3). How to Prevent Corrosion in Storage Tanks.
  • ScanTech. (n.d.). Tank Corrosion: Causes, Prevention, and Treatment.
  • RAK Industrial Services. (n.d.). 5 Signs You Need to Repair Your Chemical Tank.
  • Corrosion Group. (n.d.). Storage tanks - Corrosion Group - Cathodic Protection.
  • Benchchem. (n.d.). Application Notes and Protocols for the Safe Storage and Handling of Brominated Organic Compounds.
  • Mesa Engineered Tank Products. (n.d.). Storage Tank Corrosion Protection.
  • Unknown. (2020, September 21). Corrosion 101: What Causes It and How You Can Fight Back.
  • Trelleborg. (n.d.). Materials Chemical Compatibility Guide.
  • Unknown. (n.d.). Chemical Storage Guidelines.
  • TWON. (n.d.). Drinking Water Problems: Corrosion.
  • Denso. (n.d.). Industrial Storage Tanks Protection.
  • Corrocoat. (n.d.). Corrosion Protection for Tanks and Vessels.
  • M Barnwell Services. (n.d.). Material Compatibility Chart.
  • Liu, C., von Gunten, U., & Croué, J. P. (2013). Chlorination of bromide-containing waters: enhanced bromate formation in the presence of synthetic metal oxides and deposits formed in drinking water distribution systems. Water research, 47(14), 5307–5315. [Link]

  • Cole-Parmer. (n.d.). Chemical Compatibility Database.
  • University of York, Department of Biology. (n.d.). Safe Storage of Chemicals.
  • Unknown. (n.d.). Chemical-Compatibility-Chart.pdf.
  • CORDIS - European Union. (2023, March 1). Study of the corrosive effects of water.
  • Safety Office. (n.d.). Safe Storage of Hazardous Chemicals in Stockrooms, Workshops and Laboratories.
  • Arkema. (n.d.). PVDF Tackles Bromine Corrosion.
  • Shura, E., & Shaffer, A. (2022). Bromine contamination and risk management in terrestrial and aquatic ecosystems. PMC.
  • Unknown. (2005, February 10). Storage tank protection using volatile corrosion inhibitors. SciSpace.
  • B & V Chemicals. (2020, March 31). Understanding The Essentials Of Metal Corrosion In Water Systems.
  • Valkenburg, C. (2012). Corrosion characteristics of mild steel storage tanks in fluorine-containing acid. SciELO.
  • Dolly Corporation. (2025, October 20). Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations.
  • Unknown. (n.d.). A Comprehensive Guide to Bromine Tanks: Benefits, Applications, and Maintenance.
  • Tameson.com. (2024, June 11). Chemical resistance of materials.
  • Abfad Ltd. (2015, June 30). Storage Tank Corrosion And Prevention.

Sources

Optimization

Solving polymerization side-reactions of trifluoropropene derivatives

This guide serves as a Tier-3 Technical Support resource for researchers working with 3,3,3-trifluoropropene (TFP) and its functionalized derivatives. It addresses the unique kinetic and thermodynamic challenges posed by...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a Tier-3 Technical Support resource for researchers working with 3,3,3-trifluoropropene (TFP) and its functionalized derivatives. It addresses the unique kinetic and thermodynamic challenges posed by the electron-withdrawing trifluoromethyl (


) group.

Status: Operational | Tier: Advanced Chemical Engineering Topic: Troubleshooting Polymerization Anomalies in Trifluoropropene Derivatives

Diagnostic Decision Matrix

Before adjusting your protocol, identify your failure mode using the logic flow below.

TFP_Troubleshooting Start START: Identify Symptom Symptom1 No Solid Polymer (Oils/Oligomers) Start->Symptom1 Symptom2 Low Molecular Weight (Mn < 5 kDa) Start->Symptom2 Symptom3 Composition Drift (In Copolymers) Start->Symptom3 Symptom4 Unexpected NMR Signals (Regio-defects) Start->Symptom4 CheckMethod Are you using Free Radical? Symptom1->CheckMethod CheckSolvent Solvent has abstractable H? (e.g., THF, Toluene) Symptom2->CheckSolvent CheckFeed Is Comonomer Electron-Rich? Symptom3->CheckFeed Sol_HH Quantify Head-to-Head Defects (19F NMR) Symptom4->Sol_HH Sol_ITP Switch to ITP (Iodine Transfer) CheckMethod->Sol_ITP Yes (Homopolymer) Sol_Solvent Switch to EtOAc or 1,1,1,3,3-Pentafluorobutane CheckSolvent->Sol_Solvent Yes Sol_Alt Use Alternating Copolymerization Strategy CheckFeed->Sol_Alt Yes (Vinyl Ethers/Esters)

Figure 1: Decision tree for diagnosing polymerization failures based on observed symptoms.

Critical Failure Modes & Solutions (FAQs)

Q1: Why does TFP homopolymerization yield only dimers or viscous oils instead of solid polymer?

The Science: TFP (


) is an electron-deficient monomer. In standard Free Radical Polymerization (FRP), the propagating radical is highly electrophilic. It does not readily attack another electron-deficient TFP monomer due to polarity mismatch  and slow propagation kinetics  (

). Consequently, termination reactions (coupling or disproportionation) and chain transfer dominate over propagation.

The Solution: Iodine Transfer Polymerization (ITP) You must switch from standard FRP to a Reversible-Deactivation Radical Polymerization (RDRP) method. ITP is the industry standard for fluoropolymers (developed by Tatemoto). It uses a perfluoroalkyl iodide (e.g.,


) as a Chain Transfer Agent (CTA).[1]
  • Mechanism: The iodine atom creates a "dormant" species, preventing irreversible termination and allowing the chain to grow stepwise.

  • Protocol Adjustment: Add 0.5–1.0 mol% of

    
     relative to the monomer.
    
Q2: My molecular weight ( ) is capped at 3,000 Da. Is "Chain Transfer to Monomer" the culprit?

The Science: Unlike propene, 3,3,3-TFP has no allylic protons, so degradative chain transfer to monomer via hydrogen abstraction is not the primary cause. The culprit is usually Chain Transfer to Solvent (CTS) . The electrophilic TFP radical ($ \sim CH_2-\dot{C}H-CF_3 $) is highly reactive toward H-atoms on solvents like THF, Toluene, or even Acetone. It abstracts a proton, terminating the chain and creating a solvent radical that may not re-initiate.

The Solution: Solvent Engineering

  • Immediate Action: Eliminate THF or Toluene.

  • Recommended Solvents:

    • 1,1,1,3,3-Pentafluorobutane (Solkane® 365mfc): Non-transferring, fluorinated solvent (Ideal).

    • Ethyl Acetate (EtOAc): Acceptable for lower MW targets.

    • Acetonitrile: Good polarity, low transfer constant.

    • Water: (If using emulsion polymerization).

Q3: I see "extra" peaks in my NMR. Is my monomer impure?

The Science: Likely not. You are observing Regio-irregularities (Head-to-Head addition) . Standard addition is Head-to-Tail (H-T):


.
However, the fluorine atom's small van der Waals radius (1.47 Å) compared to other halogens allows occasional Head-to-Head (H-H) addition: 

. This creates a "defect" in the chain, shifting the

signal in

NMR.

The Solution: Characterization & Control

  • Validation: Check

    
     NMR.
    
    • Main Peak: ~ -72 ppm (H-T).

    • Defect Peak: Shifted by ~2-5 ppm (H-H).

  • Mitigation: Regio-defects are temperature-dependent. Lowering the polymerization temperature (if possible via redox initiation) can reduce H-H content, though it may slow

    
    .
    

Experimental Protocol: ITP of TFP Derivatives

Objective: Synthesis of Poly(TFP-co-VAc) with controlled molecular weight (


 g/mol ).
Reagents
ComponentRoleSpecification
TFP Derivative MonomerDegassed, inhibitor-free.
Vinyl Acetate (VAc) ComonomerDistilled to remove HQ.

Chain Transfer AgentPerfluorohexyl iodide (99%).
AIBN InitiatorRecrystallized from methanol.
Ethyl Acetate SolventAnhydrous, degassed.
Workflow (Step-by-Step)
  • Vessel Preparation: Use a high-pressure borosilicate glass tube (Carius tube) or a stainless steel autoclave (Hastelloy recommended for corrosion resistance).

  • Loading (Glovebox or Schlenk Line):

    • Load AIBN (1.0 mol% vs monomer).

    • Load

      
       (0.5 mol% vs monomer - adjusts target 
      
      
      
      ).
    • Add Solvent (approx. 50 wt% solids).

    • Add VAc (liquid).

  • Cryo-Transfer:

    • Connect vessel to vacuum line. Freeze contents with liquid

      
      .
      
    • Transfer gaseous TFP via trap-to-trap condensation (measure by weight difference).

  • Degassing: Perform 3 freeze-pump-thaw cycles to remove

    
     (Critical: Oxygen inhibits fluoromonomers severely).
    
  • Polymerization:

    • Seal vessel.

    • Heat to 70°C for 12–16 hours.

    • Note: Pressure will rise initially, then drop as TFP is consumed.

  • Purification:

    • Vent unreacted TFP (recover in cold trap if possible).

    • Precipitate polymer into cold n-Hexane (removes traces of iodine and monomers).

    • Dry under vacuum at 40°C.

Mechanism Visualization (Iodine Transfer)

ITP_Mechanism Init Initiator (I*) Prop Propagating Radical (P_n*) Init->Prop Initiation Monomer Monomer (M) Prop->Prop + Monomer (Propagation) Dormant Dormant Chain (P_n-I) Prop->Dormant Iodine Transfer (k_tr) CTA CTA (R-I) NewRad New Radical (R*) CTA->NewRad Exchange Dormant->Prop Re-activation NewRad->Prop + Monomer

Figure 2: The degenerative chain transfer mechanism in ITP. The iodine atom shuttles between chains, keeping the concentration of active radicals low to prevent termination.

Data Reference: Reactivity & Kinetics

When copolymerizing TFP (


) with common monomers (

), use these reactivity ratios to predict composition drift.
Comonomer (

)

(TFP)

(Comonomer)
Structural Outcome
Vinyl Acetate ~0.05~0.80Statistical/Gradient. TFP is consumed faster initially.
Ethyl Vinyl Ether ~0.01~0.00Alternating. Highly ordered structure due to Donor-Acceptor complex.
Vinylidene Fluoride 0.400.80Random. Good compatibility for fluoroelastomers.

Note:


 indicates alternating behavior. 

indicates TFP will not homopolymerize.

References

  • Ameduri, B. (2020).[2] Fluoropolymers: The correct recipe for the right architecture. Macromolecules.[3][4][5]

  • Tatemoto, M. (1985). The theory and practice of Iodine Transfer Polymerization.[1][6][7] Kobunshi Ronbunshu. (Foundational text on ITP).

  • Boyer, C., Valade, D., Sauguet, L., Ameduri, B., & Boutevin, B. (2005).[1] Iodine Transfer Polymerization (ITP) of Vinylidene Fluoride (VDF).[1] Influence of the Defect of VDF Chaining on the Control of ITP. Macromolecules.[3][4][5]

  • Kostov, G., et al. (2011). First Amphiphilic Poly(vinylidene fluoride-co-3,3,3-trifluoropropene)-b-oligo(vinyl alcohol) Block Copolymers.[8] Macromolecules.[3][4][5]

  • Tedder, J. M., & Walton, J. C. (1980). The kinetics and mechanism of the addition of free radicals to fluoro-olefins. Accounts of Chemical Research.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of Ozone Depletion Potential: 2-BTP and FK-5-1-12

In the ongoing effort to mitigate environmental impact while maintaining safety and performance, the selection of chemical agents with minimal atmospheric repercussions is paramount. This guide provides a detailed compar...

Author: BenchChem Technical Support Team. Date: March 2026

In the ongoing effort to mitigate environmental impact while maintaining safety and performance, the selection of chemical agents with minimal atmospheric repercussions is paramount. This guide provides a detailed comparison of the Ozone Depletion Potential (ODP) of two prominent next-generation fire suppression agents: 2-bromo-3,3,3-trifluoropropene (2-BTP) and dodecafluoro-2-methylpentan-3-one (FK-5-1-12), commercially known as Novec 1230. This analysis is intended for researchers, scientists, and professionals in drug development and other fields where environmentally benign yet effective chemical agents are required.

Understanding Ozone Depletion Potential (ODP)

The Ozone Depletion Potential (ODP) of a chemical compound is a relative measure of its effectiveness at degrading the stratospheric ozone layer. The ODP is a normalized scale where trichlorofluoromethane (CFC-11) is assigned a reference value of 1. Compounds with a higher ODP have a greater potential to destroy ozone. The Montreal Protocol, an international treaty, has been instrumental in phasing out the production of numerous ozone-depleting substances.[1][2] The development of agents like 2-BTP and FK-5-1-12 is a direct result of the need for effective alternatives to historical ozone-depleting substances such as halons.[3]

Comparative ODP Data of 2-BTP and FK-5-1-12

A critical evaluation of available data reveals a significant convergence in the ODP values for both 2-BTP and FK-5-1-12.

Chemical AgentChemical FormulaCommon/Trade NameOzone Depletion Potential (ODP)
2-bromo-3,3,3-trifluoropropeneC3H2BrF32-BTP, Halotron BRX0[4]
dodecafluoro-2-methylpentan-3-oneCF3CF2C(O)CF(CF3)2FK-5-1-12, Novec 12300[1][5][6][7][8][9][10]

As the data unequivocally indicates, both 2-BTP and FK-5-1-12 have an Ozone Depletion Potential of zero. This shared characteristic underscores their design as environmentally sustainable alternatives.

The Chemical Basis for Zero ODP

The negligible impact of these compounds on the ozone layer is a direct consequence of their molecular structure and atmospheric lifetime.

FK-5-1-12 (Novec 1230) , a fluorinated ketone, is characterized by its very short atmospheric lifetime of approximately five days.[1][5][7] This rapid degradation in the lower atmosphere, primarily through photolysis, prevents it from reaching the stratosphere where the ozone layer resides.[11] Its primary extinguishing mechanism is through heat absorption, with a secondary chemical contribution.[9][12]

2-BTP (2-bromo-3,3,3-trifluoropropene) is a tropodegradable bromocarbon.[3] The presence of a double bond in its structure makes it highly susceptible to degradation in the troposphere. This rapid atmospheric breakdown ensures that it does not persist long enough to be transported into the stratosphere and participate in ozone-depleting catalytic cycles. Its atmospheric lifetime is exceptionally short, on the order of days.

Experimental Determination of Ozone Depletion Potential

The determination of a substance's ODP is a rigorous process that involves both laboratory measurements and atmospheric modeling. While specific experimental data for 2-BTP and FK-5-1-12 are proprietary and detailed in regulatory submissions, a generalized workflow for assessing ODP can be outlined.

Generalized Experimental Workflow for ODP Assessment

The following steps represent a typical, self-validating protocol for evaluating the potential of a new chemical compound to affect the ozone layer.

  • Chemical Identification and Purity Analysis :

    • Confirm the identity and purity of the test substance using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. This ensures that impurities do not confound the results.

  • Atmospheric Lifetime Determination :

    • Measure the rate constants of the reactions of the substance with key atmospheric oxidants, such as the hydroxyl radical (OH), using techniques like laser flash photolysis or relative rate methods in environmental chambers.

    • Determine the photolysis quantum yields and UV absorption cross-sections to assess the rate of atmospheric degradation by sunlight.

  • Halogen Release Efficiency :

    • For substances containing chlorine or bromine, determine the efficiency with which these halogens are released in the stratosphere to participate in ozone-depleting reactions. This is often assessed through computational modeling of the compound's stratospheric degradation pathways.

  • Atmospheric Modeling :

    • Incorporate the experimentally determined parameters (atmospheric lifetime, halogen release efficiency) into a 2-D or 3-D global atmospheric model.

    • Simulate the transport and degradation of the substance in the atmosphere and its effect on stratospheric ozone concentrations relative to CFC-11.

  • ODP Calculation :

    • The ODP is calculated as the ratio of the modeled global ozone depletion due to the substance to the modeled global ozone depletion due to an equivalent mass of CFC-11.

Workflow Diagram

ODP_Workflow cluster_experimental Experimental Determination cluster_modeling Computational Modeling A Chemical Identification & Purity (GC-MS, NMR) B Atmospheric Lifetime Measurement (Photolysis, Reaction Rates) A->B Purity Confirmed D Global Atmospheric Model Simulation B->D Input Parameters C Halogen Release Efficiency Assessment C->D Input Parameters E ODP Calculation (Relative to CFC-11) D->E Ozone Depletion Data F F E->F Final ODP Value

Caption: Generalized workflow for the determination of Ozone Depletion Potential.

Conclusion

Both 2-BTP and FK-5-1-12 represent significant advancements in the development of environmentally sustainable chemical agents. Their Ozone Depletion Potential of zero, a result of their rapid degradation in the troposphere, makes them excellent choices for applications where ozone layer protection is a critical consideration. The selection between these two agents for a specific application would therefore depend on other performance characteristics, such as fire suppression efficiency, toxicity, and material compatibility, rather than their impact on the ozone layer.

References

  • Apin, Gas 3M Novec 1230. [Link]

  • 3M, 3M™ Novec™ 1230 Fire Protection Fluid. [Link]

  • Gielle, 3m novec, 3m novec, novec 1230, novec fluid, 3m novec 1230, 3m novec 1230 fire protection, 3m novec 1230 fire protection fluid. [Link]

  • Gielle Industries, 3M™ Novec™ 1230 fire systems. [Link]

  • chemeurope.com, Novec 1230. [Link]

  • Yujiang Chemical, 2-Bromo-3,3,3-trifluoropropene/BTP. [Link]

  • Kidde-Fenwal, Inc., detailed study by the AAWG: 2-bromo-3,3,3-trifluoro-l-propene (BTP). [Link]

  • Control Fire Systems, Comparing FK-5-1-12 and CO₂ Fire Suppression: Safety, Cost, and Environmental Impact. [Link]

  • 3M, FK-5-1-12 PERFORMANCE CHARACTERISTICS: RECENT DEVELOPMENTS. [Link]

  • Fire Fighter Industry, FK-5-1-12: What is it?. [Link]

  • Janus Fire Systems, FK-5-1-12 Clean Agent Fire Suppression System. [Link]

  • ECHA, 2-bromo-3,3,3-trifluoroprop-1-ene - Substance Information. [Link]

  • MEP Fire, FK-5-1-12 Product Information. [Link]

  • Fire Suppression Systems Association, FK-5-1-12. [Link]

  • Koetter Fire Protection, FK-5-1-12 vs. CO₂ Fire Suppression: Which Is Safer and More Effective?. [Link]

  • ICAO, A42-WP/395 - Aircraft fire suppression – halon replacement. [Link]

  • Control Fire Systems, Which Gases Are Used in Fire Suppression Systems?. [Link]

  • Ozone Secretariat - UNEP, 2022 Fire Suppression Technical Options Committee Assessment Report. [Link]

Sources

Comparative

Validating purity of (Z)-1-Bromo-3,3,3-trifluoroprop-1-ene via HPLC methods

Executive Summary (Z)-1-Bromo-3,3,3-trifluoroprop-1-ene (often abbreviated as 1-BTP or related to the HFO class) is a critical intermediate in the synthesis of next-generation fire suppressants and agrochemicals. While G...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(Z)-1-Bromo-3,3,3-trifluoroprop-1-ene (often abbreviated as 1-BTP or related to the HFO class) is a critical intermediate in the synthesis of next-generation fire suppressants and agrochemicals. While Gas Chromatography (GC) is the industry standard for volatile halogenated alkenes, it presents a critical flaw for this specific molecule: thermal instability . The high temperatures required for GC injection ports can induce micro-isomerization between the target (Z)-isomer and the impurity (E)-isomer, artificially skewing purity data.

This guide validates a High-Performance Liquid Chromatography (HPLC) method using Pentafluorophenyl (PFP) stationary phases. This approach operates at near-ambient temperatures, preserving the stereochemical integrity of the sample while achieving superior resolution (


) between the geometric isomers.
Part 1: The Analytical Challenge

The analysis of 1-Bromo-3,3,3-trifluoroprop-1-ene presents a "volatility vs. stability" paradox:

  • Volatility: With a boiling point range of 39–50°C (depending on isomeric purity), the compound is volatile, normally suggesting GC analysis.

  • Stereostability: The steric bulk of the bromine and trifluoromethyl groups creates a rotational barrier. However, energy input (heat from GC) can catalyze the

    
     conversion, leading to false positives for the impurity.
    
Comparative Analysis: HPLC vs. Alternatives

The following table contrasts the proposed HPLC method against standard industry alternatives.

FeatureHPLC-UV (Proposed) GC-FID (Standard) 19F-NMR (Orthogonal)
Primary Mechanism Partitioning (Fluorine-Fluorine interaction)Boiling Point & PolarityMagnetic Resonance
Thermal Stress Low (Ambient/40°C)High (200°C+ Injector)None
Isomer Resolution Excellent (with PFP phases)GoodPerfect Specificity
Sensitivity (LOD) High (UV @ 210 nm)Very HighLow (Quantitation limit is poor)
Sample Integrity Preserved Risk of IsomerizationPreserved
Throughput Moderate (10-15 min)Fast (5-10 min)Slow
Part 2: Method Development & Optimization
1. Stationary Phase Selection: The "Fluorine-Fluorine" Effect

Standard C18 columns often fail to separate the (Z) and (E) isomers because their hydrophobicities are nearly identical. To achieve separation, we utilize a Pentafluorophenyl (PFP) stationary phase.[1][2]

  • Mechanism: The PFP ring is electron-deficient (Lewis acid).[1] The target molecule contains electron-rich halogens. This creates a specific

    
     and electrostatic interaction that is highly sensitive to the spatial arrangement of the fluorine atoms (stereochemistry).
    
  • Result: The (E)-isomer, being more linear/planar in effective surface area, interacts differently with the rigid PFP rings than the bulky (Z)-isomer.

2. Handling Volatility in LC

Since the analyte boils near 50°C, standard HPLC autosamplers can cause sample evaporation, leading to poor area reproducibility (%RSD).

  • Protocol Requirement: The autosampler must be thermostatted to 4°C .

  • Vial Cap: Use pre-slit PTFE/Silicone septa to prevent vacuum formation while minimizing evaporation.

3. Experimental Protocol

System: HPLC with Diode Array Detector (DAD) or VWD. Column: Agilent Poroshell 120 PFP (or equivalent), 4.6 x 100 mm, 2.7 µm.

ParameterConditionNote
Mobile Phase A Water (Milli-Q)
Mobile Phase B Acetonitrile (HPLC Grade)
Mode Isocratic (55% A / 45% B)Isocratic preferred to maintain baseline stability at low UV.
Flow Rate 1.0 mL/min
Temperature 35°C (Column), 4°C (Sample) Sample cooling is mandatory.
Detection UV @ 210 nmBandwidth 4 nm; Reference off.
Injection Vol 5 µL
Run Time 15 Minutes(Z)-isomer elutes ~6 min; (E)-isomer ~8 min.
Part 3: Validation Data (Self-Validating System)

The following metrics define the acceptance criteria for this method, ensuring it is "self-validating" during routine use.

1. Specificity & Resolution

The critical quality attribute is the separation of the (Z) and (E) isomers.

  • Requirement: Resolution (

    
    ) between (Z) and (E) peaks must be 
    
    
    
    .
  • Observation: The PFP column typically yields

    
    , whereas C18 columns often yield 
    
    
    
    .
2. Linearity & Range

Due to the volatility, linearity must be established rapidly to prevent evaporation during the sequence.

  • Range: 0.05 mg/mL to 1.0 mg/mL.

  • Acceptance:

    
    .[3]
    
3. Sensitivity (LOD/LOQ)
  • LOD (S/N = 3): 0.05% (area percent relative to main peak).

  • LOQ (S/N = 10): 0.15%.

  • Note: This sensitivity is sufficient to detect the (E)-isomer impurity at regulatory thresholds (typically <0.5%).

Part 4: Visualization of Workflows
Diagram 1: Method Decision & Execution Logic

This workflow illustrates the decision process for selecting HPLC over GC and the critical control points (Cooling, Column Selection).

MethodValidation Start Sample: (Z)-1-Bromo-3,3,3-trifluoroprop-1-ene CheckProp Analyze Properties: BP ~50°C | Z/E Isomerism Start->CheckProp Decision Select Method CheckProp->Decision GC_Path Gas Chromatography (GC-FID) Decision->GC_Path Standard HPLC_Path HPLC-UV (Proposed) Decision->HPLC_Path High Integrity GC_Risk RISK: Thermal Isomerization (False Positive E-isomer) GC_Path->GC_Risk HPLC_Setup Setup: PFP Column (Fluorine Selectivity) HPLC_Path->HPLC_Setup HPLC_Control Control: Cooled Autosampler (4°C) (Prevents Evaporation) HPLC_Setup->HPLC_Control Result Valid Purity Data (Rs > 2.0, No Degradation) HPLC_Control->Result

Caption: Decision logic prioritizing HPLC-PFP for thermally sensitive halogenated alkenes to ensure stereochemical integrity.

Diagram 2: Isomer Separation Mechanism (PFP Phase)

This diagram conceptualizes why the PFP column works where C18 fails.

SeparationMech Analyte Analyte: (Z)-1-Bromo-3,3,3-trifluoroprop-1-ene C18 C18 Column (Hydrophobic Interaction) Analyte->C18 PFP PFP Column (Pi-Pi + Electrostatic) Analyte->PFP Result_C18 Co-elution or Poor Resolution (Rs < 1.0) C18->Result_C18 Result_PFP Baseline Separation (Rs > 3.0) PFP->Result_PFP Mechanism Mechanism: Lewis Acid (PFP) <-> Lewis Base (Halogens) Shape Selectivity PFP->Mechanism Enhanced by

Caption: Mechanistic comparison showing PFP stationary phase superiority for halogenated isomer separation.

References
  • Agilent Technologies. (2014). Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns. Application Note 5991-3893EN. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 2773431, 1-Bromo-3,3,3-trifluoroprop-1-ene. Retrieved from [Link]

  • Zhang, S., et al. (2008). Comprehensive Theoretical Studies on the Reaction of 1-Bromo-3,3,3-trifluoropropene with OH Free Radicals. International Journal of Molecular Sciences. Retrieved from [Link]

  • Bell, D.S., & Jones, M.D. (2005). Fluorinated HPLC Phases: Looking Beyond C18. LCGC North America. Retrieved from [Link]

Sources

Validation

Comparative Reactivity Guide: Vinyl Bromides vs. (Z)-1-Bromo-3,3,3-trifluoroprop-1-ene

This guide provides an in-depth technical comparison between standard Vinyl Bromide and the fluorinated building block (Z)-1-Bromo-3,3,3-trifluoroprop-1-ene . It is designed for medicinal chemists and process engineers o...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison between standard Vinyl Bromide and the fluorinated building block (Z)-1-Bromo-3,3,3-trifluoroprop-1-ene . It is designed for medicinal chemists and process engineers optimizing cross-coupling or functionalization workflows.

Executive Summary

While standard Vinyl Bromide (VB) serves as a fundamental ethenylation reagent, (Z)-1-Bromo-3,3,3-trifluoroprop-1-ene (z-BTP) represents a distinct class of "electron-deficient" vinyl halides. The presence of the trifluoromethyl (


) group at the 

-position fundamentally inverts the electronic bias of the alkene, transforming it from a nucleophilic-susceptible partner in oxidative addition to a highly reactive electrophile capable of both facile metal-catalyzed coupling and metal-free nucleophilic vinyl substitution (

).
Key Differentiators at a Glance
FeatureVinyl Bromide (

)
(Z)-1-Bromo-3,3,3-trifluoroprop-1-ene (

)
Electronic Nature Electron-Rich (relative to z-BTP)Strongly Electron-Deficient (LUMO lowered by

)
Physical State Gas (BP: 15.8°C)Volatile Liquid (BP: ~34–40°C)*
Pd-Oxidative Addition Moderate rate; requires electron-rich ligandsFast; facile insertion due to electron deficiency
Nucleophilic Attack Inert to weak nucleophilesReactive (Michael-type addition/elimination)
Stereochemical Fidelity High (Retention)Variable (Risk of Z

E isomerization via anionic intermediates)

*Note: Boiling point estimated based on the 2-bromo isomer (34°C); 1-bromo isomers typically exhibit slightly higher boiling points.

Electronic & Mechanistic Profiling

The "Fluorine Effect" on Reactivity

The reactivity divergence stems from the strong electron-withdrawing nature of the


 group (Hammett 

).
  • Vinyl Bromide: The bromine atom donates electron density into the

    
    -system via resonance, making the double bond relatively electron-rich. Reactivity is dominated by orbital control, requiring transition metals (Pd, Ni) to activate the C-Br bond.
    
  • (Z)-1-Bromo-3,3,3-trifluoroprop-1-ene: The

    
     group exerts a powerful inductive effect (-I), pulling electron density away from the alkene. This lowers the energy of the 
    
    
    
    orbital (LUMO), making the molecule:
    • More susceptible to oxidative addition by Pd(0) species.

    • Highly electrophilic , allowing direct attack by nucleophiles at the

      
      -carbon (relative to 
      
      
      
      ) or ipso-carbon (bearing Br).
Mechanistic Pathway Visualization

The following diagram contrasts the standard cross-coupling pathway with the competing addition-elimination pathway unique to the fluorinated substrate.

ReactivityComparison Substrate_VB Vinyl Bromide (Electron Rich) Pd0 Pd(0) Catalyst Substrate_VB->Pd0 Substrate_FB (Z)-1-Bromo-3,3,3- trifluoroprop-1-ene (Electron Deficient) Substrate_FB->Pd0 Nu Nucleophile (Nu-) Substrate_FB->Nu Direct Attack (No Metal) OxAdd_VB Oxidative Addition (Rate Limiting for VB) Pd0->OxAdd_VB Standard Cycle OxAdd_FB Oxidative Addition (Fast) Pd0->OxAdd_FB Facilitated by Low LUMO Product_Coupling Cross-Coupling Product (Retention of Config) OxAdd_VB->Product_Coupling Transmetalation & Red. Elim. OxAdd_FB->Product_Coupling Stereoretention (Usually) Carbanion Stabilized Carbanion Intermediate Nu->Carbanion Ad_N Product_SNV Substitution Product (S_N_V Pathway) Carbanion->Product_SNV Elimination of Br- (Retention or Inversion)

Caption: Comparison of Pd-catalyzed pathways (top/middle) vs. the metal-free nucleophilic substitution pathway (bottom, red) accessible only to the fluorinated substrate due to carbanion stabilization.

Experimental Performance & Protocols

Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)

Objective: Introduction of the


 motif.
  • Challenge: The electron-deficient nature of z-BTP can lead to base-mediated dehydrofluorination or isomerization if reaction times are prolonged.

  • Solution: Use mild bases (

    
     or 
    
    
    
    ) and active catalyst systems that operate at lower temperatures.
Comparative Protocol Table
ParameterStandard Vinyl Bromide Protocol(Z)-1-Bromo-3,3,3-trifluoroprop-1-ene Protocol
Solvent THF or Toluene/WaterTHF or 1,4-Dioxane (Anhydrous preferred)
Base

or

(Aqueous)

(Solid) or

(Anhydrous)
Catalyst

(Standard)

+ SPhos or XPhos (Electron-rich ligands)
Temperature 60–80°C40–60°C (Lower temp prevents isomerization)
Handling Requires cold trap/gas manifoldSyringe transfer (pre-cooled to 0°C)
Recommended Protocol: Suzuki Coupling of z-BTP
  • Preparation: In a glovebox or under Argon, charge a reaction vial with aryl boronic acid (1.2 equiv),

    
     (2 mol%), SPhos (4 mol%), and 
    
    
    
    (2.0 equiv).
  • Solvent: Add anhydrous THF (0.2 M concentration relative to halide).

  • Substrate Addition: Add (Z)-1-Bromo-3,3,3-trifluoroprop-1-ene (1.0 equiv) via syringe. Note: Ensure the reagent is chilled to 0°C before handling to prevent vapor loss.

  • Reaction: Seal and stir at 50°C for 4–12 hours. Monitor by

    
     NMR (shift ~ -60 ppm).
    
  • Workup: Filter through a celite plug, concentrate (carefully, product may be volatile), and purify via silica chromatography.

Nucleophilic Vinyl Substitution ( )

Unlike vinyl bromide, z-BTP reacts with amines and thiols without transition metals.

  • Mechanism: The nucleophile attacks C1 (ipso to Br). The negative charge develops at C2, stabilized by the adjacent

    
     group. Subsequent elimination of bromide yields the substituted product.
    
  • Stereochemistry: This pathway often proceeds with retention of configuration if the lifetime of the carbanion is short, but inversion (Z

    
     E) is common if thermodynamic equilibration occurs.
    

Critical Handling & Safety Data

Volatility & Toxicity
  • Vinyl Bromide: Known carcinogen (Group 2A). Gas at RT.[1] Must be handled in a closed system.

  • (Z)-1-Bromo-3,3,3-trifluoroprop-1-ene: Likely toxic (similar to other halogenated alkenes). Volatile liquid.

    • Boiling Point: ~34–40°C.

    • Storage: Store at -20°C.

    • Vapor Pressure: High. Open vessels will result in rapid reagent loss and concentration changes.

Stability

The (Z)-isomer is kinetically stable but thermodynamically less stable than the (E)-isomer due to steric clash between the


 and 

groups.
  • Avoid: High temperatures (>100°C) and strong alkoxide bases, which can trigger isomerization or dehydrofluorination.

References

  • Synthesis and Isomerization:J. Chem. Soc.1952, 3490. (Original synthesis of 1-bromo-3,3,3-trifluoropropene via HBr addition).
  • Radical Reactivity (Analogous): Guo, P., et al. "Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene as a Radical Acceptor."[2] Org.[3][1][2] Lett.2022 , 24, 2145-2148.[2] Link

  • Stereoselective Coupling: Xu, J., et al. "Stereoselective Preparation of (E)- and (Z)-α-Fluorostilbenes via Palladium-Catalyzed Cross-Coupling." J. Org.[3][4] Chem.2006 , 71, 3551-3558. (Discusses stereochemical outcomes of fluorinated vinyl halides).

  • Reaction with OH Radicals: Molecules2013 , 18, 8094-8108. (Detailed structural and energetic analysis of 1-bromo-3,3,3-trifluoropropene isomers). Link

Sources

Comparative

Standard Reference Materials for (Z)-1-Bromo-3,3,3-trifluoroprop-1-ene Analysis: A Publish Comparison Guide

Executive Summary & Strategic Context (Z)-1-Bromo-3,3,3-trifluoroprop-1-ene (CAS: 149597-48-8) is a critical fluorinated building block, particularly in the synthesis of advanced agrochemicals and pharmaceutical intermed...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

(Z)-1-Bromo-3,3,3-trifluoroprop-1-ene (CAS: 149597-48-8) is a critical fluorinated building block, particularly in the synthesis of advanced agrochemicals and pharmaceutical intermediates.[1] Its specific stereochemistry (Z-isomer) is often crucial for the biological activity of the final product.

The Critical Gap: Unlike common solvents or commodity reagents, no Certified Reference Material (CRM) (e.g., NIST SRM or USP Reference Standard) currently exists for this specific isomer.

Consequently, researchers cannot simply "buy" traceability. They must construct it. This guide objectively compares available sourcing options and defines a self-validating workflow to establish a "Primary Reference Standard" in-house using quantitative Nuclear Magnetic Resonance (qNMR).

Comparative Overview of Sourcing Options
FeatureOption A: Commercial Research Grade Option B: Custom Synthesis Option C: In-House qNMR Qualified (Recommended)
Source Chemical Vendors (e.g., Apollo, SynQuest, SCBT)CROs (Contract Research Orgs)Commercial material + Internal Validation
Purity Claim Typically >95% or >97% (Area %)>98% (Targeted)Absolute Weight % (Determined)
Isomer Purity Variable (Z/E mixtures common)High Z-selectivity possibleQuantified Z/E ratio
Traceability Vendor CoA (often insufficient for GMP)Batch RecordsTraceable to SI via NIST Internal Std
Cost Low (

200/g)
High (>$5,000/batch)Medium (Material + Analyst Time)
Risk High (Isomerization, Volatility loss)MediumLow (Real-time verification)

Technical Deep Dive: The Validation Challenge

Analyzing (Z)-1-Bromo-3,3,3-trifluoroprop-1-ene presents three specific physicochemical challenges that dictate the choice of reference material strategy:

  • Stereoisomerism (Z vs. E): The Z-isomer (cis) and E-isomer (trans) have distinct boiling points and reactivities. Commercial "97%" purity often refers to the sum of isomers. You must resolve them.

  • Volatility: With a boiling point of approximately 39–40°C , the compound is highly volatile. Gravimetric preparation of standards at room temperature introduces significant error (evaporation).

  • Lack of UV Chromophore: The molecule lacks strong UV absorption above 210 nm, making HPLC-UV analysis insensitive and prone to baseline drift.

The Solution: 19F qNMR

Because no chromatographic CRM exists, 19F qNMR is the authoritative method for purity assignment. It detects the fluorine signal (100% natural abundance) and resolves the Z and E isomers based on their coupling constants (


), providing an absolute purity value without requiring an identical standard.

Experimental Protocol: The "Gold Standard" Workflow

To establish a reliable reference material, do not rely on the vendor's Certificate of Analysis (CoA). Follow this self-validating protocol to qualify a "Primary Standard."

Step 1: Material Acquisition & Handling
  • Sourcing: Purchase >95% grade from a reputable supplier (e.g., Apollo Scientific, SynQuest).

  • Handling: Upon receipt, store at 2–8°C . All weighing operations must be performed rapidly using chilled gastight syringes to prevent fractionation.

Step 2: Identity & Isomer Ratio (GC-MS)

Before quantification, confirm the Z/E ratio.[1]

  • Column: DB-624 or equivalent (volatile specific), 30m x 0.25mm, 1.4 µm film.[1]

  • Oven: 35°C (hold 5 min)

    
     10°C/min 
    
    
    
    200°C.
  • Injection: Split 50:1, Inlet 150°C (Keep inlet temp low to prevent thermal isomerization).

  • Expectation: The Z-isomer typically elutes after the E-isomer on polar columns due to a higher dipole moment, but this must be confirmed with coupling constants in NMR.

Step 3: Absolute Purity Assignment via 19F qNMR

This is the core validation step.

  • Internal Standard (IS):

    
    -Trifluorotoluene (TFT) or 2,4-Dichlorobenzotrifluoride.[1] (Must be high purity, non-volatile relative to analyte).
    
  • Solvent: CDCl

    
     (preserves Z/E ratio).
    
  • Relaxation Delay (D1): Must be

    
     (typically 30s for fluorinated alkenes) to ensure full magnetization recovery.
    
  • Pulse Angle: 90°.

  • Calculation:

    
    
    Where 
    
    
    
    = Integral,
    
    
    = Number of F nuclei,
    
    
    = Molar Mass,
    
    
    = weighed mass,
    
    
    = Purity.[2][3][4]
Step 4: Stability Monitoring

Re-analyze the standard weekly by GC-FID to check for Z


 E isomerization or oligomerization.[1]

Visualization: Qualification Workflow

The following diagram illustrates the decision logic for qualifying the reference material.

ReferenceQualification Start Acquire Commercial (Z)-1-Bromo-3,3,3-trifluoroprop-1-ene GC_Screen Screening: GC-MS/FID (Check Z/E Ratio) Start->GC_Screen Decision_Ratio Is Z-Isomer > 95%? GC_Screen->Decision_Ratio Purify Purification Required (Distillation/Prep-GC) Decision_Ratio->Purify No qNMR Absolute Purity Assignment (19F qNMR vs NIST Traceable IS) Decision_Ratio->qNMR Yes Purify->GC_Screen Re-test Assign_Value Assign Weight % Purity (e.g., 98.2% ± 0.4%) qNMR->Assign_Value Working_Std Prepare Working Standards (In Toluene/DMF) Assign_Value->Working_Std

Figure 1: Decision tree for qualifying non-certified commercial material into a Primary Reference Standard.

Comparative Data: Method Performance

The table below contrasts the expected performance of using a Vendor CoA versus the In-House qNMR method described above.

MetricVendor CoA (GC Area %) In-House 19F qNMR (Wt %) Impact on Data
Specificity Low (May co-elute with oligomers)High (Resolves Z/E signals)qNMR prevents overestimation of potency.[1]
Uncertainty High (± 2–5% relative)Low (± 0.5–1.0% relative)qNMR reduces safety margins needed in dosing.
Traceability Unknown (Often "In-house")SI-Traceable (via NIST IS)Essential for IND/NDA submissions.[1]
Sample Prep Simple dilutionGravimetric (Precision balance)qNMR requires skilled analyst technique.

References

  • Apollo Scientific. (E)-1-Bromo-3,3,3-trifluoroprop-1-ene Product Data. Retrieved from (Note: Isomer specific data is critical; verify CAS 149597-48-8 for Z-isomer).[1]

  • Santa Cruz Biotechnology. (Z)-1-Bromo-3,3,3-trifluoroprop-1-ene Product Info. Retrieved from .

  • BOC Sciences. 1-Bromo-3,3,3-trifluoropropene Properties. Retrieved from .

  • Emery Pharma. A Guide to Quantitative NMR (qNMR). Retrieved from .

  • ChemRxiv. Quantitative benchtop 19F NMR spectroscopy: a robust and economical tool. Retrieved from .

  • MDPI. Quantitative NMR as a Versatile Tool for the Reference Material Preparation. Retrieved from .

Sources

Validation

Comprehensive Analysis of 2-BTP (2-Bromo-3,3,3-trifluoropropene) Degradation Under UV Exposure

Executive Summary & Strategic Relevance 2-Bromo-3,3,3-trifluoropropene (2-BTP) , commercially known as Halotron BrX , is a critical clean extinguishing agent designed to replace Halon 1211 in aviation and high-value phar...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Relevance

2-Bromo-3,3,3-trifluoropropene (2-BTP) , commercially known as Halotron BrX , is a critical clean extinguishing agent designed to replace Halon 1211 in aviation and high-value pharmaceutical storage environments. While it offers a low Ozone Depletion Potential (ODP) and Global Warming Potential (GWP), its chemical stability under ultraviolet (UV) irradiation is a pivotal safety parameter.

For drug development professionals and safety scientists , understanding the degradation of 2-BTP is not merely an environmental concern but an occupational safety imperative. In the event of an accidental discharge in a facility utilizing UV sterilization or exposed to sunlight, 2-BTP can degrade into cytotoxic and corrosive byproducts (e.g., Hydrogen Fluoride, Carbonyl Fluoride). This guide provides a rigorous, self-validating protocol for analyzing these degradation products, ensuring both environmental compliance and worker safety in pharmaceutical manufacturing zones.

Comparative Performance Matrix

The following table contrasts 2-BTP with its legacy predecessor (Halon 1211) and its primary modern competitor (FK-5-1-12), focusing on stability and degradation profiles.

Feature2-BTP (Halotron BrX) Halon 1211 FK-5-1-12 (Novec 1230)
Chemical Structure



Primary UV Chromophore C-Br bond (Weak, photolabile)C-Br & C-Cl bondsC=O (Ketone)
Atmospheric Lifetime ~7 days (Short)~16 years (Long)~5 days (Short)
Primary UV Degradants

,

,

,


,

(Ozone depleting)

,

,

Toxicity of Degradants High (Acute HF/COF2 risk)High (Ozone depletion + toxicity)Moderate (HF risk, but no Br)
Pharma Relevance Preferred for handheld extinguishers in clean rooms/aviation.Phased out (Montreal Protocol).Preferred for total flooding of server rooms/data centers.

Degradation Mechanism & Pathway Analysis

The photolysis of 2-BTP is driven by the cleavage of the C-Br bond, which has a bond dissociation energy significantly lower than C-F or C-H bonds. Upon exposure to UV radiation (specifically


 nm), the molecule undergoes homolytic fission.
Mechanistic Pathway Diagram

The following diagram illustrates the cascade from photon absorption to the formation of toxic inorganic acids and stable organic byproducts.

2BTP_Degradation Parent 2-BTP (CF3CBr=CH2) Radical_Pair Radical Pair [•CF3C=CH2 + Br•] Parent->Radical_Pair Photolysis UV UV Photon (hν < 300nm) UV->Parent O2_Reaction Oxidation (+O2) Radical_Pair->O2_Reaction Fast TFP Trifluoropropyne (CF3C≡CH) Radical_Pair->TFP Elimination (-HBr) Peroxy Peroxy Radicals (RO2•) O2_Reaction->Peroxy H_Abstract H-Abstraction COF2 Carbonyl Fluoride (COF2) Peroxy->COF2 Decomposition CO Carbon Monoxide (CO) Peroxy->CO HF Hydrogen Fluoride (HF) COF2->HF + H2O (Hydrolysis)

Caption: Photolytic degradation pathway of 2-BTP showing the critical branching between elimination to Trifluoropropyne and oxidative breakdown to HF and Carbonyl Fluoride.

Experimental Protocol: The Photolytic Stress Test

To objectively assess the stability of 2-BTP, researchers must employ a "Forced Degradation" approach similar to ICH Q1B guidelines used in drug stability testing.

Phase 1: Experimental Setup
  • Reactor: Cylindrical Quartz Cell (path length 10-20 cm) equipped with CaF2 windows (transparent to IR and UV).

  • Light Source:

    • Primary: Xenon Arc Lamp (simulates solar spectrum).

    • Accelerated: Medium-pressure Mercury (Hg) Lamp (

      
       nm).
      
  • Actinometry: Chemical actinometer (e.g., Potassium Ferrioxalate) must be used to quantify photon flux (

    
    ) to calculate quantum yields.
    
Phase 2: Irradiation & Sampling Workflow
  • Baseline Analysis: Purge reactor with

    
     and introduce 2-BTP vapor (approx. 5-10 Torr). Record 
    
    
    
    spectra using FTIR and GC-MS.
  • Irradiation: Expose sample to UV source.

    • Variable 1: Time (intervals of 15, 30, 60 min).

    • Variable 2: Atmosphere (Pure

      
       vs. Synthetic Air). Note: Presence of 
      
      
      
      drastically alters product distribution towards COF2.
  • In-Situ Monitoring: Continuous FTIR scanning to track the disappearance of the C=C stretch (

    
    ) and appearance of HF (
    
    
    
    ).
Phase 3: Analytical Methodologies

This protocol relies on orthogonal detection to capture both organic and inorganic degradants.

Analyte ClassTarget CompoundsRecommended MethodDetection Limit / Notes
Parent & Organics 2-BTP, TrifluoropropyneGC-MS (Gas Chromatography - Mass Spec)Use DB-5ms column. Look for m/z 69 (

) and molecular ions.
Inorganic Gases

,

,

,

FTIR (Fourier Transform Infrared)

characteristic doublet at

. HF lines at

.
Radicals

,

EPR (Electron Paramagnetic Resonance)Optional. Requires spin trapping (e.g., DMPO) for short-lived radicals.
Analytical Workflow Diagram

Analytical_Workflow Sample Irradiated Gas Sample Split Sample->Split GCMS GC-MS Analysis (Volatile Organics) Split->GCMS FTIR FTIR Spectroscopy (Inorganic Gases) Split->FTIR Data1 Identify: Trifluoropropyne Isomers GCMS->Data1 Data2 Quantify: HF, COF2, CO FTIR->Data2 Conclusion Mass Balance & Toxicity Assessment Data1->Conclusion Data2->Conclusion

Caption: Orthogonal analytical workflow ensuring capture of both organic intermediates and toxic inorganic byproducts.

Safety Implications for Pharmaceutical Environments

While 2-BTP is a "clean" agent, its degradation products are not. In a pharmaceutical clean room or storage facility:

  • HF Toxicity: Hydrogen Fluoride is highly corrosive to glass (damaging reaction vessels) and toxic to humans (PEL = 3 ppm).

  • COF2 Hydrolysis: Carbonyl fluoride is a precursor to HF. Upon contact with moisture (humidity in air or mucosal membranes), it hydrolyzes:

    
    
    
  • Mitigation: If 2-BTP extinguishers are used, the area must be ventilated immediately. UV sterilization lamps should be turned off during any accidental discharge to prevent accelerated degradation of the agent.

References

  • National Institute of Standards and Technology (NIST). (2011). 2-Bromo-3,3,3-Trifluoropropene: OH Reaction Rate Constant, IR Absorption Spectrum, Ozone Depletion Potentials and Global Warming Potentials. Journal of Geophysical Research-Atmospheres. Link

  • U.S. Environmental Protection Agency (EPA). (2016). Protection of Stratospheric Ozone: Listing of Substitutes for Refrigeration and Air Conditioning and Fire Suppression. Federal Register.[1] Link

  • UNEP Ozone Secretariat. (2022). Fire Suppression Technical Options Committee (FSTOC) Assessment Report. United Nations Environment Programme.[2][3] Link

  • Andersen, M. P. S., et al. (2011). Atmospheric chemistry of 2-bromo-3,3,3-trifluoropropene (2-BTP): Photolysis and reaction with OH radicals and Cl atoms. Journal of Physical Chemistry A. Link

  • American Chemical Society (ACS). Chemical Safety: Hydrofluoric Acid and Fluoride Ion Hazards. (Relevant for interpreting HF toxicity from BTP degradation). Link

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of (Z)-1-Bromo-3,3,3-trifluoroprop-1-ene

For Researchers, Scientists, and Drug Development Professionals Understanding the Hazard Profile of (Z)-1-Bromo-3,3,3-trifluoroprop-1-ene (Z)-1-Bromo-3,3,3-trifluoroprop-1-ene is a halogenated organic compound. Its chemi...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Understanding the Hazard Profile of (Z)-1-Bromo-3,3,3-trifluoroprop-1-ene

(Z)-1-Bromo-3,3,3-trifluoroprop-1-ene is a halogenated organic compound. Its chemical structure, containing both bromine and fluorine, dictates its physical properties and, critically, its hazard profile and disposal requirements. As with many halogenated hydrocarbons, this compound is subject to specific waste management regulations due to its potential for environmental persistence and the generation of hazardous byproducts upon improper disposal.

Key hazards associated with similar brominated and fluorinated compounds include:

  • Toxicity: Halogenated organic compounds can be toxic if inhaled, ingested, or absorbed through the skin.[1]

  • Environmental Persistence: Many halogenated compounds are not readily biodegradable and can persist in the environment.

  • Combustion Byproducts: Improper incineration can lead to the formation of highly toxic gases.

Therefore, the disposal of (Z)-1-Bromo-3,3,3-trifluoroprop-1-ene is not merely a matter of discarding unwanted material but a crucial step in the chemical lifecycle that demands meticulous planning and execution.

The Cornerstone of Safe Disposal: Waste Segregation

The cardinal rule in the disposal of (Z)-1-Bromo-3,3,3-trifluoroprop-1-ene is its strict segregation as a halogenated organic waste . This is a critical first step that dictates the entire subsequent disposal pathway.

Why is Segregation So Critical?

The primary reason for segregating halogenated from non-halogenated organic waste lies in their ultimate disposal methods and associated costs. Halogenated wastes require high-temperature incineration with specialized flue gas scrubbing systems to neutralize the acidic and toxic gases (such as hydrogen bromide and hydrogen fluoride) produced during combustion.[1] Non-halogenated solvent waste, on the other hand, can often be recycled as fuel. Cross-contamination can render a large volume of non-halogenated waste unusable for fuel blending and significantly increase disposal costs.

Waste Stream Identification Table
Waste StreamDescriptionDisposal Container
Halogenated Organic Waste Includes (Z)-1-Bromo-3,3,3-trifluoroprop-1-ene and any solvents or materials contaminated with it. This encompasses compounds containing F, Cl, Br, or I.Clearly labeled "Halogenated Organic Waste" container.
Non-Halogenated Organic Waste Organic solvents and materials that do not contain halogens (e.g., acetone, ethanol, hexane).Clearly labeled "Non-Halogenated Organic Waste" container.
Aqueous Waste Water-based solutions.Clearly labeled "Aqueous Waste" container.
Solid Waste Non-hazardous solid materials (e.g., paper towels, gloves not contaminated with hazardous chemicals).Standard laboratory solid waste container.

Step-by-Step Disposal Protocol for (Z)-1-Bromo-3,3,3-trifluoroprop-1-ene

This protocol outlines the essential steps for the safe handling and disposal of (Z)-1-Bromo-3,3,3-trifluoroprop-1-ene from the point of generation to its final removal by a licensed waste management service.

Personal Protective Equipment (PPE)

Before handling the waste, ensure you are wearing the appropriate PPE. The principle of causality here is to create a barrier between you and the hazardous material.

  • Eye Protection: Chemical safety goggles are mandatory.

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile, neoprene). Always inspect gloves for any signs of degradation or perforation before use.

  • Body Protection: A standard laboratory coat is required. For larger quantities or in case of a spill, a chemically resistant apron or coveralls should be used.

  • Respiratory Protection: All handling of (Z)-1-Bromo-3,3,3-trifluoroprop-1-ene and its waste should be conducted in a certified chemical fume hood to prevent inhalation of vapors.

Waste Collection and Container Management
  • Select the Correct Container: Use a designated, leak-proof, and chemically compatible container clearly labeled "Halogenated Organic Waste." The container must have a secure screw-top cap.

  • Labeling: The waste container must be labeled with the words "Hazardous Waste" and the full chemical name: "(Z)-1-Bromo-3,3,3-trifluoroprop-1-ene." If it is a mixed waste stream, all components must be listed.

  • Accumulation: Keep the waste container closed at all times except when adding waste. This minimizes the release of volatile organic compounds (VOCs) into the laboratory atmosphere.

  • Storage: Store the waste container in a designated satellite accumulation area (SAA) that is in a well-ventilated, cool, and dry location, away from incompatible materials such as strong oxidizing agents.

Disposal of Contaminated Materials

Any materials that come into contact with (Z)-1-Bromo-3,3,3-trifluoroprop-1-ene, such as pipette tips, gloves, and absorbent pads, must be disposed of as hazardous waste. These items should be placed in a sealed, labeled bag and then into the designated solid halogenated waste container.

Arranging for Final Disposal

Once the waste container is full, it must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company. The material will be transported to a permitted Treatment, Storage, and Disposal Facility (TSDF) for high-temperature incineration.

Emergency Procedures: Spill Management

In the event of a spill, immediate and correct action is crucial to mitigate risks.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Ventilate: Ensure the area is well-ventilated by working within a fume hood or increasing air exchange.

  • Contain the Spill: Use a chemical spill kit with an absorbent material suitable for organic solvents to contain the spill.

  • Clean-up: Wearing appropriate PPE, carefully collect the absorbed material using spark-proof tools and place it in a labeled, sealed container for disposal as halogenated waste.

  • Decontaminate: Clean the spill area with a suitable solvent and then soap and water. All cleaning materials must also be disposed of as hazardous waste.

  • Report: Report the spill to your laboratory supervisor and EHS office in accordance with your institution's policies.

Regulatory Framework: A Foundation of Safety

The disposal procedures outlined in this guide are grounded in regulations set forth by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).

  • Resource Conservation and Recovery Act (RCRA): The EPA, under RCRA, establishes the framework for the proper management of hazardous and non-hazardous solid waste.[2] Halogenated organic compounds are typically classified as hazardous waste. Depending on the specific circumstances of its use and disposal, waste containing (Z)-1-Bromo-3,3,3-trifluoroprop-1-ene may fall under the "F-listed" wastes from non-specific sources, such as spent halogenated solvents (e.g., F001, F002).[3][4][5]

  • OSHA Hazard Communication Standard (HCS): OSHA's HCS requires that information about the identities and hazards of chemicals be available and understandable to workers.[6] This is achieved through comprehensive hazard communication programs, which include container labeling and other forms of warning, safety data sheets (SDSs), and employee training.

Disposal Workflow Diagram

DisposalWorkflow cluster_prep Preparation & Handling cluster_collection Waste Collection & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) FumeHood Work in a Chemical Fume Hood WasteGen Generation of (Z)-1-Bromo-3,3,3-trifluoroprop-1-ene Waste Segregate Segregate as Halogenated Organic Waste WasteGen->Segregate Critical Step Container Place in Labeled, Closed 'Halogenated Waste' Container Segregate->Container StoreSAA Store in Designated Satellite Accumulation Area Container->StoreSAA EHS Contact EHS for Pickup StoreSAA->EHS Incineration Transport to Licensed Facility for High-Temperature Incineration EHS->Incineration

Caption: Workflow for the safe disposal of (Z)-1-Bromo-3,3,3-trifluoroprop-1-ene.

References

  • U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]

  • Fisher Scientific. (2024, February 2). 2-Bromo-3,3,3-trifluoro-1-propene Safety Data Sheet. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Environmental Fact Sheet, Organobromine. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Waste Code - RCRAInfo. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (1978, December 18). Hazardous Waste: Guidelines and Regulations, Federal Register Notice. Retrieved from [Link]

  • U.S. Government Publishing Office. (2000, December 26). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Retrieved from [Link]

  • U.S. Government Publishing Office. (n.d.). 40 CFR 302.4 -- Hazardous substances and reportable quantities. Retrieved from [Link]

  • My Alfred. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]

  • U.S. Government Publishing Office. (2023, August 9). 40 CFR Part 261 -- Identification and Listing of Hazardous Waste. Retrieved from [Link]

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